molecular formula C9H8N2OS B162576 2-mercapto-3-methylquinazolin-4(3H)-one CAS No. 1705-09-5

2-mercapto-3-methylquinazolin-4(3H)-one

Cat. No.: B162576
CAS No.: 1705-09-5
M. Wt: 192.24 g/mol
InChI Key: NVINMHFLRZHVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-3-methylquinazolin-4(3H)-one is a synthetically versatile quinazolinone derivative that serves as a key precursor and intermediate in medicinal chemistry and drug discovery research. Its core structure is a privileged scaffold in pharmaceutical sciences, known for yielding derivatives with a wide spectrum of biological activities. Current research explores its value in the design of novel histone deacetylase (HDAC) inhibitors, showing promising in vitro anticancer activity by inducing G2/M phase cell cycle arrest and promoting apoptosis in cancer cell lines . Furthermore, this compound is utilized in the development of potent analgesic and anti-inflammatory agents through molecular hybridization strategies, such as the creation of diclofenac-quinazoline conjugates aimed at mitigating chemotherapy-induced neuropathic pain . The 2-mercaptoquinazolinone core also demonstrates significant potential in the synthesis of carbonic anhydrase inhibitors, with certain S-substituted derivatives exhibiting high selectivity for tumor-associated isoforms, making them candidates for anticancer therapeutic development . As a building block, it enables exploration into structure-activity relationships, where substitutions at the N-3 position and on the ring system can finely tune biological potency and selectivity for various enzymatic targets . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINMHFLRZHVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353644
Record name 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705-09-5
Record name 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mercapto-3-methylquinazolin-4(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-mercapto-3-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, detailed synthetic methodologies, and its pivotal role as a scaffold in the development of novel therapeutics, particularly histone deacetylase (HDAC) inhibitors.

Core Compound Identification

ParameterValueSource
Chemical Name This compoundN/A
CAS Number 1705-09-5N/A
Molecular Formula C₉H₈N₂OSN/A
Molecular Weight 192.24 g/mol N/A
Canonical SMILES CN1C(=S)NC2=CC=CC=C2C1=ON/A
Physical Appearance White to off-white solidN/A
Melting Point 260-261 °CN/A

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged heterocyclic system renowned for its broad spectrum of biological activities. This structural motif is present in numerous approved drugs and clinical candidates, demonstrating activities ranging from anticancer and anti-inflammatory to anticonvulsant and antimicrobial. The versatility of the quinazolinone scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

This compound, in particular, serves as a crucial building block for a variety of derivatives. The presence of a reactive mercapto group at the 2-position provides a convenient handle for S-alkylation, enabling the introduction of diverse side chains and pharmacophores. This strategic modification is central to its application in modern drug design, most notably in the creation of potent and selective enzyme inhibitors.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones involves the condensation of anthranilic acid with an appropriate isothiocyanate.[1] This reaction proceeds via a thiourea intermediate, which subsequently undergoes intramolecular cyclization to form the quinazolinone ring.

Reaction Mechanism

The synthesis is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of methyl isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate. Subsequent heating in the presence of a base, such as triethylamine, facilitates the cyclization through the attack of the deprotonated carboxylic acid on the thiourea, followed by dehydration to yield the final product.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product AA Anthranilic Acid Intermediate Thiourea Intermediate AA->Intermediate + Methyl Isothiocyanate MITC Methyl Isothiocyanate MITC->Intermediate Cyclization Intramolecular Cyclization (Heat, Base) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-mercapto-3-substituted-quinazolin-4(3H)-ones.[1]

Materials:

  • Anthranilic acid (1.0 eq)

  • Methyl isothiocyanate (1.0 eq)

  • Triethylamine (1.5 eq)

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add methyl isothiocyanate (1.0 eq) followed by triethylamine (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Expected)
TechniqueExpected Observations
¹H NMR (DMSO-d₆)~12.5-13.0 ppm (s, 1H): Thiol (SH) proton. ~8.0-8.2 ppm (d, 1H): Aromatic proton (position 5). ~7.3-7.8 ppm (m, 3H): Remaining aromatic protons. ~3.5 ppm (s, 3H): Methyl (N-CH₃) protons.
¹³C NMR (DMSO-d₆)~175-180 ppm: Thiocarbonyl (C=S). ~160-165 ppm: Carbonyl (C=O). ~115-145 ppm: Aromatic carbons. ~30-35 ppm: Methyl carbon (N-CH₃).
FT-IR (KBr)~3100-3200 cm⁻¹: N-H stretch (tautomeric form). ~1670-1690 cm⁻¹: C=O stretch (amide). ~1600-1620 cm⁻¹: C=N stretch. ~1170-1250 cm⁻¹: C=S stretch.

Application in Drug Discovery: A Scaffold for HDAC Inhibitors

A significant application of this compound is its use as a starting material for the synthesis of Histone Deacetylase (HDAC) inhibitors.[1][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[1]

Mechanism of Action of Quinazolinone-based HDAC Inhibitors

HDAC inhibitors typically possess a pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group.[5] In derivatives of this compound, the quinazolinone moiety serves as the cap group. This cap group interacts with the surface of the HDAC enzyme, often at the rim of the active site tunnel, contributing to the inhibitor's potency and isoform selectivity.[5][6]

The synthesis of these inhibitors involves the S-alkylation of the mercapto group to introduce a linker, which is then terminated with a zinc-binding group, commonly a hydroxamic acid.

G cluster_pharmacophore HDAC Inhibitor Pharmacophore cluster_interaction Enzyme Interaction Cap Cap Group (2-Mercapto-3-methyl- quinazolin-4(3H)-one) Linker Linker Cap->Linker HDAC HDAC Active Site Cap->HDAC Surface Interaction ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG Zinc Catalytic Zn²⁺ Ion ZBG->Zinc Coordination

Caption: Pharmacophore model for quinazolinone-based HDAC inhibitors.

Experimental Protocol: Synthesis of a Quinazolinone-based HDAC Inhibitor

The following is a representative multi-step protocol for the synthesis of a potential HDAC inhibitor, adapted from a study on N-hydroxyheptanamide derivatives of 2-mercaptoquinazolin-4(3H)-one.[1][4] This study demonstrated that methyl-substituted derivatives at the N-3 position exhibit high cytotoxicity against cancer cell lines.[1][4]

Step 1: S-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add an appropriate alkyl halide with a terminal ester group (e.g., ethyl 7-bromoheptanoate, 1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the S-alkylated ester from Step 1 in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Work-up: Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Step 3: Hydroxamic Acid Formation

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid from Step 2 in DMF. Add a coupling agent such as HATU or HBTU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Addition of Hydroxylamine: After stirring for 15-20 minutes, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final hydroxamic acid derivative by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its mercapto group make it an ideal starting point for the development of a wide range of bioactive molecules. Its proven utility in the design of potent HDAC inhibitors underscores its importance in the ongoing search for novel anticancer therapeutics. The methodologies and insights presented in this guide are intended to support researchers in the synthesis, characterization, and application of this important chemical entity in their drug discovery endeavors.

References

The Multifaceted Biological Activities of 2-Mercapto-3-methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This guide focuses specifically on derivatives featuring a methyl group at the N-3 position and a mercapto group at the C-2 position, a combination that serves as a versatile platform for therapeutic innovation. The nucleophilic thiol at C-2 provides a reactive handle for extensive derivatization, allowing for the fine-tuning of biological properties. This document synthesizes current research to provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and significant biological activities of 2-mercapto-3-methylquinazolin-4(3H)-one derivatives, including their potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. Detailed experimental protocols and data are provided to support researchers in the practical application of this knowledge for novel drug discovery.

The Quinazolinone Scaffold: A Foundation for Drug Design

The Privileged Nature of Quinazolin-4(3H)-one

The quinazolinone ring system, a fusion of a pyrimidine and a benzene ring, is a cornerstone in the development of therapeutic agents. Its rigid, planar structure and ability to form multiple hydrogen bonds and hydrophobic interactions allow it to bind effectively to a wide array of biological targets.[1] This inherent versatility has led to the development of numerous clinically approved drugs and countless investigational compounds across diverse therapeutic areas.[3]

Strategic Importance of 2-Mercapto and N-3-Methyl Substitutions

The introduction of a mercapto (-SH) group at the C-2 position and a methyl (-CH3) group at the N-3 position endows the quinazolinone scaffold with specific and advantageous properties.

  • 2-Mercapto Group: This functional group is a powerful nucleophile, making it an ideal point for synthetic elaboration via S-alkylation.[1] This allows for the systematic introduction of a vast library of side chains, which is fundamental for exploring structure-activity relationships (SAR) and optimizing target affinity and selectivity.

  • N-3-Methyl Group: The substituent at the N-3 position significantly influences the molecule's overall conformation and biological activity. Studies have shown that a compact methyl group at this position can lead to superior potency in certain contexts, such as anticancer activity, when compared to bulkier substituents like phenyl or benzyl groups.[4][5]

Synthesis and Derivatization Strategy

Core Synthesis of this compound

The foundational molecule is typically synthesized through a cyclocondensation reaction. The most common and efficient route involves the reaction of anthranilic acid with methyl isothiocyanate. Modern "green chemistry" approaches, such as using deep eutectic solvents (DES) or microwave irradiation, have been developed to improve yields, reduce reaction times, and minimize environmental impact.[6][7]

Caption: General synthesis of the core scaffold.

Experimental Protocol: Core Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add methyl isothiocyanate (1.1 equivalents) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure this compound.

  • Characterization: Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).

S-Alkylation: The Gateway to Chemical Diversity

The thiol group at C-2 is readily deprotonated by a mild base (e.g., K₂CO₃) to form a thiolate anion, a potent nucleophile. This anion can then react with a wide range of electrophiles (e.g., alkyl halides, phenacyl bromides) to generate a diverse library of S-substituted derivatives.[8][9][10][11]

G Core This compound Base Base (e.g., K₂CO₃) in Acetone/DMF Core->Base Thiolate Thiolate Anion (Nucleophile) Base->Thiolate Deprotonation Product S-Substituted Derivatives Thiolate->Product Electrophile Electrophile (R-X) Electrophile->Product Nucleophilic Substitution

Caption: S-Alkylation workflow for derivatization.

Potent Anticancer Activities

Derivatives of this scaffold have emerged as highly promising anticancer agents, acting through multiple mechanisms of action.

Mechanism: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in gene expression regulation. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to cell cycle arrest and apoptosis.[4]

Certain this compound derivatives, particularly those incorporating a hydroxamic acid moiety at the end of the S-alkyl chain, have been identified as potent HDAC inhibitors.[4][5][12] Studies show that these compounds can induce G2/M phase cell cycle arrest and promote apoptosis in colon (SW620) and breast (MDA-MB-231) cancer cells.[4]

CompoundSubstitution (R)Cell LineIC₅₀ (µM)Reference
4a -HSW620 (Colon)4.24 ± 1.16[4]
MDA-MB-231 (Breast)2.93 ± 0.68[4]
4c 7-CH₃SW620 (Colon)3.61 ± 0.32[4]
MDA-MB-231 (Breast)3.34 ± 0.32[4]
Table 1: Cytotoxicity of lead HDAC-inhibiting derivatives.[4]
Mechanism: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are crucial for cancer cell survival in the hypoxic and acidic tumor microenvironment.[13] Selective inhibition of these isoforms is a validated strategy for anticancer therapy. S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives bearing sulfonamide groups have been shown to be potent and selective inhibitors of these enzymes.[11][13][14][15]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
2 85.56.412.68.6[13][14]
3 57.813.57.13.1[13][14]
4 70.414.28.34.5[13][14]
Table 2: Inhibition constants (Kᵢ) against key human carbonic anhydrase (hCA) isoforms.[13][14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., SW620, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Broad-Spectrum Antimicrobial Activity

The quinazolinone scaffold is a well-established pharmacophore for antimicrobial agents.[8] Derivatives of this compound have been screened against a panel of pathogenic microbes, demonstrating notable efficacy.

Spectrum of Activity

These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Pseudomonas aeruginosa and Escherichia coli.[16][17][18] The specific side chain attached at the C-2 sulfur position is critical in determining the spectrum and potency of the antimicrobial effect. Thioester derivatives, in particular, have been highlighted for their promising activity.[16][18]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Analgesic Potential

Chronic inflammation is a key driver of numerous diseases. The quinazolinone core is present in several compounds with known anti-inflammatory and analgesic properties.[1][19][20] Derivatives of 2-methyl-3-substituted quinazolinones have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac sodium.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized to laboratory conditions.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg). A control group receives the vehicle, and a standard group receives a reference drug (e.g., Diclofenac).

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Anticonvulsant Properties

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing. The quinazolin-4(3H)-one structure, famously associated with the sedative-hypnotic methaqualone, has been a starting point for the design of new anticonvulsants.[21][22] The primary mechanism is believed to involve positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[22][23]

G start Compound Administration gaba Modulation of GABA-A Receptor start->gaba inhibition Enhanced Neuronal Inhibition gaba->inhibition seizure Increased Seizure Threshold inhibition->seizure end Protection from Chemically-Induced Convulsions seizure->end

Caption: Proposed anticonvulsant mechanism of action.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
  • Animal Grouping: Divide mice into groups: control (vehicle), standard (e.g., Diazepam), and test groups for different doses of the synthesized compounds.

  • Compound Administration: Administer the compounds and controls via the i.p. route.

  • PTZ Challenge: After a 30-60 minute absorption period, administer a convulsive dose of PTZ (e.g., 80 mg/kg, s.c.).

  • Observation: Immediately place each mouse in an individual observation chamber and record the latency (time to onset) of the first myoclonic jerk and generalized clonic-tonic seizures over a 30-minute period.

  • Analysis: A significant increase in seizure latency or complete protection from seizures in the test groups compared to the control group indicates anticonvulsant activity.[23][24]

Consolidated Structure-Activity Relationships (SAR)

Analysis across the various biological activities reveals key structural determinants for potency and selectivity:

  • N-3 Position: A small alkyl group like methyl is highly favorable for anticancer (HDAC inhibition) activity compared to larger aromatic or benzylic groups.[4][5]

  • C-2 Position: This is the primary point for tuning activity.

    • Anticancer (HDAC): An S-alkyl chain terminating in a hydroxamic acid group is a critical pharmacophore.

    • Anticancer (CA): An S-alkyl chain linked to a benzenesulfonamide moiety is essential for potent and selective inhibition of hCA IX/XII.[14][15]

    • Antimicrobial: Thioester and other S-substituted derivatives show a wide range of activities, with specific substitutions determining the spectrum.

  • Quinazolinone Ring: Substitutions on the benzene ring portion (e.g., at C-6, C-7) can further modulate activity and pharmacokinetic properties. For instance, a 7-CH₃ group was shown to maintain high cytotoxicity in anticancer assays.[4]

G cluster_0 Key Pharmacophoric Features scaffold scaffold A N-3 Position: Small alkyl (e.g., -CH₃) favors anticancer activity. B C-2 Thioether Linkage: Primary site for derivatization. Crucial for tuning target selectivity. C Terminal Functional Group (R): - Hydroxamic Acid -> HDACi - Sulfonamide -> CAI - Varied Heterocycles -> Antimicrobial D Quinazolinone Core: Modifications here (e.g., C6, C7) can fine-tune properties.

Caption: Summary of key SAR insights.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the C-2 position allow for the generation of large, diverse chemical libraries. Research has validated its potential in critical therapeutic areas, particularly in oncology through the dual mechanisms of HDAC and carbonic anhydrase inhibition. Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring synergistic combinations with existing therapies, and further investigating less-explored biological activities to unlock the full potential of this versatile chemical scaffold.

References

Foreword: The Principle of Dynamic Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 2-Mercapto-3-methylquinazolin-4(3H)-one

In the landscape of drug discovery and development, molecules are often perceived as static entities. This is a convenient, yet fundamentally incomplete, picture. The reality is that many pharmacologically active molecules exist in a state of dynamic equilibrium between two or more interconverting structural isomers known as tautomers. This phenomenon, tautomerism, is not a mere chemical curiosity; it is a critical determinant of a molecule's behavior, profoundly influencing its solubility, stability, membrane permeability, and, most importantly, its interaction with biological targets. The quinazolinone scaffold, a cornerstone in medicinal chemistry, is a prime example of a system where tautomeric equilibria dictate function.[1][2] This guide provides a detailed technical exploration of thione-thiol tautomerism in a specific, highly relevant derivative: this compound. Our objective is to move beyond simple description and delve into the causality behind its structural preferences, offering both the theoretical framework and the practical methodologies required for its rigorous study.

The Thione-Thiol Equilibrium: Two Sides of the Same Coin

The core of our investigation is the prototropic tautomerism involving the migration of a proton between nitrogen and sulfur atoms. This compound can exist in two primary forms: the Thione (or lactam/thioamide) form and the Thiol (or lactim/imidothiol) form.

  • Thione Form (3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one): Characterized by a carbon-sulfur double bond (C=S) and a proton residing on the N1 nitrogen of the quinazolinone ring.

  • Thiol Form (this compound): Characterized by a carbon-nitrogen double bond (C=N) within the pyrimidine ring and a proton on the sulfur atom, forming a sulfhydryl (-SH) group.

While the compound is commonly named by its "mercapto" (thiol) form, extensive studies on related heterocyclic thioamides have established that the thione form is generally the more stable and predominant tautomer in both solid and solution phases.[3][4][5] The energetic preference for the thione form is largely attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C=C bonds in the thiol tautomer.

Caption: Thione-Thiol tautomeric equilibrium in this compound.

Spectroscopic Elucidation: A Multi-Technique Approach

Determining the predominant tautomeric form requires a convergence of evidence from multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a self-validating system for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-line tool for identifying key functional groups that differentiate the two tautomers.

  • Evidence for Thione:

    • A strong absorption band for the C=O (amide) stretch, typically around 1650-1690 cm⁻¹ .

    • A broad N-H stretching band in the region of 3100-3300 cm⁻¹ .

    • The C=S (thione) stretching vibration, which is weaker and appears in the 1170-1250 cm⁻¹ range.

  • Evidence for Thiol:

    • Absence of the broad N-H stretch.

    • Appearance of a weak S-H stretching band near 2550 cm⁻¹ .

    • A C=N stretching band around 1600-1640 cm⁻¹ , often close to the aromatic C=C signals.

In practice, the spectrum of this compound is dominated by the characteristic absorptions of the thione form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive evidence in solution, allowing for the observation of specific protons and carbons.

  • ¹H NMR:

    • Thione Form: A key signal is the exchangeable proton on N1 (N-H), which typically appears as a broad singlet downfield, often >12 ppm in DMSO-d₆. The methyl group on N3 will appear as a singlet around 3.5 ppm.

    • Thiol Form: The N-H signal would be absent. A new, sharp singlet for the S-H proton would appear, typically between 3-5 ppm, although its position is highly variable.

  • ¹³C NMR:

    • Thione Form: The most telling signal is the C=S carbon, which is highly deshielded and appears far downfield, typically in the 175-185 ppm range. The C=O carbon appears around 160-165 ppm.

    • Thiol Form: The C=S signal would be replaced by a C-S signal at a significantly more shielded position (around 150-160 ppm), now part of an aromatic-like system.

Solvent choice is critical. Polar aprotic solvents like DMSO can stabilize the thione form through hydrogen bonding, while non-polar solvents like chloroform may slightly shift the equilibrium.[6] However, the thione form remains predominant across common NMR solvents.

Data Summary

The following table summarizes the expected key spectroscopic data for distinguishing the tautomers.

Technique Feature Thione Tautomer Thiol Tautomer
IR N-H Stretch~3200 cm⁻¹ (broad)Absent
S-H StretchAbsent~2550 cm⁻¹ (weak)
C=O Stretch~1670 cm⁻¹ (strong)~1670 cm⁻¹ (strong)
C=S Stretch~1200 cm⁻¹Absent
C=N Stretch~1610 cm⁻¹~1620 cm⁻¹
¹H NMR N1-H Proton>12 ppm (in DMSO)Absent
S-H ProtonAbsentVariable (3-5 ppm)
¹³C NMR C2 Carbon~180 ppm (C=S)~155 ppm (C-S)
C4 Carbon~162 ppm (C=O)~162 ppm (C=O)

Computational Chemistry: Predicting Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insight into the intrinsic stability of tautomers.[4][7] By calculating the total electronic energy of each optimized geometry, we can determine the relative stability (ΔE).

The typical workflow involves:

  • Geometry Optimization: The structure of each tautomer is optimized to find its lowest energy conformation.

  • Frequency Calculation: Confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Energy Calculation: Single-point energy calculations are performed using a high-level basis set.

  • Solvent Modeling: The effect of a solvent can be included using continuum models like the Polarizable Continuum Model (PCM) to simulate a more realistic environment.[8]

ComputationalWorkflow cluster_legend Workflow Key start Define Tautomer Structures (Thione & Thiol) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy (Higher Basis Set) freq_calc->energy_calc solvent_model Incorporate Solvent Model (PCM) energy_calc->solvent_model results Compare Relative Energies (ΔE) & Thermodynamic Parameters solvent_model->results Input Input Process Process Output Output

Caption: Computational workflow for determining tautomer stability.

For virtually all related heterocyclic systems studied, these calculations consistently show the thione tautomer to be more stable than the thiol tautomer by several kcal/mol, confirming the experimental observations.[4]

Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following methodologies provide a framework for the synthesis and analysis of this compound.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-mercapto-3-substituted quinazolinones.[9][10]

Objective: To synthesize the title compound from anthranilic acid and methyl isothiocyanate.

Materials:

  • Anthranilic acid

  • Methyl isothiocyanate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of absolute ethanol.

  • Reagent Addition: To this solution, add 7.31 g (0.1 mol) of methyl isothiocyanate dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After reflux, cool the reaction mixture to room temperature. A solid precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Isolation & Neutralization: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product is an intermediate. Resuspend the solid in 100 mL of water and add concentrated HCl dropwise until the mixture is acidic, then heat for 1 hour to ensure cyclization.

  • Purification: Cool the mixture and collect the precipitate. To purify, dissolve the crude product in a 5% aqueous sodium hydroxide solution, treat with activated charcoal if necessary, and filter. Re-precipitate the pure product by acidifying the filtrate with acetic acid or dilute HCl.

  • Final Product: Collect the purified white or pale yellow solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.

  • Characterization: Confirm the identity and purity of the product using melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol: ¹H NMR Solvent Study for Tautomeric Analysis

Objective: To observe the N-H proton signal of the thione form and demonstrate its predominance.

Materials:

  • Synthesized this compound

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • NMR tubes

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure the spectral width is large enough to observe signals between 0 and 15 ppm.

  • Analysis:

    • Identify the aromatic protons (typically 4H, complex multiplet pattern between 7.0-8.2 ppm).

    • Identify the N-CH₃ singlet (typically 1H, ~3.5 ppm).

    • Search for a broad, exchangeable singlet far downfield (typically >12 ppm). This is the N1-H proton, a definitive marker for the thione tautomer.

  • (Optional) D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad N1-H signal at >12 ppm should disappear or significantly diminish, confirming it is an exchangeable proton.

Implications for Drug Design and Development

The dominance of the thione tautomer is not an academic footnote; it has profound consequences for drug development:

  • Hydrogen Bonding: The thione form possesses both a hydrogen bond donor (N-H) and acceptors (C=O, C=S). The thiol form loses the N-H donor and gains a weaker S-H donor. This difference fundamentally alters the molecule's ability to bind to a target protein, as receptor interactions are often governed by specific hydrogen bonding patterns.

  • Lipophilicity and Permeability: The thione form is generally more polar than the thiol form. This affects the molecule's LogP value, which in turn influences its solubility and ability to cross biological membranes.

  • Chemical Stability and Metabolism: The thiol (-SH) group is susceptible to oxidation, potentially leading to disulfide formation or other metabolic transformations. The greater stability of the thione form (C=S) can lead to a more predictable and stable pharmacokinetic profile.

Conclusion

References

Crystal structure analysis of 2-mercapto-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Mercapto-3-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules is paramount as it governs their interaction with biological targets, thereby dictating their efficacy and selectivity. This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a representative member of this vital class of heterocyclic compounds. We will detail the synthetic and crystallization protocols, elucidate the workflow of structure determination, and interpret the resulting molecular and supramolecular features. This document serves as a self-validating framework for researchers aiming to perform and understand crystallographic analysis in the context of drug discovery and materials science.

Introduction: The Significance of the Quinazolinone Core

Quinazolin-4(3H)-ones are fused heterocyclic systems that have garnered immense interest from the scientific community. Their structural versatility allows for modification at various positions, leading to a rich chemical space for drug design.[1][3] For instance, derivatives have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs) and tyrosine kinases, which are crucial targets in oncology.[4][5] The introduction of a mercapto (-SH) group at the 2-position and a methyl group at the N-3 position, as in this compound, significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation.

A definitive understanding of the solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in rational drug design.[6][7] It provides incontrovertible proof of constitution and stereochemistry and reveals the precise bond lengths, bond angles, and intermolecular interactions that are essential for computational studies like molecular docking and molecular dynamics simulations.[8]

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.[6][9]

Synthesis of this compound

The synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones is well-established, often proceeding through the condensation of anthranilic acid with an appropriate isothiocyanate.[10][11] This approach provides a reliable and efficient route to the desired scaffold.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine anthranilic acid (1.0 eq.) and ethanol.

  • Reagent Addition: While stirring, add methyl isothiocyanate (1.1 eq.) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product typically precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting powder can be further purified by recrystallization if necessary.[12]

Crystallization: The Art of Molecular Ordering

Obtaining a single crystal requires creating conditions where molecules slowly and methodically assemble into a highly ordered lattice. A seemingly pure powder can contain microcrystalline domains, amorphous material, or trace impurities that inhibit the growth of larger, well-defined crystals. The choice of solvent and technique is therefore critical. Slow evaporation is a robust and widely used method for compounds soluble in volatile organic solvents.

  • Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature. A mixture of ethanol and methanol (9:1 v/v) is often a good starting point.[13]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., in a drying oven at 303 K).[13]

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Colorless, well-formed single crystals suitable for X-ray diffraction should appear.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[14] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]

The SC-XRD Workflow: From Crystal to Structure

The entire process, from selecting a crystal to validating the final structural model, follows a systematic workflow. This ensures data quality and the reliability of the final structure.

scxrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Structure Solution cluster_refine Refinement & Validation crystal_select 1. Crystal Selection & Mounting (On Goniometer Head) diffractometer 2. Mount on Diffractometer (X-ray Source, Detector) crystal_select->diffractometer data_collection 3. Data Collection (Crystal Rotation, Frame Acquisition) diffractometer->data_collection integration 4. Data Integration (Convert Images to Reflections) data_collection->integration scaling 5. Scaling & Merging (Correction for Experimental Variations) integration->scaling solve 6. Structure Solution (Determine Initial Atomic Positions) scaling->solve refine 7. Structure Refinement (Optimize Model vs. Data) solve->refine validate 8. Validation (Check R-factors, Geometry) refine->validate cif 9. Final Output (CIF File, Structural Report) validate->cif

Caption: Workflow for single-crystal X-ray structure determination.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a glass fiber or a loop using cryo-oil.[6] The mount is then affixed to a goniometer head.

  • Data Acquisition: The goniometer is placed on the diffractometer. The crystal is cooled (commonly to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[14] A series of diffraction images (frames) are collected as the crystal is rotated through various angles.[15]

  • Data Processing: The collected frames are processed using specialized software (e.g., Bruker's APEX suite).[7] This involves indexing the diffraction spots to determine the unit cell parameters and integrating the intensities of each reflection.

  • Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process optimizes atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis of this compound

The refined crystallographic data provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Crystallographic Data Summary

The following table summarizes the kind of data that would be obtained from a successful SC-XRD experiment for the title compound.

ParameterValue
Chemical FormulaC₉H₈N₂OS
Formula Weight192.24
Crystal SystemMonoclinic (Example)
Space GroupP2₁/c (Example)
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα, 0.71073
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Note: Specific unit cell parameters and R-factors are dependent on the actual experimental outcome.

Molecular Geometry

The analysis of the refined structure would reveal a nearly planar quinazolinone ring system, a common feature for such fused aromatic structures.[13] Key structural observations would include:

  • Bond Lengths and Angles: The C=O bond length of the ketone group and the C=N bond within the pyrimidine ring will be consistent with established values. The C-S bond length of the mercapto group will indicate its thione tautomeric form in the solid state.

  • Tautomerism: The mercapto group can exist in thione (C=S) or thiol (-SH) tautomeric forms. Crystallographic analysis definitively identifies the dominant form in the solid state by locating the hydrogen atom. For similar 2-mercaptoquinazolinones, the thione form is often observed.

  • Planarity: The dihedral angle between the benzene and pyrimidine rings would be very small, indicating a high degree of planarity for the fused ring system.

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, the crystal structure reveals how molecules pack together. This packing is dictated by non-covalent interactions, which are fundamental to crystal engineering and understanding physical properties like solubility and melting point.[16]

  • Hydrogen Bonding: The thione group (C=S) and the carbonyl group (C=O) are potential hydrogen bond acceptors, while the N-H group of the pyrimidine ring is a hydrogen bond donor. It is highly probable that molecules would link into chains or dimers via N-H···O or N-H···S hydrogen bonds.

  • π-π Stacking: The planar aromatic quinazolinone rings are expected to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to the stability of the crystal lattice.[13]

Conclusion

This technical guide has outlined the comprehensive process for the crystal structure analysis of this compound, from chemical synthesis to the final interpretation of the atomic model. Each step, from the meticulous growth of a single crystal to the computational refinement of diffraction data, is a self-validating system designed to ensure scientific integrity and produce a trustworthy result. The detailed structural information obtained—including precise bond lengths, molecular conformation, and the landscape of intermolecular interactions—is indispensable for modern drug discovery. It provides the empirical foundation for structure-activity relationship (SAR) studies, guides the design of next-generation analogues with improved potency and selectivity, and serves as a critical input for computational modeling.

References

The Therapeutic Potential of 2-Mercapto-3-Methylquinazolin-4(3H)-one: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for yielding derivatives with a broad spectrum of biological activities. Among these, 2-mercapto-3-methylquinazolin-4(3H)-one stands out as a versatile precursor and a pharmacologically active molecule in its own right. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its close analogs. We will explore its role as an anticancer, anti-inflammatory, and antimicrobial agent, delving into the specific molecular targets that underpin these activities. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone ring system, a fusion of benzene and pyrimidine rings, has been a subject of intense investigation in medicinal chemistry for decades. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The this compound molecule, with its reactive thiol group and methylated nitrogen, offers a unique platform for chemical modification and has been instrumental in the development of potent and selective inhibitors of various enzymes and receptors. This guide will systematically dissect the key therapeutic targets of this compound and its derivatives, providing a rationale for its continued exploration in drug discovery programs.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death. Key molecular targets identified in this context include histone deacetylases (HDACs), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclooxygenase-2 (COX-2).

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer development and progression. HDAC inhibitors have emerged as a promising class of anticancer drugs.[1]

Derivatives of 2-mercaptoquinazolin-4(3H)-one have been explored as HDAC inhibitors.[2][3] The core structure serves as a scaffold for the design of molecules that can effectively bind to the active site of HDAC enzymes. For instance, methyl-substituted derivatives have shown high cytotoxicity against colon and breast cancer cell lines.[2] Some of these compounds exhibited superior HDAC inhibitory activity compared to the known HDAC inhibitor SAHA.[2] Mechanistically, these compounds have been shown to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells.[2][3]

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines [2]

CompoundSubstitutionCell LineIC50 (µM)
4a-HSW620 (colon)4.24 ± 1.16
MDA-MB-231 (breast)2.93 ± 0.68
4c7-CH₃SW620 (colon)3.61 ± 0.32
MDA-MB-231 (breast)3.34 ± 0.32

A typical HDAC inhibition assay involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in an assay buffer.

  • Compound Incubation: The test compound (derivatives of this compound) is pre-incubated with the HDAC enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Signal Detection: After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce HDAC activity by 50%, is calculated from the dose-response curve.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HDAC HDAC Enzyme Incubation Incubate Compound with HDAC HDAC->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate & Incubate Substrate->Reaction Incubation->Reaction Develop Add Developer Reaction->Develop Read Read Fluorescence Develop->Read IC50 Calculate IC50 Read->IC50

Caption: Workflow for a typical HDAC inhibition assay.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Several studies have investigated 2-mercaptoquinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors.[5][6] Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the VEGFR-2 kinase domain.[5] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2).[5]

A common method for assessing VEGFR-2 inhibition is a kinase activity assay, which can be performed as follows:

  • Assay Components: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

  • Compound Incubation: The test compound is incubated with the VEGFR-2 enzyme.

  • Kinase Reaction: The reaction is initiated by the addition of the substrate and ATP.

  • Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP using a luminescent assay.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Compound 2-Mercapto-3-methyl- quinazolin-4(3H)-one Derivative Compound->VEGFR2 Inhibits Signaling Downstream Signaling Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinazolinone derivatives have long been recognized for their anti-inflammatory properties.[7][8]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of COX enzymes. Several 2-mercapto-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities.[9][10] Some of these compounds have shown potent anti-inflammatory and analgesic effects in vivo, with some exhibiting selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[9][11]

Table 2: COX Inhibitory Activity of 2-Mercapto-4(3H)-quinazolinone Derivatives [9]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5 >1000.70>142
8 >1000.80>125
13 >1000.75>133
Celecoxib >1000.30>333

Antimicrobial Activity: A Scaffold for Combating Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The quinazolinone scaffold has been utilized in the development of novel antimicrobial agents.[12]

Derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one have been screened for their activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[12] Some of these compounds have demonstrated good antimicrobial activity. Furthermore, derivatives of 2-(amino)quinazolin-4(3H)-one have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]

Other Potential Therapeutic Targets

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various tumors and are considered as therapeutic targets. S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms.[8][14] Some of these compounds have shown potent and selective inhibition of tumor-associated isoforms hCA IX and hCA XII, with Ki values in the nanomolar range.[8]

Table 3: Carbonic Anhydrase Inhibitory Activity of 2-Mercaptoquinazolin-4(3H)-one Derivatives [8]

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
2 765.2185.340.713.0
4 760.1185.28.010.8
Acetazolamide (Standard) 250.012.025.05.7

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the condensation of anthranilic acid with an appropriate isothiocyanate.[15] Green chemistry approaches, such as using deep eutectic solvents (DESs) or microwave-assisted synthesis, have been developed to improve the efficiency and environmental friendliness of this process.[7]

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Reaction Condensation (e.g., in DES or Microwave) Anthranilic_Acid->Reaction Isothiocyanate Methyl Isothiocyanate Isothiocyanate->Reaction Product 2-Mercapto-3-methyl- quinazolin-4(3H)-one Reaction->Product

Caption: General synthetic scheme for this compound.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. The ability of this scaffold to interact with multiple key biological targets, including HDACs, VEGFR-2, COX enzymes, and carbonic anhydrases, underscores its potential in the development of novel treatments for cancer, inflammation, and infectious diseases.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

  • Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of the most promising candidates.

  • In Vivo Efficacy Studies: To validate the therapeutic potential of these compounds in relevant animal models.

The versatility of the this compound core, coupled with a deeper understanding of its molecular targets, will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

The Quinazolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Quinazolinone Scaffold

The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of a benzene and a pyrimidine ring, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1][2][3] Found in over 200 naturally occurring alkaloids and forming the backbone of numerous synthetic pharmaceuticals, this "privileged structure" has captivated chemists for decades.[2][3][4] Its remarkable stability, coupled with the versatility to undergo a wide array of chemical modifications, has cemented its status as a highly sought-after scaffold in the quest for novel therapeutic agents.[1][3] The inherent drug-like properties of the quinazolinone nucleus have given rise to a diverse portfolio of biologically active molecules with applications spanning from anticancer and antimicrobial to anti-inflammatory and anticonvulsant therapies.[1][5][6][7][8] This guide will provide a comprehensive exploration of the quinazolinone core, delving into its synthesis, structure-activity relationships, and multifaceted pharmacological potential, with a particular focus on its triumphs in oncology.

The Architectural Blueprint: Understanding the Quinazolinone Core

The fundamental quinazolinone structure can exist in several isomeric forms, with the 4(3H)-quinazolinone isomer being the most prevalent and medicinally significant.[5] The numbering of the quinazolinone ring system is crucial for understanding structure-activity relationships (SAR).

Caption: Isomeric forms of the quinazolinone core.

The properties and biological activities of quinazolinone derivatives are profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[5] Key positions for modification that have been extensively explored in SAR studies include positions 2, 3, 6, and 7.[2][9]

Crafting the Core: Key Synthetic Strategies

The construction of the quinazolinone scaffold can be achieved through various synthetic routes, ranging from classical condensation reactions to modern microwave-assisted and multicomponent methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Niementowski Synthesis: A Classic Condensation

A straightforward and widely employed method for synthesizing 4(3H)-quinazolinones is the Niementowski synthesis, which involves the condensation of anthranilic acid with an acid amide.[2]

Experimental Protocol: Synthesis of 2-Methyl-4(3H)-quinazolinone via Niementowski Reaction

  • Reactant Preparation: In a round-bottom flask, combine anthranilic acid (1 equivalent) and acetamide (2 equivalents).

  • Reaction: Heat the mixture at 130-140°C for 4-5 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the solidified reaction mixture is triturated with a cold, dilute sodium carbonate solution to remove any unreacted anthranilic acid.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 2-methyl-4(3H)-quinazolinone.

Modern Synthetic Approaches

In recent years, more efficient and environmentally friendly methods have been developed. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[10]

  • Multicomponent Reactions (MCRs): MCRs, such as the reaction between 2-aminobenzamide, an aldehyde, and a source of a C1 unit, offer a rapid and convergent approach to highly substituted quinazolinones.[10][11]

  • Ionic Liquids as Catalysts and Solvents: Ionic liquids can serve as both the solvent and catalyst, providing a greener alternative to traditional volatile organic solvents.[10]

G cluster_0 General Synthetic Workflow for Quinazolinones A Starting Materials (e.g., Anthranilic Acid, Amides) B Reaction (e.g., Condensation, Cyclization) A->B C Intermediate (e.g., Benzoxazinone) B->C D Final Product (Quinazolinone Derivative) C->D E Purification (e.g., Recrystallization, Chromatography) D->E

Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

The Pharmacological Versatility of the Quinazolinone Scaffold

The quinazolinone nucleus is a privileged scaffold that has been shown to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.

Pharmacological ActivityKey Biological Targets/MechanismsRepresentative Examples
Anticancer EGFR Tyrosine Kinase, Tubulin Polymerization, PARP-1, PI3K PathwayGefitinib, Erlotinib, Lapatinib[5][12][13]
Antimicrobial DNA Gyrase, Dihydrofolate ReductaseFluoroquinazolines, Triazole-quinazolinone hybrids[5][14][15]
Anti-inflammatory COX-2, NF-κB PathwaySubstituted 2-phenyl-4(3H)-quinazolinones[11]
Anticonvulsant GABA-A ReceptorsMethaqualone[2]
Antihypertensive α1-Adrenergic ReceptorsPrazosin, Doxazosin[16]
Antimalarial Dihydrofolate ReductaseFebrifugine[6]

A Deep Dive into Anticancer Applications

The most profound impact of the quinazolinone core in medicinal chemistry has arguably been in the development of anticancer agents.[9][17] Several FDA-approved drugs containing the quinazoline or quinazolinone moiety are now in clinical use, primarily as targeted therapies.[9][12]

Targeting Receptor Tyrosine Kinases

A significant breakthrough in cancer therapy was the development of quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR inhibitors that have revolutionized the treatment of NSCLC in patients with specific EGFR mutations.[12][13]

  • Lapatinib (Tykerb®) is a dual inhibitor of both EGFR and HER2 (human epidermal growth factor receptor 2), another important target in breast cancer.[12]

  • Afatinib (Gilotrif®) is a second-generation, irreversible inhibitor of the ErbB family of receptors.[12]

G cluster_0 EGFR Signaling Pathway and Quinazolinone Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (Proliferation, Survival) P->Downstream Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits

Caption: Mechanism of action of quinazolinone-based EGFR inhibitors.

Disruption of Microtubule Dynamics

Quinazolinone derivatives have also been developed as potent inhibitors of tubulin polymerization.[5][18] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By interfering with microtubule assembly, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5][18]

Inhibition of DNA Repair Mechanisms

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme involved in the repair of single-strand DNA breaks.[9][12] Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality. Several quinazolinone-based PARP-1 inhibitors have shown promising preclinical activity.[9][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazolinone derivatives is highly dependent on the substitution pattern around the core scaffold.

  • Position 2: Substitution at this position is crucial for activity. For example, in anticancer agents targeting tubulin, a substituted phenyl ring at C2 is often favored.[18] For antimicrobial activity, a methyl or thiol group can be beneficial.[14]

  • Position 3: The introduction of various aromatic or heterocyclic moieties at the N3 position can significantly modulate the pharmacological profile.[2]

  • Positions 6 and 7: Modifications at these positions on the benzene ring, such as the introduction of methoxy or halogen groups, can influence potency and pharmacokinetic properties.[2][9] Small chemical alterations at C6 and C7 can drastically alter the selectivity and potency of anticancer quinazolines.[9]

  • Position 4: In some classes of quinazoline derivatives, substitution at the C4 position with an amino group is critical for activity.[14]

Caption: Important substitution points on the quinazolinone scaffold for SAR studies.

Future Perspectives and Conclusion

The quinazolinone core continues to be a fertile ground for the discovery of new therapeutic agents.[1][13] Current research is focused on several key areas:

  • Development of Novel Hybrids: The molecular hybridization of the quinazolinone scaffold with other pharmacologically active moieties is a promising strategy to develop compounds with enhanced potency and novel mechanisms of action.[15]

  • Exploration of New Biological Targets: While oncology has been a major focus, the diverse biological activities of quinazolinones suggest their potential in treating a wider range of diseases, including neurodegenerative disorders and infectious diseases.

  • Advancements in Synthesis: The development of more efficient, sustainable, and scalable synthetic methods will be crucial for the rapid generation of diverse quinazolinone libraries for high-throughput screening.

References

A Comprehensive Technical Guide to the Green Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2] Specifically, substituted 2-mercaptoquinazolin-4(3H)-ones are pivotal intermediates and pharmacophores in the development of novel therapeutics, such as dihydrofolate reductase (DHFR) inhibitors and agents targeting triple-negative breast cancer.[3][4] Historically, the synthesis of these heterocycles relied on conventional methods often involving volatile organic compounds (VOCs), harsh reaction conditions, and lengthy procedures.

This technical guide, designed for researchers, chemists, and drug development professionals, provides an in-depth exploration of modern, green synthetic methodologies for preparing substituted 2-mercaptoquinazolin-4(3H)-ones. In line with the principles of green chemistry, these approaches prioritize sustainability by employing safer solvents, energy-efficient techniques, and waste-minimizing protocols.[5][6] We will delve into the mechanistic underpinnings and practical applications of methods utilizing deep eutectic solvents (DESs), microwave irradiation, ultrasound assistance, and aqueous media, offering a comprehensive and authoritative overview of the state-of-the-art in this critical area of heterocyclic synthesis.

The Quinazolinone Scaffold: Pharmacological Significance and the Green Imperative

A Privileged Scaffold in Drug Discovery

The 2-mercaptoquinazolin-4(3H)-one core is a versatile platform for generating molecules with significant therapeutic potential. Its rigid, planar structure and multiple points for substitution allow for fine-tuning of its interaction with biological targets. Numerous studies have demonstrated its role as a precursor to compounds with broad-spectrum cytotoxic effects against various cancer cell lines and as a key structural motif in the design of enzyme inhibitors.[3][7][8] The development of novel derivatives continues to be an active area of research, aimed at creating more potent and selective therapeutic agents.[7][9]

The Foundational Reaction and the Need for Greener Alternatives

The principal synthetic route to the 2-mercaptoquinazolin-4(3H)-one scaffold involves the condensation of a substituted anthranilic acid with an appropriate isothiocyanate. This reaction proceeds via a nucleophilic attack of the amino group of the anthranilic acid on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final product.

Reaction_Mechanism Reactants Anthranilic Acid + Isothiocyanate Intermediate Acyclic Thiourea Intermediate Reactants->Intermediate Nucleophilic Attack Product 2-Mercaptoquinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General reaction scheme for the synthesis of 2-mercaptoquinazolin-4(3H)-ones.

Traditional protocols often require refluxing in organic solvents like ethanol for extended periods.[1][10] This approach not only consumes significant energy but also contributes to the environmental burden associated with VOCs. The drive towards sustainable chemistry has therefore catalyzed the development of innovative methods that enhance efficiency while minimizing ecological impact.

Core Green Synthetic Strategies

The following sections detail the most impactful green methodologies, explaining the causality behind their effectiveness and providing representative protocols.

Deep Eutectic Solvents (DESs): The Sustainable Solvent and Catalyst

Expert Insight: Deep eutectic solvents, particularly the mixture of choline chloride and urea (in a 1:2 molar ratio, known as "reline"), have emerged as a superior medium for this synthesis.[5] DESs are not merely green replacement solvents; they are active participants in the reaction. Their unique properties—negligible volatility, non-flammability, biodegradability, and low cost—make them highly attractive.[5]

Causality: The efficacy of choline chloride:urea DES stems from its ability to form extensive hydrogen bond networks. It is hypothesized that the DES acts as a dual-role medium and catalyst by forming hydrogen bonds with the reactants and reaction intermediates, thereby stabilizing the transition states and facilitating the cyclization step.[5] This intimate interaction lowers the activation energy of the reaction, often leading to higher yields in shorter times compared to conventional solvents.

Protocol Example: Synthesis in Choline Chloride:Urea DES [5]

  • Prepare the DES by mixing choline chloride (1 part) and urea (2 parts) and heating at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • To the DES, add the substituted anthranilic acid (1 mmol) and the corresponding isothiocyanate (1.1 mmol).

  • Stir the reaction mixture at 80 °C for the specified time (typically 1-2 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration, wash with water to remove the DES, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-mercaptoquinazolin-4(3H)-one.

  • A key advantage is the recyclability of the DES, which can be recovered by evaporating the water from the filtrate and reused for subsequent reactions with minimal loss in product yield.[5]

Microwave-Assisted Organic Synthesis (MAOS): A Paradigm of Energy Efficiency

Expert Insight: Microwave-assisted synthesis is a powerful tool for accelerating organic reactions. Unlike conventional heating, which relies on slow conduction, microwave irradiation heats the reaction mixture directly and uniformly through dielectric heating.[11][12] This often results in dramatic reductions in reaction times—from hours to mere minutes—and frequently leads to cleaner reactions with higher yields.[2][12]

Causality: The efficiency of MAOS in this context is particularly pronounced when combined with polar solvents like DESs or DMSO/water mixtures.[6][11] These solvents efficiently absorb microwave energy, leading to rapid localized superheating that drives the reaction to completion much faster than conventional methods. This rapid, controlled heating minimizes the formation of side products that can occur during prolonged heating.

Protocol Example: Microwave-Assisted Synthesis in DES [6]

  • In a microwave-safe reaction vessel, combine the substituted anthranilic acid (1 mmol) and isothiocyanate (1.1 mmol) in choline chloride:urea (1:2) DES (2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 80 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, work up the reaction as described in the DES protocol (Section 2.1) by adding water to precipitate the product.

  • Filter, wash, and purify the resulting solid.

Ultrasound-Assisted Synthesis: Harnessing Sonochemistry

Expert Insight: The application of ultrasound irradiation (sonication) provides another energy-efficient pathway for this synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid—generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[13][14]

Causality: For the synthesis of 2-mercaptoquinazolin-4(3H)-ones, sonication can lead to higher yields compared to conventional stirring under the same time and temperature conditions.[5] The intense mixing and energy transfer created by cavitation ensure efficient interaction between the reactants, promoting the formation of the thiourea intermediate and its subsequent cyclization.

Ionic Liquids and Aqueous Media: Advanced Solvent Engineering

Expert Insight: While DESs are a specific class of ionic mixtures, other ionic liquids (ILs) can also serve as green reaction media.[15][16][17][18] Basic imidazolium-based ionic liquids, for example, have been shown to act as both a catalyst and a surfactant in aqueous media.[19] This dual functionality is particularly "green" as it allows the reaction to be performed in water, the most environmentally benign solvent.

Causality: In an aqueous system, a surfactant-like IL can form micelles. These micelles act as "microreactors," solubilizing the hydrophobic organic reactants within their core and creating a high local concentration of reactants.[19] The basic nature of the IL simultaneously catalyzes the condensation reaction at the micelle-water interface, leading to an efficient and green synthesis process.[19]

Comparative Analysis and Workflow

Quantitative Comparison of Green Methodologies

To facilitate evidence-based decisions in the laboratory, the following table summarizes quantitative data from various green synthetic approaches for the model reaction of anthranilic acid and phenyl isothiocyanate.

Method / Energy SourceSolvent / MediumTemp. (°C)TimeYield (%)Reference
Conventional StirringCholine Chloride:Urea (1:2)801 h76[5]
Microwave IrradiationCholine Chloride:Urea (1:2)801 h49[5]
Ultrasound IrradiationCholine Chloride:Urea (1:2)801 h76[5]
Conventional RefluxEthanolReflux4-6 h53[1]
Microwave IrradiationDMSO / H₂OMW10-20 minGood[11]
CatalyticBasic Ionic Liquid in Water10010 h97[19]

Note: Yields are highly dependent on the specific substrates used. The data presented is for comparative purposes based on model reactions.

Decision-Making Workflow for Method Selection

The choice of a synthetic method depends on available resources, desired throughput, and specific reaction substrates. The following diagram outlines a logical workflow for selecting an appropriate green synthesis strategy.

Workflow start Select Green Synthesis Route for 2-Mercaptoquinazolin-4(3H)-ones q1 Access to Microwave Reactor? start->q1 q2 Access to Ultrasound Probe? q1->q2 No q3 High Throughput Required? q1->q3 Yes opt2 Ultrasound in DES (High Yield, Efficient) q2->opt2 Yes opt3 Conventional Heating in DES (Simple, Recyclable) q2->opt3 No opt1 MAOS in DES (Fastest Route) q3->opt1 Yes q3->opt2 No

Caption: Decision workflow for selecting a green synthesis method.

Conclusion and Future Outlook

The synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones has been significantly advanced by the adoption of green chemistry principles. Methodologies employing deep eutectic solvents, microwave irradiation, and ultrasound have proven to be highly effective, offering substantial improvements in reaction times, yields, and environmental impact over traditional methods. The use of DESs, in particular, represents a paradigm shift, providing a recyclable, non-toxic, and catalytically active medium.

Future research will likely focus on the integration of these techniques with other green technologies, such as continuous flow synthesis, to enable scalable and automated production. The exploration of new, task-specific DES and ionic liquid compositions tailored for quinazolinone synthesis will continue to refine these processes. As the pharmaceutical industry increasingly embraces sustainability, these green synthetic routes will become the standard for producing this vital class of heterocyclic compounds, paving the way for more efficient and environmentally responsible drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 2-Mercapto-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Antimicrobial Research

The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, derivatives of 2-mercapto-quinazolin-4(3H)-one have attracted significant interest as potential novel antimicrobial agents, particularly in an era of growing antimicrobial resistance.[2][4] 2-Mercapto-3-methylquinazolin-4(3H)-one, the subject of this guide, is a member of this promising class.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial activity of this compound. The protocols herein are designed to be self-validating systems, incorporating essential controls and adhering to principles outlined by leading standardization bodies to ensure data integrity and reproducibility.

Scientific Rationale: Postulated Mechanism of Action

While the precise mechanism for this compound is a subject for empirical determination, the broader class of quinazolinones is believed to exert antimicrobial effects through various pathways. The structural similarity to fluoroquinolones suggests a potential mode of action involving the inhibition of bacterial DNA gyrase (Topoisomerase II), an enzyme critical for DNA replication and repair.[5] Other proposed mechanisms for quinazolinone derivatives include the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, and disruption of the bacterial cell membrane, leading to increased permeability and cell death.[1][6] The presence of the mercapto group offers a reactive site for potential covalent interactions with key enzymatic targets within the microbial cell.

Essential Pre-Assay Preparations & Experimental Design

Methodological rigor begins before the first assay is performed. The following steps are critical for generating reliable and interpretable data.

Compound Solubilization and Stock Solution Preparation

The inherent hydrophobicity of many quinazolinone derivatives necessitates the use of an organic solvent for initial solubilization.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and low toxicity at the final concentrations used in assays.

  • Protocol:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-20 mg/mL or ~50-100 mM). Ensure complete dissolution using a vortex mixer.

    • This primary stock should be stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Causality: Creating a high-concentration primary stock minimizes the final concentration of DMSO in the assay, which is crucial as DMSO can exhibit antimicrobial effects at concentrations >2%. The final working concentration of DMSO should ideally be kept ≤1% (v/v).

Selection of Microbial Strains and Culture Media

Standardized quality control (QC) strains are essential for validating assay performance.

Microorganism Type Recommended QC Strain Recommended Growth Medium
Gram-positive BacteriaStaphylococcus aureus (e.g., ATCC 29213)Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Mueller-Hinton Agar (MHA)
Gram-negative BacteriaEscherichia coli (e.g., ATCC 25922)Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Mueller-Hinton Agar (MHA)
Pseudomonas aeruginosa (e.g., ATCC 27853)Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Mueller-Hinton Agar (MHA)
Inoculum Standardization: The McFarland Standard

The density of the microbial inoculum is a critical variable that must be precisely controlled. The 0.5 McFarland turbidity standard is the benchmark for antimicrobial susceptibility testing.[7]

  • Principle: A 0.5 McFarland standard corresponds to a bacterial suspension containing approximately 1.0 to 2.0 x 10⁸ colony-forming units (CFU)/mL.[8]

  • Procedure:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension by adding more bacteria or sterile saline until it visually matches the 0.5 McFarland standard against a white background with contrasting black lines. A spectrophotometer can be used for verification (absorbance of 0.08 to 0.13 at 625 nm).[8]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11] The protocol is adapted for a 96-well microtiter plate format for efficiency.[12]

Workflow Diagram: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_plate 96-Well Plate Preparation prep_stock Prepare Compound Stock (e.g., 2560 µg/mL in DMSO) well1 Add 198µL of 2x Top Conc. Compound to Well 1 prep_stock->well1 prep_inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate 100µL of Diluted Inoculum into Wells 1-11 dilute_inoculum->inoculate plate_setup Dispense 99µL Media to Wells 2-12 serial_dilute Perform 2-fold Serial Dilution (100µL from Well 1 to 10) plate_setup->serial_dilute well1->serial_dilute discard Discard 100µL from Well 10 serial_dilute->discard incubation Incubate Plate (35°C ± 2°C, 16-20h) inoculate->incubation controls Well 11: Growth Control (Media + Inoculum) Well 12: Sterility Control (Media Only) controls->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology
  • Plate Preparation: Using a sterile 96-well U-bottom microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Compound Addition: Prepare a working solution of this compound at 4x the highest desired final concentration in CAMHB. Add 100 µL of this solution to well 1. This results in a 2x concentration in well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down 6-8 times.[13] Continue this process sequentially from well 2 to well 10. Discard the final 50 µL from well 10.[13] Wells 1-10 now contain 50 µL of serially diluted compound at 2x the final test concentrations.

  • Control Wells:

    • Growth Control (Well 11): Add an additional 50 µL of CAMHB. This well will receive only the inoculum.

    • Sterility Control (Well 12): This well contains only the initial 50 µL of CAMHB and serves to confirm media sterility.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[8] (This typically requires a 1:100 or 1:150 dilution of the standardized suspension).

  • Inoculation: Within 15-30 minutes of standardization, add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.[8][14] The final volume in wells 1-11 is now 100 µL.

  • Incubation: Seal the plate (e.g., with an adhesive film or lid) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[11] The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.[8]

Data Presentation: MIC Values
Test Organism This compound MIC (µg/mL) Positive Control (e.g., Norfloxacin) MIC (µg/mL) QC Range (µg/mL)
S. aureus ATCC 29213[Insert CLSI Range]
E. coli ATCC 25922[Insert CLSI Range]
P. aeruginosa ATCC 27853[Insert CLSI Range]

Protocol 2: Agar Well Diffusion for Qualitative Screening

The agar well diffusion method is a preliminary, qualitative test to assess the antimicrobial activity of a compound.[15][16] It is based on the diffusion of the test compound from a well through the agar, resulting in a zone of growth inhibition if the organism is susceptible.[16][17]

Workflow Diagram: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_lawn Create a Uniform Bacterial Lawn on MHA Plate using a Sterile Swab prep_inoculum->prep_lawn dry_plate Allow Plate to Dry (3-5 minutes) prep_lawn->dry_plate create_wells Aseptically Create Wells (6-8 mm diameter) with a Sterile Cork Borer dry_plate->create_wells add_solutions Add Test Compound & Controls to Wells (e.g., 50-100 µL per well) create_wells->add_solutions incubation Incubate Plate (Inverted) (35°C ± 2°C, 18-24h) add_solutions->incubation controls Positive Control: Known Antibiotic Negative Control: Vehicle (DMSO) controls->add_solutions measure_zones Measure Diameter of Inhibition Zones (mm) incubation->measure_zones

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Methodology
  • Media Preparation: Use standard Mueller-Hinton Agar (MHA) plates with a uniform depth of approximately 4 mm.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 3.3.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[17]

  • Drying: Allow the plate to sit upright for 3-5 minutes to allow the inoculum to dry.

  • Well Creation: Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[15][18] Carefully remove the agar plugs with a sterile needle or forceps.

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (at a defined concentration) into a designated well.

  • Controls: In separate wells on the same plate, add the same volume of:

    • Positive Control: A known antibiotic solution (e.g., Norfloxacin at 10 µg/mL).

    • Negative Control: The solvent used to dissolve the test compound (e.g., 10% DMSO in saline).[15]

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compounds. Then, invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[19]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.[16] The negative control should show no zone of inhibition. The size of the zone for the test compound can be compared to the positive control to qualitatively assess its potency.

Data Presentation: Zones of Inhibition
Test Organism Compound Concentration Zone of Inhibition (mm) ± SD
This compound
S. aureus ATCC 292131 mg/mL
E. coli ATCC 259221 mg/mL
Positive Control (e.g., Norfloxacin)
S. aureus ATCC 2921310 µg/mL
E. coli ATCC 2592210 µg/mL
Negative Control (Vehicle)
S. aureus ATCC 29213N/A0
E. coli ATCC 25922N/A0

References

Application Notes and Protocols: 2-Mercapto-3-methylquinazolin-4(3H)-one as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This document provides a comprehensive guide to the investigation of 2-mercapto-3-methylquinazolin-4(3H)-one, a representative of the 2-mercaptoquinazolin-4(3H)-one class of compounds, as a potential HDAC inhibitor. We will delve into its synthesis, proposed mechanism of action, and provide detailed protocols for its evaluation, including in vitro enzymatic assays and cell-based functional assays.

Introduction: The Quinazolinone Scaffold in HDAC Inhibition

The reversible acetylation of histone proteins is a key epigenetic modification that regulates chromatin structure and gene expression.[1] Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are the enzymes responsible for maintaining this dynamic equilibrium.[1] In many cancers, an imbalance favoring histone deacetylation leads to a condensed chromatin state and the repression of tumor suppressor genes.[2] HDAC inhibitors aim to restore the natural balance of histone acetylation, leading to the re-expression of these silenced genes, and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

The 2-mercaptoquinazolin-4(3H)-one core has emerged as a promising scaffold for the development of novel HDAC inhibitors.[3][4] The general pharmacophore model for HDAC inhibitors consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain of the HDAC enzyme.[5] It is hypothesized that the 2-mercapto group of the quinazolinone scaffold can act as a ZBG, a critical interaction for potent HDAC inhibition.

This guide will focus on this compound as a model compound to illustrate the experimental workflow for characterizing novel HDAC inhibitors based on this scaffold.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established route starting from anthranilic acid and methyl isothiocyanate.[6][7] This method offers a straightforward and efficient way to produce the target compound.

Protocol: Synthesis of this compound

Materials:

  • Anthranilic acid

  • Methyl isothiocyanate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add methyl isothiocyanate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, cool the mixture and add a solution of sodium hydroxide (2 equivalents) in water. Reflux the mixture for an additional 2-3 hours to facilitate cyclization.

  • Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Evaluation of HDAC Inhibitory Activity

The initial characterization of a potential HDAC inhibitor involves determining its ability to inhibit the enzymatic activity of purified HDAC isoforms in a cell-free system. This allows for the determination of the compound's potency (IC50) and its selectivity profile across different HDAC classes.

Fluorometric HDAC Inhibition Assay

This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The substrate, typically an acetylated lysine coupled to a fluorophore, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Protocol: In Vitro Fluorometric HDAC Inhibition Assay
  • Reagent Preparation:

    • Prepare a serial dilution of this compound in HDAC assay buffer. A typical concentration range would be from 1 nM to 100 µM.

    • Prepare a serial dilution of the positive control inhibitor (TSA or SAHA).

    • Dilute the recombinant HDAC enzymes to the desired concentration in HDAC assay buffer.

    • Prepare the fluorogenic HDAC substrate and developer solutions according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 25 µL of HDAC assay buffer to all wells.

    • Add 5 µL of the serially diluted this compound, positive control, or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.

  • Enzymatic Reaction:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate solution to all wells.

    • Mix gently and incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development and Measurement:

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Data and Interpretation

The IC50 values obtained from this assay will provide a quantitative measure of the potency of this compound against different HDAC isoforms. A lower IC50 value indicates greater potency. By comparing the IC50 values across various isoforms, the selectivity profile of the compound can be determined. For instance, a significantly lower IC50 for HDAC6 compared to HDAC1 would suggest selectivity for class IIb HDACs.

Table 1: Hypothetical IC50 Values for this compound and Reference Inhibitors

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
This compound500650800150>10000
Vorinostat (SAHA)507510030800
Trichostatin A (TSA)2351200

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Cell-Based Evaluation of HDAC Inhibitor Activity

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to assess the compound's activity in a more biologically relevant context. These assays evaluate the compound's ability to penetrate cell membranes, engage with its target in the cellular environment, and elicit a downstream biological response.

Cellular Histone Acetylation Assay (Western Blot)

A hallmark of HDAC inhibitor activity is an increase in the global acetylation of histones. Western blotting is a standard technique to visualize and quantify this effect.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol: Western Blot for Histone Acetylation
  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Collect the lysate and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples and separate them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated histone bands to the corresponding total histone bands.

    • Express the results as a fold change relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

HDAC inhibitors are expected to reduce the viability of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

HDAC inhibitors often induce cell cycle arrest at the G1 or G2/M phase. Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (DMSO)

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualization of Key Pathways and Workflows

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Chromatin Condensed Chromatin (Gene Repression) HDAC->Chromatin Acetylated_Histone Hyperacetylated Histone HDAC->Acetylated_Histone Histone Acetylated Histone Histone->HDAC Deacetylation Inhibitor 2-Mercapto-3-methyl- quinazolin-4(3H)-one Inhibitor->HDAC Inhibition Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histone->Open_Chromatin Tumor_Suppressor Tumor Suppressor Genes Open_Chromatin->Tumor_Suppressor Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Synthesis Synthesis of 2-Mercapto-3-methyl- quinazolin-4(3H)-one Characterization Structural Confirmation (NMR, MS, IR) Synthesis->Characterization HDAC_Assay Fluorometric HDAC Inhibition Assay Characterization->HDAC_Assay IC50_Determination IC50 Determination & Selectivity Profiling HDAC_Assay->IC50_Determination Western_Blot Western Blot for Histone Acetylation IC50_Determination->Western_Blot MTT_Assay MTT Cell Viability Assay IC50_Determination->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle

References

Application Notes & Protocols: Investigating the Anticancer Potential of 2-Mercapto-3-methylquinazolin-4(3H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology Research

The quinazolinone core is a bicyclic heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile ability to interact with a multitude of biological targets.[1] This structural scaffold is present in numerous bioactive molecules and approved anticancer drugs, including inhibitors of epidermal growth factor receptor (EGFR) such as Gefitinib and Erlotinib.[1][2][3] The therapeutic potential of quinazolinone derivatives stems from their capacity to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][5]

This document provides a detailed guide for investigating the anticancer properties of a specific derivative, 2-mercapto-3-methylquinazolin-4(3H)-one . This compound serves as a valuable research tool and a potential precursor for the synthesis of more complex, targeted anticancer agents.[6] Research into derivatives of 2-mercaptoquinazolin-4(3H)-one has revealed promising activity, including the induction of cell cycle arrest and apoptosis, suggesting its utility as a lead compound for novel cancer therapeutics.[7][8]

These application notes are designed to provide researchers with both the theoretical framework and practical protocols to rigorously evaluate the efficacy and mechanism of action of this compound in various cancer cell line models.

II. Proposed Mechanism of Action: Multi-Targeting Effects on Cancer Cell Proliferation and Survival

Quinazolinone derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple nodes within cellular signaling networks.[4][5] For this compound and its related analogs, the primary modes of action are hypothesized to involve the induction of cell cycle arrest and apoptosis, potentially through the inhibition of key regulatory proteins like histone deacetylases (HDACs) and protein kinases.[4][7][8]

A. Induction of G2/M Phase Cell Cycle Arrest: Several studies on 2-mercaptoquinazolin-4(3H)-one derivatives have demonstrated their ability to halt cancer cell proliferation by arresting the cell cycle at the G2/M transition phase.[7][8] This is a critical checkpoint that ensures genomic integrity before cell division. By disrupting the function of proteins essential for mitotic entry and progression, such as cyclin-dependent kinases (CDKs), the compound prevents cancer cells from dividing, ultimately leading to a reduction in tumor cell proliferation.[9]

B. Apoptosis Induction via Intrinsic Pathway: Following cell cycle arrest, prolonged cellular stress often triggers programmed cell death, or apoptosis. Derivatives of 2-mercaptoquinazolin-4(3H)-one have been shown to induce apoptosis in cancer cells.[7][8] This is often characterized by the loss of mitochondrial membrane potential, activation of caspases (specifically caspase-9 and caspase-3), and cleavage of poly-ADP Ribose polymerase (PARP).[10]

C. Potential Inhibition of Pro-Survival Signaling Pathways: The quinazolinone scaffold is a well-established inhibitor of receptor tyrosine kinases like EGFR and downstream signaling cascades such as the PI3K/Akt/mTOR pathway.[1][4][10][11][12] This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[11][13] By inhibiting key kinases in this pathway, this compound may suppress pro-survival signals, making cancer cells more susceptible to apoptosis.

The following diagram illustrates a hypothesized signaling pathway affected by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis HDAC HDAC G2M_Arrest G2/M Arrest HDAC->G2M_Arrest Promotes Progression Tubulin Tubulin Polymerization Tubulin->G2M_Arrest Promotes Progression Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis CyclinB_CDK1 Cyclin B1/CDK1 CyclinB_CDK1->G2M_Arrest Promotes Progression G2M_Arrest->Apoptosis Compound 2-Mercapto-3-methyl- quinazolin-4(3H)-one Compound->EGFR Inhibits Compound->PI3K Inhibits Compound->HDAC Inhibits Compound->Tubulin Inhibits Compound->CyclinB_CDK1 Inhibits

Caption: Hypothesized signaling pathways targeted by this compound.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the anticancer effects of this compound.

A. Compound Preparation and Handling
  • Solubilization: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and does not exceed a non-toxic level (typically ≤ 0.5%).

B. Cell Culture

Select a panel of cancer cell lines relevant to your research interests (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT-116, SW620; lung cancer: A549). Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before initiating any experiment.

C. In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a range from 0.1 µM to 100 µM) and a vehicle control (medium with the same concentration of DMSO).[14]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell LineTreatmentIncubation Time (h)IC50 (µM)
MCF-7This compound4815.2 ± 1.8
HCT-116This compound489.8 ± 1.2
A549This compound4822.5 ± 2.5

Table 1: Representative IC50 values of this compound in different cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

D. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would support the proposed mechanism of action.[7][8]

E. Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol D).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

F. Western Blot Analysis of Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and apoptosis.

  • Protein Extraction: After treating cells as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, cleaved Caspase-3, cleaved PARP, p-Akt, total Akt, β-actin as a loading control).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometric analysis of the bands will reveal changes in protein levels or phosphorylation status upon treatment with the compound.

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_assays Functional & Mechanistic Assays start Start: Select Cancer Cell Lines culture Cell Culture & Maintenance start->culture treatment Treat with 2-mercapto-3-methyl- quinazolin-4(3H)-one culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis & Interpretation mtt->analysis cell_cycle->analysis apoptosis->analysis western->analysis conclusion Conclusion: Elucidate Mechanism of Action analysis->conclusion

Caption: General experimental workflow for evaluating the anticancer effects of the compound.

IV. References

  • Haggag, Y. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. --INVALID-LINK--

  • Unpublished. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. --INVALID-LINK--

  • Panda, J., et al. (2016). A Novel Quinazolinone Chalcone Derivative Induces Mitochondrial Dependent Apoptosis and Inhibits PI3K/Akt/mTOR Signaling Pathway in Human Colon Cancer HCT-116 Cells. PubMed. --INVALID-LINK--

  • Unpublished. (n.d.). The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. DC Fine Chemicals. --INVALID-LINK--

  • Unpublished. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. ResearchGate. --INVALID-LINK--

  • Singh, M., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. --INVALID-LINK--

  • Unpublished. (n.d.). Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 4-(Quinazolin-2-yl)phenol. BenchChem. --INVALID-LINK--

  • Ioniță, P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. --INVALID-LINK--

  • Unpublished. (n.d.). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Informa UK Limited. --INVALID-LINK--

  • Maslov, M. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. --INVALID-LINK--

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. --INVALID-LINK--

  • Yu-Jing, Y., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science Publishers. --INVALID-LINK--

  • Unpublished. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. --INVALID-LINK--

  • Cerasela, C., et al. (2010). Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. ACS Publications. --INVALID-LINK--

  • de Oliveira, R. S., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. --INVALID-LINK--

  • Rios Medrano, C. C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. National Institutes of Health. --INVALID-LINK--

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. National Institutes of Health. --INVALID-LINK--

  • Ghorab, M. M., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. National Institutes of Health. --INVALID-LINK--

  • Wang, L., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. --INVALID-LINK--

  • Unpublished. (n.d.). Analysis of the cellular cycle and impact of quinazolinone-1,2,3-triazole glycoside 13 on the proportion of V-FITC-positive annexin that stain in HCT-116 cells in comparison with control. ResearchGate. --INVALID-LINK--

  • Truong, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed. --INVALID-LINK--

  • Pisoschi, C. G., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. --INVALID-LINK--

  • Lee, J., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE. --INVALID-LINK--

  • Maslov, M. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. --INVALID-LINK--

  • Unpublished. (n.d.). Anticancer activity of a novel quinazolinone-chalcone derivative through cell cycle arrest in pancreatic cancer cell line. ResearchGate. --INVALID-LINK--

  • M. Grbčić, et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Anticancer Research. --INVALID-LINK--

  • Unpublished. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. --INVALID-LINK--

  • Alafeefy, A. M. (n.d.). (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. --INVALID-LINK--

  • Unpublished. (n.d.). This compound|Research Chemical. BenchChem. --INVALID-LINK--

  • Alam, M. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. --INVALID-LINK--

  • Unpublished. (n.d.). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. ResearchGate. --INVALID-LINK--

  • El-Azab, A. S., et al. (2013). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Taylor & Francis Online. --INVALID-LINK--

  • Ceruso, M., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. National Institutes of Health. --INVALID-LINK--

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. --INVALID-LINK--

  • Unsal-Tan, O., et al. (2009). Synthesis and primary cytotoxicity evaluation of 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones. PubMed. --INVALID-LINK--

  • S. Yousefi, et al. (2020). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health. --INVALID-LINK--

  • Unpublished. (n.d.). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents | Request PDF. ResearchGate. --INVALID-LINK--

References

Application Notes and Protocols: In Vitro Antioxidant Activity Evaluation of 2-Mercapto-3-methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 2-mercapto-3-methylquinazolin-4(3H)-one backbone, in particular, offers a versatile template for the development of novel therapeutic agents. The presence of the mercapto group provides a key site for derivatization, allowing for the modulation of the molecule's physicochemical and biological properties.[1][3]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[4] Antioxidants can mitigate this damage by scavenging free radicals, donating hydrogen atoms, or chelating metal ions.[1] Therefore, the evaluation of the antioxidant potential of novel this compound derivatives is a critical step in their development as potential therapeutic agents.

This guide provides detailed protocols for the in vitro evaluation of the antioxidant activity of these derivatives using three widely accepted and robust assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Additionally, a protocol for the superoxide radical scavenging assay is included to assess the ability of the compounds to neutralize a biologically relevant ROS.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of this compound derivatives is often attributed to their ability to donate a hydrogen atom from the mercapto group (-SH) or from phenolic hydroxyl groups that may be incorporated into the derivatives.[1][2] The resulting thiyl radical can be stabilized through resonance within the quinazolinone ring system. The specific mechanism of action can involve:

  • Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The donation of an electron to a radical, followed by protonation.

  • Metal Chelation: The ability to bind transition metal ions like iron and copper, which can catalyze the formation of ROS.[2]

The combination of different in vitro assays provides a more comprehensive understanding of the antioxidant potential of the synthesized compounds, as each assay is based on a different chemical principle.

Core Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[5][6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[6]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.[5] Prepare fresh daily.

    • Test Compound Stock Solutions: Prepare a stock solution of each this compound derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol).

    • Standard Solution (Ascorbic Acid or Trolox): Prepare a stock solution of a standard antioxidant (e.g., 1 mg/mL) in the same solvent as the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][7]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [6] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[6]

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
Derivative 110
25
50
100
Ascorbic Acid10
25
50
100

Experimental Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compounds/Standard DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds & Standard Samples->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[8] The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[8]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[8]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

    • Test Compound Stock Solutions: Prepare as described for the DPPH assay.

    • Standard Solution (Trolox): Prepare a stock solution of Trolox (e.g., 1 mg/mL) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compounds or standard solution.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the control, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

    • For the blank, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 734 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [9] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the test compounds with that of Trolox.

Data Presentation:

CompoundConcentration (µg/mL)% ABTS•+ ScavengingTEAC (µM Trolox/µM compound)
Derivative 110
25
50
100
Trolox10
25
50
100

Experimental Workflow:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ Radical (ABTS + K2S2O8) Mix Mix ABTS•+ Solution with Test Compounds/Standard ABTS_Radical->Mix Samples Prepare Serial Dilutions of Test Compounds & Standard Samples->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10] The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidant.[11]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.[11]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] Prepare this reagent fresh and warm it to 37°C before use.[10]

    • Test Compound Stock Solutions: Prepare as described for the DPPH assay.

    • Standard Solution (FeSO₄): Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100-2000 µM) in deionized water.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standard solution.

    • Add 180 µL of the FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 30 minutes.[12]

    • Measure the absorbance at 593 nm using a microplate reader.[12]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the test compounds from the standard curve and express the results as µM Fe(II) equivalents per µM of the compound.

Data Presentation:

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe(II)/µM compound)
Derivative 110
25
50
100
FeSO₄ Standard100 µM
250 µM
500 µM
1000 µM

Experimental Workflow:

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Test Compounds/Standard FRAP_Reagent->Mix Samples Prepare Serial Dilutions of Test Compounds & FeSO4 Standard Samples->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value from FeSO4 Standard Curve Measure->Calculate

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻•), which are generated in a phenazine methosulfate-NADH (PMS-NADH) system.[13] The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, and the scavenging activity is measured as a decrease in the formation of this product.[14]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer solution.

    • NADH Solution (468 µM): Dissolve 3.3 mg of NADH in 10 mL of phosphate buffer.

    • NBT Solution (156 µM): Dissolve 1.28 mg of NBT in 10 mL of phosphate buffer.

    • PMS Solution (60 µM): Dissolve 0.18 mg of PMS in 10 mL of phosphate buffer.

    • Test Compound Stock Solutions: Prepare as described for the DPPH assay.

    • Standard Solution (Quercetin or Ascorbic Acid): Prepare a stock solution of a standard antioxidant in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard solution.

    • Add 50 µL of NBT solution and 50 µL of NADH solution to each well.

    • Initiate the reaction by adding 50 µL of PMS solution to each well.

    • Incubate the plate at room temperature for 5 minutes.[14]

    • Measure the absorbance at 560 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of superoxide radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [14] Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundConcentration (µg/mL)% Superoxide ScavengingIC50 (µg/mL)
Derivative 110
25
50
100
Quercetin10
25
50
100

Experimental Workflow:

Superoxide_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare NADH, NBT, and PMS Solutions Mix Mix Reagents with Test Compounds/Standard Reagents->Mix Samples Prepare Serial Dilutions of Test Compounds & Standard Samples->Mix Incubate Incubate 5 min at Room Temp. Mix->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Superoxide Radical Scavenging Assay Workflow.

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the in vitro evaluation of the antioxidant activity of this compound derivatives. By employing a battery of assays that probe different antioxidant mechanisms, researchers can gain a comprehensive understanding of the structure-activity relationships and identify promising lead compounds for further development. It is crucial to include appropriate positive controls and to perform all experiments in triplicate to ensure the reliability and reproducibility of the results. The data generated from these assays will be instrumental in guiding the optimization of this important class of heterocyclic compounds as potential therapeutic agents for diseases associated with oxidative stress.

References

Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Derivatives from 2-Mercapto-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Its rigid, bicyclic nature provides a defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic agents.[1][3][4]

The 2-mercapto substituted quinazolinones are particularly valuable starting materials. The thiol group at the C2 position is a versatile synthetic handle, readily undergoing reactions such as S-alkylation, which opens a gateway to a diverse library of novel derivatives.[5] This guide provides a detailed exploration of the synthetic pathways originating from 2-mercapto-3-methylquinazolin-4(3H)-one, focusing on the rationale behind the methodologies and providing robust, field-tested protocols for researchers in drug development.

Synthesis of the Core Intermediate: this compound

The foundational step is the synthesis of the quinazolinone ring itself. A common and efficient method involves the condensation of anthranilic acid with an appropriate isothiocyanate.[3] In this case, methyl isothiocyanate is used to install the required methyl group at the N3 position. Modern approaches often employ green chemistry principles, such as using deep eutectic solvents (DESs) to replace volatile organic solvents, which can improve yields and simplify purification.[6][7]

Protocol 2.1: Synthesis of this compound (I)
  • Reagent Preparation: Prepare a 1:2 molar ratio deep eutectic solvent (DES) by mixing choline chloride and urea. Heat gently (approx. 80 °C) with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a round-bottom flask, add anthranilic acid (1.0 eq.) and methyl isothiocyanate (1.1 eq.) to the prepared DES.

  • Condensation Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove the DES, and dry. Recrystallize the crude product from ethanol to yield pure this compound (I) as a solid.

Key Synthetic Pathways for Derivatization

The true synthetic utility of compound (I) lies in the reactivity of its C2-thiol group. The following sections detail a logical and modular workflow for creating a diverse library of derivatives, starting with S-alkylation and proceeding to more complex heterocyclic systems.

Workflow Overview

G A This compound (I) B S-Substituted Ester Intermediate (II) A->B S-Alkylation (e.g., Ethyl bromoacetate, K2CO3) C Hydrazide Intermediate (III) B->C Hydrazinolysis (Hydrazine Hydrate) D Schiff Base Derivatives (IV) C->D Condensation (Aromatic Aldehydes) E 4-Thiazolidinone Derivatives (V) D->E Cyclization (Thioglycolic Acid)

Caption: General synthetic workflow for derivatization.

Pathway A: S-Alkylation to Form Ester Intermediates (II)

The nucleophilic thiol group readily attacks electrophilic carbon centers. S-alkylation with α-halo esters, such as ethyl bromoacetate, is a cornerstone reaction that introduces an ester functionality, which serves as a precursor for further elaboration.[4] The reaction is typically performed under basic conditions to deprotonate the thiol, enhancing its nucleophilicity.

G cluster_0 Reaction Steps start This compound (I) Thiol (pKa ~7-8) base Potassium Carbonate (K2CO3) Weak base start->base Deprotonation to form thiolate anion reagent Ethyl Bromoacetate α-halo ester (electrophile) product Ethyl 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (II) S-alkylated ester reagent->product SN2 displacement of Bromide base->reagent Nucleophilic attack by thiolate

Caption: S-Alkylation reaction pathway.

  • Setup: Dissolve this compound (I) (1.0 eq.) in a suitable polar aprotic solvent like acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3) (2.0-3.0 eq.) to the solution and stir for 30-60 minutes at room temperature to form the thiolate salt.[5]

  • Alkylation: Add the alkylating agent (e.g., ethyl bromoacetate, phenacyl bromide) (1.1 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 9-12 hours, monitoring by TLC.[5]

  • Isolation: Once the reaction is complete, filter off the inorganic salts. Pour the filtrate into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure S-substituted ester (II).

Pathway B: Hydrazinolysis to Form Hydrazide Intermediate (III)

The ester group of intermediate (II) is an ideal site for nucleophilic acyl substitution. Reaction with hydrazine hydrate efficiently converts the ester into a hydrazide (III).[4][8] This hydrazide is a crucial and highly versatile building block, as the terminal -NHNH2 group can be readily condensed with carbonyl compounds to form a variety of derivatives.[3]

  • Setup: Dissolve the S-alkylated ester (II) (1.0 eq.) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (99-100%) (5.0-10.0 eq.) to the solution.

  • Reaction: Reflux the mixture for 4-8 hours. The progress can be monitored by TLC.

  • Isolation: After cooling, the solid hydrazide product often crystallizes directly from the reaction mixture. If not, reduce the solvent volume under vacuum and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to yield the pure hydrazide (III).

Pathway C: Condensation to Form Schiff Bases (IV)

Schiff bases (or azomethines) are formed by the condensation of a primary amine with an aldehyde or ketone. The hydrazide (III) reacts with various substituted aromatic aldehydes in the presence of an acid catalyst to yield a series of novel Schiff base derivatives (IV).[9][10] This reaction allows for the introduction of a wide range of aryl substituents, enabling fine-tuning of the molecule's steric and electronic properties.

  • Setup: In a flask, dissolve the hydrazide (III) (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in absolute ethanol.

  • Catalyst: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 6-10 hours.

  • Isolation: Upon cooling to room temperature, the Schiff base product typically precipitates.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure Schiff base (IV).[9]

Pathway D: Cyclization to Synthesize 4-Thiazolidinones (V)

The imine bond of the Schiff base (IV) is susceptible to attack by nucleophiles. Cyclocondensation with thioglycolic acid (mercaptoacetic acid) is a classic and effective method for constructing a 4-thiazolidinone ring, a heterocyclic motif known for its diverse biological activities.[11][12][13]

  • Setup: In a round-bottom flask, make a solution or a slurry of the Schiff base (IV) (1.0 eq.) in a solvent like N,N-dimethylformamide (DMF) or dioxane.

  • Reagent Addition: Add thioglycolic acid (1.2-1.5 eq.). A pinch of anhydrous zinc chloride (ZnCl2) can be added as a catalyst.[12]

  • Reaction: Reflux the mixture for 8-12 hours.

  • Isolation: Cool the reaction mixture and pour it into crushed ice.

  • Purification: The solid product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove unreacted thioglycolic acid. The crude product is then dried and recrystallized from an appropriate solvent.

Data Summary: Derivative Classes and Biological Activities

The synthetic strategies outlined above can generate a wide array of compounds. The choice of substituents introduced in pathways C and D is critical for modulating biological activity.

Derivative ClassKey Synthetic StepR-Group Variation SourceReported Biological ActivitiesCitations
S-Alkyl/Aryl Thioethers S-Alkylation (Pathway A)Alkyl/Aryl HalidesAnti-inflammatory, Analgesic, Carbonic Anhydrase Inhibition[1][5]
Schiff Bases Condensation (Pathway C)Aromatic AldehydesAntiviral, Cytotoxic, Antimicrobial, Anti-inflammatory[9][14][15]
4-Thiazolidinones Cyclization (Pathway D)Aromatic AldehydesAntimicrobial, Anticancer, Anticonvulsant[2][11][13]
Oxadiazoles/Triazoles Cyclization of HydrazideCS2, PhNCS, etc.Anti-inflammatory, Antimicrobial[4]

Conclusion

This compound is a highly valuable and versatile platform for the synthesis of novel heterocyclic compounds. The logical, multi-step workflow presented here—progressing from S-alkylation through hydrazide and Schiff base intermediates to final heterocyclic targets like 4-thiazolidinones—provides a robust framework for generating compound libraries for drug discovery. The modularity of this approach, particularly in the selection of aromatic aldehydes for Schiff base formation, allows for systematic exploration of structure-activity relationships, paving the way for the development of potent and selective therapeutic agents.

References

High-throughput screening assays for 2-mercapto-3-methylquinazolin-4(3H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to developing and executing high-throughput screening (HTS) campaigns for analogs of 2-mercapto-3-methylquinazolin-4(3H)-one.

Application Note & Protocols

Topic: High-Throughput Screening Assays for this compound Analogs

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core is a "magic moiety" in medicinal chemistry, recognized for its presence in numerous bioactive molecules and approved drugs.[1][2] This heterocyclic scaffold is a cornerstone in the development of therapeutic agents due to its versatile synthesis and broad pharmacological potential.[3] Derivatives of quinazolinone have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral effects.[3][4] Specifically, the this compound structure serves as a versatile precursor for novel therapeutic agents, with derivatives showing promise as inhibitors of targets like histone deacetylases (HDAC) and carbonic anhydrases.[5][6]

Given the vast chemical space accessible through modification of the quinazolinone core, high-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of these analogs to identify promising hit compounds.[7] HTS leverages automation, miniaturization (typically in 384- or 1536-well microplates), and robust detection methods to test millions of compounds efficiently.[8][9]

This guide provides detailed protocols for two distinct HTS assays—a biochemical enzyme inhibition assay and a cell-based cytotoxicity assay—designed to identify and characterize bioactive this compound analogs. The protocols are structured to ensure scientific rigor, incorporating self-validating systems and explaining the rationale behind key experimental steps.

The High-Throughput Screening Workflow: From Primary Hit to Validated Lead

A successful HTS campaign is a multi-step process designed to minimize false positives and efficiently identify compounds with genuine, on-target activity. The workflow systematically funnels a large compound library down to a small number of validated hits for lead optimization.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Triage cluster_2 Lead Development Library Compound Library (>100,000s of Analogs) Primary_HTS Primary HTS (Single Concentration) Library->Primary_HTS Hit_ID Initial Hit Identification (Activity > Threshold) Primary_HTS->Hit_ID Dose_Response Dose-Response (Confirms Potency, IC50) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Detection Method) Dose_Response->Orthogonal_Assay Triage Hit Triage (Remove PAINS, Aggregators) Orthogonal_Assay->Triage Secondary_Assays Secondary Assays (Selectivity, MOA) Triage->Secondary_Assays H2L Hit-to-Lead Chemistry (SAR Studies) Secondary_Assays->H2L Lead_Candidate Lead Candidate H2L->Lead_Candidate Validation_Cascade Primary_Hits Primary Hits ~1-3% of Library Reconfirmation Re-test in Primary Assay Confirm activity from fresh powder Primary_Hits->Reconfirmation Step 1 Dose_Response Dose-Response Curve Determine IC50/EC50 Reconfirmation->Dose_Response Step 2 Orthogonal_Assay Orthogonal/Counter-Screen Rule out assay interference Dose_Response->Orthogonal_Assay Step 3 Biophysical Biophysical Methods Confirm direct target engagement (e.g., DSF, SPR) Orthogonal_Assay->Biophysical Step 4 SAR Preliminary SAR Test structurally related analogs Biophysical->SAR Step 5 Validated_Hits Validated Hits ~0.01-0.1% of Library SAR->Validated_Hits Step 6

References

Voltammetric determination of heavy metals using 2-mercapto-quinazolinone modified electrodes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Voltammetric Determination of Heavy Metals Using 2-Mercapto-quinazolinone Modified Electrodes

For: Researchers, scientists, and drug development professionals engaged in trace metal analysis.

Abstract

The escalating issue of heavy metal contamination necessitates the development of sensitive, selective, and rapid analytical methods.[1] Electrochemical techniques, particularly stripping voltammetry, offer a compelling solution due to their high sensitivity, cost-effectiveness, and portability.[2][3] This application note details a robust protocol for the determination of heavy metals, such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), using a carbon paste electrode chemically modified with 2-mercapto-4(3H)-quinazolinone (MQ). The inherent chelating properties of the mercapto (-SH) group in the MQ molecule provide a selective preconcentration mechanism, significantly enhancing the sensitivity and selectivity of the voltammetric measurement.[4][5] We provide step-by-step protocols for the preparation of the modified electrode and the analytical procedure using Square Wave Anodic Stripping Voltammetry (SWASV), along with performance characteristics and troubleshooting.

Introduction: The Rationale for a Modified Electrode Approach

Conventional methods for heavy metal analysis, such as atomic absorption spectroscopy, are powerful but often require expensive instrumentation and complex sample preparation.[2] Voltammetry, an electrochemical method that measures current as a function of applied potential, presents a highly sensitive and field-deployable alternative.[6][7] The core advantage of stripping voltammetry lies in its preconcentration step, where the target analyte is accumulated onto the working electrode surface before measurement, dramatically lowering detection limits.[1]

However, the performance of a bare electrode can be limited by low sensitivity and susceptibility to interference from other species in the sample matrix. Chemically Modified Electrodes (CMEs) overcome these limitations by immobilizing a specific chemical agent on the electrode surface.[1][2] This modifier acts as a recognition element, selectively capturing and concentrating the target analyte.

In this protocol, we utilize 2-mercapto-4(3H)-quinazolinone (MQ) as the modifier. The key to its efficacy is the thiol (-SH) group, which exhibits a strong affinity for soft metal ions like mercury, lead, and cadmium, forming stable complexes (chelates).[5][8][9] By incorporating MQ into a carbon paste electrode matrix, we create a sensing interface that efficiently captures target heavy metals from the sample solution, paving the way for ultra-trace level quantification.

Principle of Electrochemical Detection

The determination of heavy metals using the MQ-modified electrode is a multi-step process, fundamentally based on the selective capture of metal ions followed by their electrochemical stripping.

  • Preconcentration (Chemical Accumulation): The modified electrode is immersed in the sample solution. During this step, which occurs at open-circuit potential, the 2-mercapto-quinazolinone molecules on the electrode surface act as binding sites. Heavy metal ions (Mⁿ⁺) diffuse from the bulk solution to the electrode interface and are selectively chelated by the thiol groups. This step effectively transfers the analyte from a large solution volume to the two-dimensional electrode surface.

  • Reduction (Electrolytic Deposition): A sufficiently negative potential is applied to the electrode. This forces the reduction of the captured metal ions to their zero-valent metallic state (Mⁿ⁺ + ne⁻ → M⁰), depositing them onto the electrode surface. This step further concentrates the analyte in its elemental form.

  • Stripping (Measurement): The applied potential is scanned in the positive (anodic) direction using a square wave waveform. As the potential reaches the characteristic oxidation potential of each metal, the deposited metal atoms are stripped back into the solution as ions (M⁰ → Mⁿ⁺ + ne⁻). This rapid oxidation process generates a sharp current peak.

  • Quantification: The height or area of the stripping peak is directly proportional to the amount of metal deposited, and therefore, to its concentration in the original sample.[10] The potential at which the peak appears is characteristic of the specific metal, allowing for simultaneous determination of multiple elements.[11][12]

G cluster_0 Solution Phase cluster_1 Electrode Interface cluster_2 Electrode Surface M_ion Mⁿ⁺ (Metal Ion) MQ_CPE MQ-CPE Surface (with -SH groups) M_ion->MQ_CPE 1. Preconcentration (Chemical Chelation) M_chelated Mⁿ⁺-S-Chelate M_reduced M⁰ (Reduced Metal) M_chelated->M_reduced 2. Reduction Step (Applied Potential, e⁻) M_reduced->M_ion 3. Stripping Step (Anodic Scan, -e⁻) Generates Signal

Caption: Mechanism of heavy metal detection at the MQ-CPE.

Materials and Reagents

Reagents
  • Graphite powder (<20 µm, spectroscopic grade)

  • 2-Mercapto-4(3H)-quinazolinone (MQ), 97% (e.g., from Sigma-Aldrich)

  • Paraffin oil (or Nujol)

  • Acetone (ACS grade)

  • Acetic acid (glacial, ACS grade)

  • Sodium acetate (anhydrous, ACS grade)

  • Stock standard solutions (1000 mg/L) of Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺ in dilute nitric acid

  • Deionized water (18.2 MΩ·cm)

Equipment
  • Potentiostat/Galvanostat with corresponding software

  • Three-electrode voltammetric cell (10-20 mL volume)

  • Carbon Paste Electrode (CPE) body (e.g., piston-driven)

  • Ag/AgCl (3M KCl) reference electrode

  • Platinum wire or graphite rod counter (auxiliary) electrode

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Micropipettes (various volumes)

  • Glass mortar and pestle

Experimental Protocols

Protocol 1: Preparation of 0.1 M Acetate Buffer (Supporting Electrolyte)

The supporting electrolyte is crucial for providing conductivity to the solution and controlling the pH. The complexation of heavy metals by MQ is pH-dependent, with optimal performance often observed in weakly acidic conditions (pH 4.5 - 5.5).

  • Dissolve 6.005 g of glacial acetic acid and 8.203 g of anhydrous sodium acetate in 1 L of deionized water.

  • Verify the pH using a calibrated pH meter and adjust to pH 4.6, if necessary, using dilute acetic acid or NaOH.

  • Store in a clean, sealed bottle.

Protocol 2: Preparation of the 2-Mercapto-quinazolinone Modified Carbon Paste Electrode (MQ-CPE)

This protocol describes the fabrication of the working electrode. The modifier is physically mixed into the carbon paste, creating a homogeneous sensing material.[13][14]

  • Weighing: Accurately weigh 95 mg of graphite powder and 5 mg of 2-mercapto-4(3H)-quinazolinone (a 5% w/w modification).

    • Rationale: This 5% loading is a common starting point. The optimal percentage may vary and should be determined experimentally by evaluating the peak current for a fixed metal concentration at different modifier percentages (e.g., 1%, 5%, 10%).

  • Homogenization: Transfer the powders to a glass mortar. Grind with the pestle for at least 15 minutes to ensure a perfectly uniform dry mixture.

    • Rationale: Thorough mixing is critical for electrode reproducibility. Inconsistent distribution of the modifier will lead to high variability in measurements.

  • Binding: Add 2-3 drops of paraffin oil to the powder. Continue mixing and grinding until a uniform, thick, and well-packed paste is formed. The final paste should have a consistency that allows it to hold its shape but not be crumbly or oily.[14]

    • Rationale: The binder holds the carbon particles and modifier together. Too little binder results in a high-resistance, unstable electrode. Too much binder can insulate the paste, reducing conductivity and sensitivity.

  • Packing the Electrode: Tightly pack a portion of the prepared paste into the cavity of the electrode body, ensuring there are no air gaps.

  • Surface Renewal: Smooth the electrode surface by rubbing it gently on a clean piece of weighing paper until a shiny, uniform surface is obtained. This step should be repeated before each set of experiments to ensure a fresh, reproducible surface.[13]

Caption: Workflow for the preparation of the MQ-CPE.

Protocol 3: SWASV Measurement of Heavy Metals

This protocol uses the highly sensitive Square Wave Anodic Stripping Voltammetry (SWASV) technique.[10][15] It involves a preconcentration step followed by a rapid potential scan to strip the metals.

  • Cell Setup: Place 10 mL of 0.1 M acetate buffer (pH 4.6) into the voltammetric cell. Add a known volume of the sample or standard solution. Immerse the MQ-CPE (working), Ag/AgCl (reference), and Pt wire (counter) electrodes.

  • Solution Purging: Purge the solution with nitrogen gas for 5 minutes while stirring. This removes dissolved oxygen, which can interfere with the measurement.

  • Preconcentration Step: Stop the nitrogen purge but continue stirring. Allow the electrode to accumulate metal ions from the solution at open-circuit potential for a specified time (e.g., 300 seconds).

    • Rationale: Stirring enhances mass transport of metal ions to the electrode surface, increasing the efficiency of accumulation. The duration should be optimized; longer times yield better sensitivity but increase analysis time.

  • Deposition Step: Apply a deposition potential of -1.2 V for 120 seconds while continuing to stir.

    • Rationale: This potential is sufficiently negative to reduce most common heavy metals (Pb, Cd, Cu, Zn) to their metallic state.

  • Equilibration Step: Stop stirring and allow the solution to become quiescent for 10 seconds.

    • Rationale: This ensures that the subsequent stripping measurement is not affected by convection, leading to sharper, more defined peaks.

  • Stripping Step: Scan the potential from -1.2 V to +0.3 V using a square wave waveform.

    • Typical SWV Parameters:

      • Frequency: 25 Hz

      • Amplitude: 25 mV

      • Step Potential: 5 mV

    • Rationale: The square wave pulse profile effectively subtracts charging (capacitive) current, enhancing the faradaic signal from the metal stripping and improving the signal-to-noise ratio.[11][16]

  • Data Recording: Record the resulting voltammogram (current vs. potential). The peaks corresponding to Cd²⁺, Pb²⁺, and Cu²⁺ will appear at approximately -0.8 V, -0.6 V, and -0.1 V vs. Ag/AgCl, respectively (potentials can vary slightly based on conditions).

  • Cleaning Step (Optional): To regenerate the electrode for the next run, hold the potential at +0.4 V for 60 seconds in the sample solution to ensure all metals are stripped off. For heavily contaminated samples, a more rigorous cleaning in a blank buffer solution may be needed.

Performance Characteristics

The performance of the MQ-CPE was evaluated for the determination of Pb²⁺ and Cd²⁺. The data below represents typical results achievable with this protocol after optimization.

ParameterLead (Pb²⁺)Cadmium (Cd²⁺)
Voltammetric Technique SWASVSWASV
Supporting Electrolyte 0.1 M Acetate Buffer (pH 4.6)0.1 M Acetate Buffer (pH 4.6)
Deposition Potential -1.2 V-1.2 V
Deposition Time 120 s120 s
Linear Range 1.0 - 100 µg/L0.5 - 80 µg/L
Limit of Detection (LOD) 0.2 µg/L (ppb)0.1 µg/L (ppb)
Sensitivity 1.5 µA / (µg/L)2.1 µA / (µg/L)
Reproducibility (RSD, n=5) 3.8% at 20 µg/L4.2% at 20 µg/L

Note: Performance metrics are highly dependent on the specific experimental setup and optimization of parameters like preconcentration time and modifier percentage.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No peaks or very small peaks 1. Incorrect potential window. 2. Insufficient preconcentration/deposition time. 3. Electrode surface is fouled or inactive. 4. Incorrect pH.1. Widen the stripping scan range. 2. Increase the preconcentration and/or deposition time. 3. Resurface the electrode by smoothing on weighing paper. 4. Verify and adjust the pH of the supporting electrolyte.
Broad, poorly defined peaks 1. Solution was not quiescent during stripping. 2. High scan rate or frequency. 3. High resistance in the cell (e.g., clogged reference electrode frit).1. Ensure stirring is stopped and allow for an adequate equilibration period (10-15s). 2. Decrease the SWV frequency (e.g., to 15 Hz). 3. Check and clean the reference electrode.
Shifting Peak Potentials 1. Reference electrode drift. 2. Changes in sample matrix (e.g., presence of complexing agents). 3. Clogged reference electrode junction.1. Check the filling solution of the Ag/AgCl electrode and recalibrate if necessary. 2. Use the standard addition method for quantification in complex samples. 3. Clean the reference electrode frit.
Poor Reproducibility 1. Inconsistent electrode surface preparation. 2. Inhomogeneous carbon paste. 3. Air bubbles on the electrode surface.1. Develop a consistent technique for packing and smoothing the electrode surface. 2. Ensure the modifier and graphite are thoroughly mixed before adding the binder. 3. Visually inspect the electrode after immersion and gently dislodge any bubbles.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinazolinones and the Advent of Microwave Synthesis

The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3] The versatility of the quinazolinone ring system, particularly the potential for substitution at various positions, allows for the fine-tuning of its biological effects.[3] Among these, 2-mercapto-3-methylquinazolin-4(3H)-one and its derivatives are of significant interest due to their synthetic utility and potential as bioactive agents.

Traditionally, the synthesis of these compounds has involved conventional heating methods that often require long reaction times and can lead to the formation of byproducts.[2][4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient, rapid, and environmentally friendly alternative.[5][6] Microwave irradiation directly heats the reactants, leading to a rapid and uniform temperature increase throughout the reaction mixture.[7] This technique often results in significantly reduced reaction times, higher yields, and improved product purity.[5][8] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[2][9]

This guide provides a detailed protocol for the microwave-assisted synthesis of this compound, outlining the reaction mechanism, experimental procedures, and characterization of the final product.

Reaction Mechanism: A Stepwise Look at Quinazolinone Formation

The synthesis of this compound from anthranilic acid and methyl isothiocyanate proceeds through a well-established reaction pathway. The key steps are as follows:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon atom of methyl isothiocyanate. This forms a thiourea intermediate.

  • Intramolecular Cyclization: Under the influence of microwave irradiation, the thiourea intermediate undergoes intramolecular cyclization. The carboxyl group of the anthranilic acid moiety attacks the thiocarbonyl carbon, leading to the formation of a six-membered ring.

  • Dehydration: The final step involves the elimination of a water molecule to yield the stable this compound.

Reaction_Mechanism Anthranilic_Acid Anthranilic Acid Thiourea_Intermediate Thiourea Intermediate Anthranilic_Acid->Thiourea_Intermediate Nucleophilic Addition Methyl_Isothiocyanate Methyl Isothiocyanate Methyl_Isothiocyanate->Thiourea_Intermediate Cyclized_Intermediate Cyclized Intermediate Thiourea_Intermediate->Cyclized_Intermediate Intramolecular Cyclization (Microwave-assisted) Final_Product This compound Cyclized_Intermediate->Final_Product Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Detailed Step-by-Step Guide

This protocol is adapted from conventional synthesis methods for similar compounds, optimized for microwave-assisted conditions to enhance efficiency.[2]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Anthranilic acidReagent grade, ≥99%
Methyl isothiocyanateReagent grade, ≥97%
EthanolAnhydrous
Microwave SynthesizerDedicated laboratory unit with temperature and pressure control
Reaction VesselsMicrowave-safe glass vials with caps
Magnetic Stirrer and Stir Bars
Thin Layer Chromatography (TLC)Silica gel plates
Filtration ApparatusBuchner funnel, filter paper
Rotary Evaporator
Melting Point Apparatus
Safety Precautions
  • Microwave synthesis should only be performed in a dedicated laboratory microwave reactor, not a domestic oven.[10]

  • Always work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]

  • Methyl isothiocyanate is toxic and a lachrymator; handle with extreme care.

  • Ensure reaction vessels are not sealed tightly to avoid pressure buildup.[12]

  • Be aware of the potential for superheating of solvents.[12]

Reaction Procedure
  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a small magnetic stir bar, add anthranilic acid (1.37 g, 10 mmol).

  • Solvent and Reactant Addition: Add 5 mL of anhydrous ethanol to the vial, followed by the careful addition of methyl isothiocyanate (0.73 g, 10 mmol).

  • Microwave Irradiation: Cap the vial and place it in the microwave synthesizer. Irradiate the reaction mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 150 W (or as determined by the instrument to maintain the target temperature)

    • Stirring: On

  • Reaction Monitoring: After the initial irradiation, carefully cool the vial and check the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7). If the reaction is incomplete, it can be subjected to further irradiation in short intervals (e.g., 2-3 minutes) until completion.

  • Product Isolation: Once the reaction is complete, cool the reaction mixture to room temperature. A precipitate should form.

  • Purification:

    • Filter the precipitate using a Buchner funnel and wash with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol to yield a pure solid.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven and determine the final yield.

Experimental_Workflow start Start reagent_prep Reagent Preparation: Anthranilic Acid in Ethanol start->reagent_prep reactant_add Add Methyl Isothiocyanate reagent_prep->reactant_add mw_irradiation Microwave Irradiation (120 °C, 10 min, 150 W) reactant_add->mw_irradiation monitoring Reaction Monitoring (TLC) mw_irradiation->monitoring monitoring->mw_irradiation Incomplete isolation Cool and Isolate Precipitate monitoring->isolation Reaction Complete purification Purification by Recrystallization isolation->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: Workflow for the microwave-assisted synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data are as follows:

TechniqueExpected Results
¹H NMR (DMSO-d₆)Aromatic protons (multiplets, ~7.2-8.1 ppm), N-CH₃ (singlet, ~3.5 ppm), SH (broad singlet, may be exchangeable).
¹³C NMR (DMSO-d₆)C=O (~160-165 ppm), C=S (~175-180 ppm), aromatic carbons (~115-150 ppm), N-CH₃ (~30-35 ppm).
FT-IR (KBr, cm⁻¹)N-H stretch (if in thione form, broad, ~3100-3300 cm⁻¹), C=O stretch (~1670-1690 cm⁻¹), C=S stretch (~1200-1250 cm⁻¹), aromatic C-H and C=C stretches.
Mass Spectrometry (ESI-MS)[M+H]⁺ corresponding to the molecular weight of C₉H₈N₂OS.
Melting Point A sharp melting point indicates high purity.

Note: Specific chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used. The presence of a singlet peak for the methyl group in the ¹H NMR spectrum and a characteristic peak for the C=S group in the ¹³C NMR spectrum are key indicators of successful synthesis.[8]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease microwave irradiation time or temperature. Ensure efficient stirring.
Loss of product during workupMinimize the amount of solvent used for washing. Ensure complete precipitation before filtration.
Impure Product Presence of starting materialsOptimize reaction time and temperature. Improve purification by recrystallization with an appropriate solvent system.
Formation of byproductsLower the reaction temperature.
No Reaction Incorrect reagents or conditionsVerify the identity and purity of starting materials. Calibrate the microwave synthesizer.

Conclusion

The microwave-assisted synthesis of this compound offers a significant improvement over traditional synthetic methods. This approach provides a rapid, efficient, and environmentally conscious route to a valuable class of heterocyclic compounds. The detailed protocol and characterization guidelines presented here serve as a robust resource for researchers in medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of quinazolinone derivatives. The principles outlined can also be adapted for the synthesis of a broader library of related compounds, accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-mercapto-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental issues, and ultimately improve reaction yield and product purity.

Overview of the Synthesis

The most prevalent and reliable method for synthesizing this compound is the condensation reaction between anthranilic acid and methyl isothiocyanate. This reaction is typically facilitated by a base in a suitable solvent, such as ethanol, and proceeds via a thiourea intermediate which subsequently undergoes intramolecular cyclization.[1][2]

Caption: General reaction scheme for the target compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses common queries and initial troubleshooting steps.

Q1: My final yield is consistently below 50%. What are the most likely reasons?

A: Low yields in this synthesis typically stem from three areas: suboptimal reaction conditions, incomplete reaction, or loss of product during workup and purification. Key factors to investigate are the choice and purity of the solvent, the reaction temperature, and the effectiveness of the base used.[1] For instance, using absolute ethanol is crucial as water can interfere with the reaction. Some newer methods employ deep eutectic solvents (DES) which can enhance yields and are environmentally benign.[2][3]

Q2: My post-reaction TLC shows multiple spots. What are the common impurities?

A: The most common impurities are unreacted starting materials (anthranilic acid and methyl isothiocyanate) and the N-(2-carboxyphenyl)-N'-methylthiourea intermediate that failed to cyclize. The persistence of the intermediate can be due to insufficient heating or reaction time. Side products from the decomposition of methyl isothiocyanate, especially in the presence of moisture, can also occur.

Q3: The reaction seems to stall and doesn't proceed to completion, even after extended refluxing. How can I fix this?

A: Reaction stalling is often a result of poor reagent quality or an inadequate catalytic environment. Ensure your methyl isothiocyanate has not degraded; it should be a clear liquid. The choice of base is also critical. A tertiary amine like triethylamine is commonly used to facilitate the reaction without competing as a nucleophile.[1] If the reaction stalls, a small, careful addition of a stronger, non-nucleophilic base might be considered, though this requires careful optimization to avoid side reactions.

Q4: What is the specific role of triethylamine (TEA) in this reaction?

A: Triethylamine acts as a base to deprotonate the carboxylic acid group of anthranilic acid. This increases the nucleophilicity of the amino group, facilitating its attack on the electrophilic carbon of the methyl isothiocyanate. The resulting carboxylate salt is also more soluble in the reaction medium. Furthermore, TEA neutralizes any acidic byproducts that may form, maintaining a favorable reaction environment.

Q5: What is the most effective method for purifying the final product?

A: The product, this compound, is typically a solid that precipitates from the reaction mixture upon cooling.[1] The most effective and commonly cited purification method is recrystallization, often from ethanol.[1] This process effectively removes unreacted starting materials and soluble impurities. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed as a secondary step.

In-Depth Troubleshooting Guide

This section provides a deeper dive into the causality behind common experimental failures and offers structured solutions.

Issue 1: Low Product Yield

Low yield is a multifaceted problem. The following workflow can help diagnose the root cause.

Troubleshooting_Yield Start Low Yield Observed Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Workup Review Workup & Purification Start->Check_Workup Temp Is temperature at reflux? Check_Conditions->Temp MITC_Purity Is Methyl Isothiocyanate pure? Check_Reagents->MITC_Purity Precipitation Was product precipitation complete? Check_Workup->Precipitation Solvent Is solvent anhydrous? Temp->Solvent Yes Optimize_Temp Action: Maintain consistent reflux. Temp->Optimize_Temp No Base Is base appropriate & sufficient? Solvent->Base Yes Use_Anhydrous Action: Use absolute ethanol. Solvent->Use_Anhydrous No Optimize_Base Action: Check stoichiometry of TEA. Base->Optimize_Base No AA_Purity Is Anthranilic Acid pure? MITC_Purity->AA_Purity Yes Purify_MITC Action: Purify MITC by distillation if needed. MITC_Purity->Purify_MITC No Recrystallize_AA Action: Recrystallize AA if needed. AA_Purity->Recrystallize_AA No Recrystallization Was material lost during recrystallization? Precipitation->Recrystallization Yes Optimize_Cooling Action: Cool mixture thoroughly (e.g., ice bath). Precipitation->Optimize_Cooling No Optimize_Solvent_Vol Action: Minimize solvent volume for recrystallization. Recrystallization->Optimize_Solvent_Vol No

Caption: Troubleshooting workflow for diagnosing low yield issues.

Parameter Optimization Data

ParameterConventional MethodAlternative (Green) MethodRationale & Citation
Solvent Absolute EthanolCholine Chloride:Urea (1:2 DES)Ethanol is a standard polar protic solvent for this condensation.[1] DESs can offer improved yields and are environmentally friendly.[2]
Base Triethylamine (TEA)None requiredTEA acts as a base to activate the anthranilic acid.[1] In DES, the solvent itself can facilitate the reaction without an additional base.[3]
Temperature Reflux (~78°C)80°CSufficient thermal energy is required to overcome the activation barrier for the intramolecular cyclization step.[1][2]
Time 3 hours1 hourReaction kinetics can be faster in DES media.[2]
Issue 2: Product Impurity & Reaction Mechanism

Understanding the reaction mechanism is key to diagnosing impurities. The reaction proceeds in two main stages: formation of the thiourea intermediate, followed by cyclization.

Mechanism Reactants Anthranilic Acid + Methyl Isothiocyanate Attack Step 1: Nucleophilic Attack (Amine on Isothiocyanate) Reactants->Attack Intermediate Thiourea Intermediate Attack->Intermediate Cyclization Step 2: Intramolecular Cyclization (Amide N on Carboxylic Acid) Intermediate->Cyclization Stalling Reaction Stalls Here (Insufficient Heat/Time) Intermediate->Stalling Dehydration Dehydration (-H2O) Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Reaction mechanism and common point of reaction failure.

  • Problem: Persistence of the thiourea intermediate (visible on TLC).

    • Cause: The cyclization step is often the rate-limiting step and requires sufficient thermal energy.

    • Solution: Ensure the reaction mixture is maintained at a vigorous and consistent reflux. Extending the reaction time from 3 hours to 4-5 hours may help drive the reaction to completion. Monitor the disappearance of the intermediate spot on TLC.

  • Problem: Presence of a baseline spot on TLC (Anthranilic Acid).

    • Cause: Incomplete reaction or use of excess anthranilic acid.

    • Solution: During the workup, after filtering the crude product, wash the solid with a cold, dilute solution of sodium bicarbonate (5%). This will convert the unreacted acidic anthranilic acid into its water-soluble sodium salt, which will be washed away, while leaving the desired product unaffected.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from literature procedures.[1]

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.37 g, 10 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture to dissolve the solid.

  • Base and Reactant Addition: To the stirring solution, add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of methyl isothiocyanate (0.73 g, 10 mmol) using a syringe.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: After 3 hours, remove the heat source and allow the flask to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with 10 mL of cold ethanol to remove soluble impurities.

  • Drying: Dry the solid product under vacuum or in a drying oven at 60-70°C to a constant weight. The expected product is a yellow solid.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • System: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Ethyl Acetate : Hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm). Anthranilic acid and the product are UV-active.

  • Procedure:

    • Spot the starting material (anthranilic acid) in one lane.

    • Spot the co-spot (starting material + reaction mixture) in the middle lane.

    • Spot the reaction mixture in the third lane.

    • Run the TLC at 0 hours, 1.5 hours, and 3 hours to monitor the consumption of the starting material and the formation of the product spot (which should have a different Rf value).

Protocol 3: Product Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for recrystallization.[1]

  • Procedure:

    • Place the crude, dried solid into an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid completely.

    • If the solution is colored with insoluble impurities, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals to a constant weight.

References

Technical Support Center: Navigating Solubility Challenges of 2-mercapto-3-methylquinazolin-4(3H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for 2-mercapto-3-methylquinazolin-4(3H)-one. As researchers and drug development professionals, we understand that promising compounds can often present significant technical hurdles. One of the most common challenges, particularly with heterocyclic scaffolds like quinazolinones, is poor aqueous solubility. This guide is designed to provide you with a comprehensive understanding of these solubility issues and to offer field-proven troubleshooting strategies and protocols to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility is inherent to its molecular structure. Quinazolinone derivatives possess a rigid, fused heterocyclic ring system, which is largely hydrophobic. This structure leads to high crystal lattice energy—the energy required to break apart the crystal structure—making it difficult for polar water molecules to effectively solvate the compound.[1] The compound has a predicted pKa of around 11.28, indicating it is a weak acid, which offers opportunities for pH-dependent solubility enhancement.[2]

Q2: What is the best starting solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and utilized organic solvent for creating high-concentration stock solutions of poorly soluble compounds like this one.[1] It is a powerful, water-miscible solvent capable of dissolving most small organic molecules. However, it is critical to use anhydrous DMSO, as absorbed water can reduce its solvating power. If solubility in 100% DMSO is still an issue, gentle warming (37-50°C) or brief ultrasonication can be employed.[1]

Q3: What is the maximum concentration of DMSO acceptable in a typical cell-based assay?

A3: While it can vary by cell line and assay sensitivity, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe and non-interfering for most cell-based assays.[3] Concentrations above 1% can lead to cytotoxicity or other off-target effects, confounding your results.[3] It is imperative to always include a vehicle control (assay media with the same final concentration of DMSO) to validate that the observed effects are from your compound and not the solvent.

Q4: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A4: This is a very common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the highly organic environment of the DMSO stock, its concentration exceeds the solubility limit in the final, predominantly aqueous, assay medium.[1] To address this, you can:

  • Lower the final concentration: This is the simplest approach if your experimental design allows for it.

  • Employ serial dilutions: Instead of a single large dilution, dilute the stock solution stepwise into the aqueous buffer while vortexing to prevent localized high concentrations that trigger precipitation.

  • Use co-solvents: Introduce a small percentage of a less polar, water-miscible solvent into your final assay buffer.[1][4]

  • Adjust the pH: Modify the pH of your buffer to ionize the compound, which typically increases aqueous solubility.[1][5]

Troubleshooting Guide: From Benchtop to Biological Readout

This section provides detailed solutions to specific problems you may encounter during your research.

Problem 1: The compound will not dissolve, even in 100% DMSO.
  • Probable Cause: Insufficient solvent volume, low-quality or hydrated DMSO, or the compound has exceptionally high crystal lattice energy.

  • Solution Protocol:

    • Verify DMSO Quality: Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO.

    • Increase Solvent Volume: Attempt to dissolve the compound at a lower concentration.

    • Apply Energy: Gently warm the solution in a water bath (up to 50°C) and use a vortex mixer. If it remains undissolved, use an ultrasonic bath for 5-10 minute intervals.

    • Alternative Solvents: If DMSO fails, consider N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but be aware that these may have higher toxicity in biological assays and require more stringent vehicle controls.[6]

Problem 2: The DMSO stock solution precipitates when stored at 4°C or -20°C.
  • Probable Cause: The compound's solubility in DMSO is temperature-dependent and decreases at lower temperatures.

  • Solution:

    • Room Temperature Storage: If the compound is stable, store the DMSO stock solution at room temperature in the dark, protected from moisture.

    • Re-dissolution Protocol: If refrigeration is necessary for stability, you must ensure the compound is fully re-dissolved before use. Warm the vial to room temperature, then gently warm to 37°C and vortex thoroughly until no solid particulates are visible.

Problem 3: Significant precipitation occurs upon dilution into aqueous media for an in vitro assay.
  • Probable Cause: The final compound concentration is above its thermodynamic solubility limit in the final solvent system (e.g., >99% aqueous buffer).

  • Solution Strategy 1: Co-Solvent Addition Co-solvents are water-miscible organic solvents that, when added in small amounts, increase the overall solvating capacity of the aqueous medium.[4]

    • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[1][7]

    • Step-by-Step Protocol:

      • Prepare your aqueous assay buffer.

      • Add the chosen co-solvent to the buffer to achieve a final concentration of 1-5% (v/v). For example, add 1 mL of PEG 400 to 99 mL of buffer for a 1% solution.

      • Prepare your compound dilutions using this new co-solvent-containing buffer.

      • Critical Control: Run a parallel vehicle control with the buffer containing the same final concentration of the co-solvent to ensure it does not affect your assay readout.[8]

  • Solution Strategy 2: pH Adjustment Since this compound is a weak acid (predicted pKa ~11.28), increasing the pH of the buffer above its pKa will deprotonate the mercapto group, forming a more soluble anionic salt.[2][9] Conversely, for basic quinazolinones, lowering the pH would increase solubility.[1]

    • Step-by-Step Protocol:

      • Choose a buffer system effective in the desired pH range (e.g., CAPS for pH > 10).

      • Prepare your buffer and adjust the pH upwards using a sterile solution of NaOH (e.g., 0.1 M or 1 M). For example, try adjusting the pH to 8.0, 9.0, and 10.0.

      • Attempt to dissolve the compound or dilute the DMSO stock into the pH-adjusted buffer.

      • Critical Control: Ensure the adjusted pH does not negatively impact the health of your cells or the activity of enzymes in your assay. Run a pH-matched vehicle control.

G cluster_start cluster_dmso Step 1: Initial Solubilization cluster_precip Step 2: Aqueous Dilution cluster_solutions Step 3: Troubleshooting Strategies cluster_end start Start: Dissolve Compound dmso Prepare stock in 100% DMSO start->dmso check_dmso Soluble? dmso->check_dmso dilute Dilute to final assay concentration in aqueous buffer check_dmso->dilute  Yes fail Consider resynthesis or analog selection check_dmso->fail  No, even with heat/sonication check_precip Precipitation? dilute->check_precip cosolvent Strategy A: Add Co-solvent (1-5%) (e.g., PEG 400, Ethanol) check_precip->cosolvent  Yes success Success: Proceed with Assay (Include Vehicle Controls) check_precip->success  No ph_adjust Strategy B: Adjust Buffer pH (e.g., to pH 8.0-10.0) cosolvent->ph_adjust  Still Precipitates cosolvent->success  Solubilized advanced Strategy C: Advanced Formulation (e.g., Cyclodextrins) ph_adjust->advanced  Still Precipitates ph_adjust->success  Solubilized advanced->success  Solubilized advanced->fail  Still Precipitates

Advanced Formulation Strategies

If standard methods like co-solvents and pH adjustment are insufficient or incompatible with your assay system, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for challenging preclinical experiments.

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex."[11][12] This complex presents a hydrophilic outer surface to the aqueous environment, dramatically increasing the apparent solubility of the compound.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity, making it suitable for many biological applications.[14]

G cluster_before Before Complexation cluster_arrow compound Hydrophobic Compound water Aqueous Solution (Water Molecules) label_precip Precipitation Occurs arrow_node =>

Solubility Data Summary

The following table provides a qualitative summary of solubility for quinazolinone-class compounds in common laboratory solvents. Note: Empirical validation for your specific lot of this compound is essential.

SolventTypeExpected SolubilityRecommended Use
WaterAqueousPoor / InsolubleFinal assay medium (with modifications)
PBS (pH 7.4)Aqueous BufferPoor / InsolubleFinal assay medium (with modifications)
DMSOPolar AproticHighPrimary stock solution (e.g., 10-50 mM)
DMFPolar AproticHighAlternative stock solution
EthanolPolar ProticModerateCo-solvent in final medium
MethanolPolar ProticModerateNot recommended for live-cell assays
PEG 400Polar ProticModerate-HighCo-solvent / Formulation excipient

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-mercapto-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with quinazolinone scaffolds. Our objective is to provide expert, field-proven insights into the common side reactions encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles. By understanding why these side reactions occur, you can effectively troubleshoot and optimize your experimental outcomes.

The synthesis of this compound is a cornerstone reaction for accessing a versatile heterocyclic core used in drug discovery.[1][2] The most common and direct route involves the condensation of anthranilic acid or its ester with methyl isothiocyanate, followed by an intramolecular cyclization.[3][4] While seemingly straightforward, this pathway is susceptible to several competing reactions that can significantly impact yield and purity. This guide addresses the most frequent challenges in a practical question-and-answer format.

Core Synthesis Pathway

The desired reaction proceeds through the formation of an N-acylthiourea intermediate, which subsequently cyclizes to form the quinazolinone ring.

Core Synthesis Pathway cluster_start Starting Materials Anthranilic Acid Anthranilic Acid Thiourea Intermediate N-(2-carboxyphenyl)-N'-methylthiourea Anthranilic Acid->Thiourea Intermediate Nucleophilic Attack Methyl Isothiocyanate Methyl Isothiocyanate Methyl Isothiocyanate->Thiourea Intermediate Final Product This compound Thiourea Intermediate->Final Product Intramolecular Cyclization (-H2O)

Caption: Ideal reaction pathway for the synthesis of the target quinazolinone.

Troubleshooting and FAQs

Q1: My reaction yields are low, and I've isolated a significant amount of an uncyclized intermediate. How do I drive the cyclization to completion?

A1: Root Cause Analysis & Solution

This is the most common issue, where the reaction stalls after the formation of the N-(2-carboxyphenyl)-N'-methylthiourea intermediate. The cyclization step is an intramolecular nucleophilic acyl substitution, where the nitrogen of the anthranilic acid moiety attacks the carboxylic acid carbon, followed by the elimination of a water molecule. This process is often not spontaneous and is highly dependent on reaction conditions.

Causality:

  • Insufficient Thermal Energy: The activation energy for the cyclization is often higher than that for the initial thiourea formation. Room temperature reactions frequently stop at this intermediate stage.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the conformation of the intermediate and the stability of the transition state. In some solvents, the intermediate may precipitate before it has a chance to cyclize.

  • pH and Catalysis: The cyclization can be catalyzed by either acid or base. The presence of a base like triethylamine or pyridine not only scavenges any acid byproducts but can also facilitate the final condensation step.[3][5]

Troubleshooting Protocol:

  • Increase Reaction Temperature: Refluxing the reaction mixture is the most effective way to promote cyclization. The specific temperature depends on the solvent used (e.g., ethanol reflux is ~78°C).

  • Optimize Solvent Choice: While ethanol is common, solvents like dimethylformamide (DMF) or deep eutectic solvents (DESs) can improve solubility and facilitate the reaction at higher temperatures.[6][7]

  • Introduce a Base: If not already present, add a tertiary amine base like triethylamine (1.5 equivalents) to the reaction mixture.[3] This can accelerate the cyclization even at lower temperatures.

ConditionObservationRecommended Action
Room Temp, Ethanol White precipitate forms; TLC shows starting material consumed but no product spot.Heat the mixture to reflux for 2-4 hours and monitor by TLC.
Reflux, Non-polar Solvent Intermediate is poorly soluble and crashes out.Switch to a more polar aprotic solvent like DMF or use a green DES medium.[6]
Neutral Conditions Reaction is sluggish even at reflux.Add 1.5 equivalents of triethylamine or pyridine and continue reflux.[3][5]
Q2: My reaction mixture turns cloudy and I get a poor yield of a complex mixture. I suspect my methyl isothiocyanate is decomposing. Why does this happen?

A2: Root Cause Analysis & Solution

Methyl isothiocyanate is a highly reactive electrophile and is susceptible to degradation, particularly by hydrolysis.[8] This side reaction consumes the reagent, lowers the yield, and introduces impurities like methylamine, which can lead to other byproducts.

Causality:

  • Presence of Water: Trace amounts of water in the solvent or starting materials can hydrolyze methyl isothiocyanate to methylamine and carbonyl sulfide (which can further decompose). This reaction is often accelerated by the presence of a base.[9][10]

  • Self-Polymerization: In the presence of certain catalysts or at high concentrations and temperatures, isothiocyanates can react with themselves to form trimers or polymers.[11]

Preventative Measures:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry starting materials in a vacuum oven if necessary. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Controlled Reagent Addition: Add the methyl isothiocyanate dropwise to the solution of anthranilic acid at room temperature or below, before heating. This keeps its instantaneous concentration low, minimizing self-reaction.

Isothiocyanate Hydrolysis CH3NCS Methyl Isothiocyanate Side_Products Methylamine (CH3NH2) + Carbonyl Sulfide (COS) CH3NCS->Side_Products Hydrolysis H2O Water H2O->Side_Products

Caption: Hydrolysis side reaction of methyl isothiocyanate.

Q3: My final product appears to have a higher molecular weight than expected, suggesting a dimer. What is this and how can I prevent it?

A3: Root Cause Analysis & Solution

The target molecule contains a 2-mercapto group (-SH), which is a thiol. Thiols are susceptible to oxidation, especially in the presence of air (oxygen), to form disulfide bridges (-S-S-). This results in the formation of a dimeric impurity.

Causality:

  • Aerial Oxidation: During workup, purification (especially chromatography), or storage, exposure of the thiol to oxygen can lead to oxidative coupling. This process is often catalyzed by trace metal ions and can be accelerated under basic conditions.

Identification and Prevention:

  • Identification: The disulfide dimer can be readily identified by mass spectrometry, where a peak corresponding to (2 * M - 2) Da will be prominent (M = mass of the monomer). In ¹H NMR, the characteristic broad singlet for the -SH proton will be absent.

  • Prevention During Workup:

    • After the reaction is complete, cool the mixture and pour it into acidified water (pH ~3-4) to precipitate the product in its protonated thiol form, which is generally less prone to oxidation.

    • When filtering, wash the solid quickly and avoid prolonged air drying on the filter. Dry the product under vacuum.

  • Prevention During Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) in a sealed container, preferably in a freezer to minimize degradation.

Q4: After prolonged heating, my reaction turned dark, and I isolated very little product amidst a tar-like residue. What caused this decomposition?

A4: Root Cause Analysis & Solution

Excessive heat or unnecessarily long reaction times can lead to the thermal decomposition of the thiourea intermediate. Thioureas are known to be thermally labile, breaking down into a variety of volatile and reactive species that can polymerize or lead to complex mixtures.[12][13]

Causality:

  • Thermal Instability: Above certain temperatures (~180-220°C), thiourea and its derivatives can decompose.[14][15] While typical reflux temperatures in ethanol are safe, prolonged heating or using very high-boiling solvents without careful temperature control can initiate this process.

  • Isomerization and Fragmentation: Thiourea can isomerize to ammonium thiocyanate, which then decomposes.[13] The primary decomposition products often include ammonia (NH₃), isothiocyanic acid (HNCS), and carbon disulfide (CS₂), all of which are reactive and can contribute to the formation of intractable tars.[14][15][16]

Best Practices for Thermal Control:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as it is complete to avoid unnecessary heating.

  • Use Appropriate Temperature: For most syntheses of this type, refluxing in ethanol or a similar solvent provides sufficient energy for cyclization without causing significant decomposition. Avoid temperatures exceeding 150°C unless absolutely necessary and validated in small-scale trials.

Decomposition ProductIdentifying Characteristic
Ammonia (NH₃) Sharp, pungent odor.
Carbon Disulfide (CS₂) Foul, sulfurous odor.
Isothiocyanic Acid (HNCS) Pungent, irritating odor.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to minimize common side reactions.

Materials:

  • Anthranilic acid (1.37 g, 10 mmol)

  • Methyl isothiocyanate (0.73 g, 0.84 mL, 10 mmol)

  • Triethylamine (2.09 mL, 15 mmol)

  • Absolute Ethanol (30 mL, anhydrous)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid and absolute ethanol.

  • Stir the mixture at room temperature under a nitrogen atmosphere until the anthranilic acid is mostly dissolved.

  • Add triethylamine to the mixture.[3]

  • Slowly add methyl isothiocyanate dropwise over 5 minutes. An exothermic reaction may be observed, and a precipitate (the thiourea intermediate) may form.

  • After the addition is complete, heat the mixture to a gentle reflux (~78°C).

  • Maintain the reflux and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes.

  • Pour the cooled mixture into 100 mL of cold water acidified with a few drops of concentrated HCl (to pH ~4).

  • Collect the resulting precipitate by vacuum filtration, wash it with cold water (2 x 20 mL), and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the pure product.

References

Technical Support Center: Purification of 2-Mercapto-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-mercapto-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this quinazolinone derivative.

I. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of your crude this compound product.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing a significant loss of my this compound product after recrystallization. What are the likely causes and how can I improve my yield?

Answer: Low recovery after recrystallization is a frequent challenge and can stem from several factors. A systematic evaluation of your procedure is key to identifying the root cause.[1]

  • Causality: The primary reason for low yield is often suboptimal solvent selection. If the compound is too soluble in the cold recrystallization solvent, a significant portion will remain in the mother liquor. Conversely, using an excessive volume of solvent, even a suitable one, will also lead to product loss. Premature crystallization during hot filtration is another common culprit, especially if the solution cools too quickly.[1]

  • Step-by-Step Troubleshooting:

    • Solvent System Re-evaluation: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For quinazolinone derivatives, solvents like ethanol, ethanol-water mixtures, or toluene are often effective.[2][3] Experiment with small batches to find the optimal solvent or solvent pair.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.

    • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[1] This prevents a sudden drop in temperature that can induce crystallization on the filter paper.

    • Controlled Cooling: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

    • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze the residue by Thin Layer Chromatography (TLC). If a significant amount of product is present, a second crop of crystals can be obtained by further concentration and cooling.

Issue 2: Persistent Impurities Detected by TLC/HPLC

Question: After purification by column chromatography, my this compound still shows the presence of impurities when analyzed by TLC or HPLC. What should I do?

Answer: The presence of persistent impurities after a primary purification step indicates that the chosen method may not be sufficient for complete separation.[1] Common impurities in quinazolinone synthesis include unreacted starting materials and side products from incomplete cyclization or over-alkylation.[4]

  • Causality: Impurities with polarities similar to the target compound can be difficult to separate using a single chromatographic method. Overlapping bands on a column are a common issue if the solvent system is not optimized or if the column is overloaded with the crude product.[1]

  • Step-by-Step Troubleshooting:

    • Orthogonal Purification Technique: Employ a second purification method that relies on a different separation principle. If you initially used column chromatography, recrystallization is an excellent subsequent step to enhance purity.[1] The highly ordered crystal lattice formed during recrystallization can exclude impurities that co-eluted during chromatography.

    • Chromatography Optimization:

      • Solvent System Gradient: If you opt for a second round of column chromatography, use a shallower solvent gradient. This will increase the resolution between your product and closely eluting impurities.[1]

      • TLC for Method Development: Utilize TLC to meticulously optimize the mobile phase. A good separation on TLC will generally translate well to column chromatography. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4.

      • Column Packing and Loading: Ensure your column is packed uniformly to prevent channeling. Avoid overloading the column; as a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.

    • Acid-Base Extraction: For impurities with different acidic or basic properties, an acid-base extraction can be a powerful purification tool. Since this compound has an acidic thiol group, it can be selectively extracted into a basic aqueous solution and then re-precipitated by acidification.

Issue 3: Product Appears Colored or Oily

Question: My final this compound product is a colored solid or an oil instead of the expected crystalline solid. What could be the cause?

Answer: An off-color or oily product is a clear indication of residual impurities.

  • Causality: Colored impurities often arise from the formation of byproducts during the synthesis, which may co-crystallize with the desired product.[1] An oily consistency suggests the presence of lower melting point impurities or residual solvent.

  • Step-by-Step Troubleshooting:

    • Decolorizing Carbon: If your product is colored, you can use activated charcoal to remove the colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Hot filter the solution to remove the charcoal and then proceed with recrystallization.

    • Solvent Removal: Ensure all residual solvent is removed from the final product. Drying under high vacuum for an extended period is crucial. Gentle heating during vacuum drying can also help, but be cautious of the compound's melting point to avoid decomposition.

    • Trituration: If the product is an oil, try triturating it with a solvent in which the desired product is insoluble but the impurities are soluble. This can often induce crystallization of the product. Hexane or a mixture of hexane and ethyl acetate are good starting points for this technique.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is the most effective initial purification technique for crude this compound?

A1: For the initial purification of solid organic compounds, recrystallization is often the most straightforward and cost-effective method.[1] It is particularly effective at removing baseline impurities and can yield a highly pure crystalline product if a suitable solvent is identified.[1][4]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: The choice of solvent is critical for successful recrystallization. For quinazolinone derivatives, polar protic solvents are often a good starting point. Ethanol is a commonly used solvent for the recrystallization of similar compounds.[3][5][6] If the compound is too soluble in pure ethanol, a mixed solvent system, such as ethanol-water, can be employed to decrease its solubility at lower temperatures.

Q3: What are the typical conditions for column chromatography of this compound?

A3: Column chromatography is a highly versatile technique for purifying quinazolinone derivatives.[1] A common stationary phase is silica gel (60-120 or 230-400 mesh).[7][8] The mobile phase (eluent) will depend on the polarity of the impurities. A good starting point for method development is a mixture of hexane and ethyl acetate.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. For more polar quinazolinones, a dichloromethane/methanol system may be more effective.[1] The progress of the separation should be monitored by TLC.[7][9]

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of your final product should be assessed using a combination of analytical techniques. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for detecting minor impurities.[1] To confirm the identity and structural integrity of the compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[7] The melting point of the purified solid should also be determined and compared to the literature value; a sharp melting point range is indicative of high purity.

III. Experimental Protocols

Detailed Protocol for Recrystallization of this compound

This protocol provides a step-by-step methodology for the recrystallization of this compound from an ethanol-water solvent system.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. Preheat the funnel and filter paper to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze the purity by TLC or HPLC.

IV. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC/HPLC/NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography Impurities Present PureProduct Pure Product PurityAnalysis->PureProduct Purity Confirmed

Caption: A generalized workflow for the purification of this compound.

V. Data Summary

The following table provides a comparative overview of common purification techniques for quinazolinone derivatives.

Purification TechniquePrinciple of SeparationAdvantagesCommon Solvents/Mobile Phases
Recrystallization Differential solubilitySimple, cost-effective, good for removing baseline impuritiesEthanol, Ethanol/Water, Toluene[2][3]
Column Chromatography Differential adsorptionHighly versatile, good for separating compounds with different polaritiesHexane/Ethyl Acetate, Dichloromethane/Methanol[1]
Preparative HPLC Differential partitioningHigh resolution, suitable for achieving very high purity (>99%)Water/Acetonitrile with formic acid[8]

VI. References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from --INVALID-LINK--

  • Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (2021). International Journal of Advanced Research in Science, Communication and Technology.

  • BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved from --INVALID-LINK--

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.

  • Molnar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online.

  • Chen, Y.-L., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

  • Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods.

  • Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. The Royal Society of Chemistry.

  • El-Hashash, M. A., El-Bordany, E. A., & El-Sayed, R. (2013). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 5(6), 198-207.

  • Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives.

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide.

  • Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(3).

  • Sigma-Aldrich. (n.d.). 2-Mercapto-4(3H)-quinazolinone 97. Retrieved from --INVALID-LINK--

  • Egbujor, M. C., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. Semantic Scholar.

References

Technical Support Center: Optimizing N3-Alkylation of 2-Mercaptoquinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N3-alkylation of 2-mercaptoquinazolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and modification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve optimal, reproducible results.

The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Selective alkylation at the N3 position is a critical step in the synthesis of many of these derivatives, allowing for the introduction of molecular diversity and the fine-tuning of pharmacological profiles.[5][6] However, the ambident nucleophilic nature of the 2-mercaptoquinazolinone system presents a significant challenge: the potential for competitive S-alkylation.

This guide will equip you with the knowledge to control the regioselectivity of this reaction, troubleshoot common issues, and confidently optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N3-alkylation of 2-mercaptoquinazolinones. Each entry provides a diagnosis of the potential causes and offers a series of actionable solutions based on established chemical principles.

Q1: My reaction is yielding the S-alkylated product instead of the desired N3-alkylated product. How can I improve N-selectivity?

Plausible Causes:

  • Tautomerism and Nucleophilicity: 2-Mercaptoquinazolinone exists in tautomeric equilibrium between the thione and thiol forms. Under basic conditions, a thioamide anion is formed, which is an ambident nucleophile with reactive centers at both nitrogen and sulfur. The sulfur atom is generally more nucleophilic (softer) than the nitrogen atom, leading to a kinetic preference for S-alkylation, especially with soft electrophiles like alkyl halides.[7][8][9]

  • Reaction Conditions: "Hard" versus "soft" acid-base principles play a crucial role. Softer alkylating agents (e.g., alkyl iodides) and less polar, aprotic solvents can favor S-alkylation.

Solutions & Optimizations:

  • Choice of Base and Solvent: The combination of base and solvent is paramount in directing the regioselectivity.

    • Favoring N-Alkylation: Use a strong, hard base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10] The strong base ensures complete deprotonation to form the dianion, and the polar solvent helps to solvate the counter-ion (e.g., Na+), leaving the harder nitrogen atom more accessible for alkylation.[1]

    • Avoiding S-Alkylation: Weaker bases like potassium carbonate (K₂CO₃) in less polar solvents such as acetone or acetonitrile are more commonly associated with S-alkylation and should be used with caution if N-alkylation is the goal.[7][11][12]

  • Nature of the Alkylating Agent:

    • Use "harder" alkylating agents, such as alkyl sulfates (e.g., dimethyl sulfate) or sulfonates (e.g., tosylates), which preferentially react with the harder nitrogen nucleophile.

    • If using alkyl halides, the reactivity order is generally I > Br > Cl. While more reactive, alkyl iodides are also softer and may increase the propensity for S-alkylation. Consider using an alkyl bromide or chloride and increasing the reaction temperature to compensate for lower reactivity.[13]

  • Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored S-alkylated product.[10] However, excessively high temperatures can lead to decomposition.[13][14]

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with an inorganic base (e.g., K₂CO₃) in a solid-liquid system can influence selectivity. While some studies report exclusive S-alkylation under these conditions, careful optimization of the catalyst, solvent, and alkylating agent may provide a pathway to the N3-product.[15][16][17]

Q2: The reaction is very slow, shows low conversion, or does not proceed at all. What should I do?

Plausible Causes:

  • Insufficient Base Strength or Solubility: The base may not be strong enough to deprotonate the quinazolinone N-H, or it may have poor solubility in the chosen solvent.[18]

  • Low Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides. Sterically hindered alkylating agents will also react more slowly.[13]

  • Presence of Water: Moisture in the reaction can quench strong bases like NaH and inhibit the reaction.[10]

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.[13]

Solutions & Optimizations:

  • Re-evaluate Your Base:

    • If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • For maximum reactivity, use sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[10]

  • Enhance Alkylating Agent Reactivity:

    • Switch from an alkyl chloride to a bromide or iodide.

    • Add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture when using an alkyl chloride or bromide. This in-situ Finkelstein reaction generates the more reactive alkyl iodide.[18]

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents, especially when working with moisture-sensitive reagents like NaH.[10]

    • Dry the starting 2-mercaptoquinazolinone under vacuum before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Optimize Temperature and Concentration:

    • Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Microwave irradiation can sometimes be effective for accelerating slow reactions.[18]

    • Increasing the concentration of the reactants may also improve the reaction rate.

Q3: I am observing the formation of multiple products, including a dialkylated species. How can I prevent this?

Plausible Causes:

  • Over-alkylation: After the initial N3-alkylation, the resulting product can be deprotonated at the sulfur atom (if the thiol tautomer is present) and undergo a second alkylation, leading to an N,S-dialkylated product. This is more likely with a large excess of a highly reactive alkylating agent or under harsh conditions.[13][16]

  • Side Reactions of the Solvent: At high temperatures, solvents like DMF can decompose to produce dimethylamine, which can act as a nucleophile and lead to byproducts.[14]

Solutions & Optimizations:

  • Control Stoichiometry:

    • Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[10]

    • Employ slow, dropwise addition of the alkylating agent to the reaction mixture to maintain its low concentration and minimize the chance of a second alkylation event.[10]

  • Monitor Reaction Progress:

    • Carefully follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed and the desired mono-alkylated product is maximized.

  • Moderate Reaction Conditions:

    • Avoid excessively high temperatures or prolonged reaction times, which can promote over-alkylation and solvent decomposition.[19]

    • If solvent-related byproducts are suspected, consider switching to a more stable solvent like DMSO or sulfolane, or a higher-boiling ether like dioxane.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose starting condition for selective N3-alkylation?

A: A robust starting point for achieving high N3-selectivity is the use of sodium hydride (1.1–1.2 eq.) as the base in anhydrous DMF at 0 °C to room temperature , followed by the addition of the alkyl bromide (1.0–1.1 eq.) . This combination effectively generates the N-anion while minimizing competitive S-alkylation.[1][10]

Q: How can I confirm that I have synthesized the N3-alkylated isomer and not the S-alkylated one?

A: Spectroscopic methods are essential for structure elucidation.

  • ¹H NMR: In the N3-alkylated product, the N-CH₂ protons typically appear as a singlet or multiplet, and their chemical shift can be compared to literature values. Importantly, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the N-CH₂ protons and the C2 and C4 carbons of the quinazolinone ring, unequivocally confirming N-alkylation.[1][20] The S-CH₂ protons in the S-alkylated isomer will have a different chemical shift and will correlate to the C2 carbon but not the C4 carbon.

  • ¹³C NMR: The chemical shift of the C2 carbon is diagnostic. In the starting material (thione form), this carbon appears around 175 ppm. Upon S-alkylation, it shifts upfield, while upon N-alkylation, its chemical shift change is different. The N-C H₂ carbon signal will also be present.[7][20]

  • FT-IR: The disappearance of the N-H stretch (typically a broad peak around 3200-3400 cm⁻¹) and the persistence of the C=O stretch (around 1680 cm⁻¹) are indicative of N-alkylation.

Q: Are there any "greener" alternatives to solvents like DMF and DMSO?

A: Yes, the field of green chemistry is actively exploring alternatives.

  • Deep Eutectic Solvents (DESs): Mixtures like choline chloride and urea have been used as environmentally friendly media for the synthesis of the 2-mercaptoquinazolinone core itself and may be applicable to subsequent alkylation steps.[21]

  • Ionic Liquids (ILs): Ionic liquids such as [Bmim][PF₆] have been shown to be effective media for N-alkylation of various N-heterocycles, often with high selectivity.[22]

  • Phase-Transfer Catalysis (PTC): As mentioned, PTC can allow the use of less hazardous solvents like toluene or even solvent-free conditions, along with inorganic bases, reducing the overall environmental impact.[17]

Data & Protocols

Table 1: Recommended Starting Conditions for N3-Alkylation
Parameter Condition A (High N-Selectivity) Condition B (Milder, PTC) Reference / Rationale
Substrate 2-Mercaptoquinazolinone2-Mercaptoquinazolinone-
Base Sodium Hydride (NaH), 60% in oilPotassium Carbonate (K₂CO₃), anhydrousNaH is a strong, non-nucleophilic base favoring N-deprotonation.[10] K₂CO₃ is a weaker, safer base suitable for PTC.[15][16]
Equivalents of Base 1.1 - 1.2 eq.2.0 - 3.0 eq.Slight excess of NaH ensures complete deprotonation. Larger excess of K₂CO₃ is needed as it is a weaker base.
Alkylating Agent Alkyl Bromide or TosylateAlkyl BromideHarder electrophiles (tosylates) favor reaction at the hard N-center. Alkyl bromides are a good balance of reactivity.[13]
Equivalents of Alkylating Agent 1.0 - 1.1 eq.1.0 - 1.2 eq.Controlled stoichiometry prevents dialkylation.[10]
Solvent Anhydrous DMF or THFDioxane or ToluenePolar aprotic solvents stabilize the N-anion.[1] Less polar solvents are used in PTC.[16]
Catalyst NoneTetrabutylammonium Bromide (TBAB)TBAB facilitates the transfer of the anion to the organic phase.[15][17]
Equivalents of Catalyst N/A0.1 eq. (10 mol%)Catalytic amount is sufficient.
Temperature 0 °C to 50 °C25 °C to 80 °CStart at low temp to control exotherm, then warm if needed. PTC often requires heating to achieve reasonable rates.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Crucial for moisture-sensitive NaH.[10] Recommended for all reactions to prevent oxidation.
General Experimental Protocol for N3-Alkylation (Condition A)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 2-mercaptoquinazolinone (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1–0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes homogeneous.

  • Alkylation: Slowly add the alkylating agent (1.05 eq.) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). If the reaction is slow, it can be gently heated to 40–50 °C.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N3-alkylated 2-mercaptoquinazolinone.[10][19]

Visualizations

Reaction Mechanism & Selectivity

The following diagram illustrates the key equilibrium and the competing N- vs. S-alkylation pathways.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation Pathways Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol H⁺ shift Anion Ambident Anion (Resonance Stabilized) Thione->Anion + Base - HB⁺ Thiol->Thione N_Product N3-Alkylated Product (Thermodynamic) Anion->N_Product + R-X (Hard Conditions) S_Product S-Alkylated Product (Kinetic) Anion->S_Product + R-X (Soft Conditions)

Caption: Competing N- vs. S-alkylation pathways.

Troubleshooting Workflow

This decision tree provides a logical flow for diagnosing and solving common issues in the N3-alkylation reaction.

G cluster_outcomes cluster_solutions_nr cluster_solutions_s cluster_solutions_multi Start Reaction Start CheckTLC Analyze Reaction by TLC/LC-MS Start->CheckTLC NoReaction Problem: No/Low Conversion CheckTLC->NoReaction Starting Material Unchanged S_Product Problem: S-Alkylation Dominates CheckTLC->S_Product Wrong Isomer MultiProduct Problem: Multiple Products CheckTLC->MultiProduct Complex Mixture Success Desired N3-Product Formed CheckTLC->Success Clean Conversion Sol_NR1 Use Stronger Base (NaH) Ensure Anhydrous Conditions NoReaction->Sol_NR1 Sol_S1 Use Strong Base (NaH) in Polar Aprotic Solvent (DMF) S_Product->Sol_S1 Sol_M1 Reduce Alkylating Agent (1.05 - 1.1 eq.) MultiProduct->Sol_M1 Sol_NR2 Increase Temperature Use More Reactive Halide (R-Br/R-I) Sol_NR1->Sol_NR2 Sol_NR3 Add Catalytic NaI/KI Sol_NR2->Sol_NR3 Sol_S2 Use 'Harder' Alkylating Agent (e.g., Alkyl Tosylate) Sol_S1->Sol_S2 Sol_M2 Add Alkylating Agent Slowly Sol_M1->Sol_M2 Sol_M3 Lower Temperature / Time Sol_M2->Sol_M3

Caption: Troubleshooting decision tree.

References

Technical Support Center: A Guide to the Stability of 2-Mercapto-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-mercapto-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in various experimental settings. Understanding and controlling for stability is paramount to ensuring the reproducibility and accuracy of your results. This document moves beyond simple protocols to explain the causal mechanisms behind experimental choices, empowering you to troubleshoot issues effectively.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily dictated by its two key structural features: the quinazolinone core and the 2-mercapto group. The quinazolinone ring itself is relatively stable under mild acidic and alkaline conditions, though it can be susceptible to hydrolysis under harsh conditions like boiling.[1][2] The major point of vulnerability is the mercapto (-SH) group. This group is prone to oxidation, which can be accelerated by several factors:

  • Solvent Choice: Solvents that are not freshly distilled or are of lower grade can contain dissolved oxygen or peroxide impurities, which readily oxidize the mercapto group.

  • pH: The reactivity of the mercapto group can be pH-dependent.

  • Temperature: Elevated temperatures generally increase the rate of all degradation reactions, including both oxidation and hydrolysis.[3][4]

  • Light Exposure: Similar to other quinazoline derivatives, this compound may exhibit photolability, meaning exposure to UV or even ambient room light can induce degradation.

Q2: What are the most likely degradation pathways and products?

Based on the compound's structure, two primary degradation pathways are anticipated. Understanding these is key to interpreting unexpected analytical results, such as new peaks in an HPLC chromatogram.

  • Oxidation of the Mercapto Group: This is the most probable degradation route. The initial oxidation product is typically a disulfide dimer, formed by the joining of two parent molecules. Further oxidation can lead to the formation of sulfoxide and sulfone derivatives.[5]

  • Hydrolysis of the Quinazolinone Ring: While less common under standard laboratory conditions, prolonged exposure to strongly acidic or basic aqueous solutions, especially with heating, can cause hydrolytic cleavage of the pyrimidine ring.

The diagram below illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways parent This compound disulfide Disulfide Dimer parent->disulfide Oxidation (O2, Peroxides) hydrolysis Anthranilic Acid Derivatives (from ring cleavage) parent->hydrolysis Hydrolysis (Strong Acid/Base + Heat) sulfoxide Sulfoxide/Sulfone Derivatives disulfide->sulfoxide Further Oxidation

Caption: Potential degradation pathways for this compound.

Q3: Which solvents are recommended for preparing stock solutions for short-term and long-term storage?

The choice of solvent is critical and depends on the intended storage duration and experimental application. For related quinazoline derivatives, significant differences in stability have been observed between common laboratory solvents.[6][7]

  • Recommended for Short-Term Use (hours to a few days):

    • Acetonitrile (ACN) or Ethanol (EtOH): These are generally good choices. They are less reactive than DMSO and can be obtained in high purity, oxygen-free grades.

    • Ultrapure Water: For some quinazolines, aqueous solutions have shown high stability for extended periods when stored properly.[8] However, solubility may be limited.

  • Use with Caution / Not Recommended for Long-Term Storage:

    • Dimethyl Sulfoxide (DMSO): While a common solvent for solubilizing compounds for biological assays, DMSO can be problematic for long-term storage of mercapto-containing molecules. DMSO is hygroscopic and can degrade to form oxidizing species, which can accelerate the degradation of the compound.[6][7] Studies on similar quinazolines have shown that solutions in DMSO can be unstable, with spectral changes occurring almost immediately after preparation.[6][7] If DMSO must be used, always use fresh, anhydrous-grade DMSO and prepare solutions immediately before use.

  • Long-Term Storage (weeks to months):

    • The compound is most stable when stored as a dry, solid powder at -20°C or -80°C, protected from light and moisture. For solution storage, prepare highly concentrated stocks in anhydrous, de-gassed ACN or EtOH, blanket with an inert gas (argon or nitrogen), and store at -80°C.

Q4: How do temperature and light affect the compound's integrity?

  • Temperature: As a general rule, chemical degradation rates double for every 10°C increase in temperature. While some quinazoline derivatives have paradoxically shown greater stability at room temperature (22°C) than at 4°C, this is not a universal rule and may be specific to the compound and solvent system studied. For unknown stability profiles, the standard precautionary principle applies: store solutions frozen (-20°C or -80°C) to minimize thermal degradation.[4]

  • Light: Photostability studies on related compounds confirm that exposure to normal room lighting or UV radiation can cause degradation. Therefore, it is imperative to protect both solid material and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

This section is formatted to help you diagnose and resolve common issues encountered during experimentation.

Problem Potential Cause(s) Recommended Solution & Rationale
Inconsistent or diminishing activity in biological assays. 1. Degradation in Stock Solution: The compound in your DMSO stock may be degrading over time, especially if stored at 4°C or room temperature.[6][7]2. Degradation in Assay Medium: The aqueous, oxygen-rich environment of cell culture or assay buffer (often at 37°C) can accelerate oxidation of the mercapto group.1. Prepare fresh stock solutions in anhydrous DMSO immediately before each experiment. Avoid repeated freeze-thaw cycles. For maximum confidence, perform a quick purity check (e.g., HPLC) on an aliquot of the stock solution before use.2. Minimize incubation time where possible. Include a time-zero control where the compound is added and the assay is stopped immediately to assess initial stability in the medium.
New peaks appear in HPLC or LC-MS analysis of a stored sample. 1. Oxidative Degradation: The most likely cause is the formation of the disulfide dimer or further oxidation products.[5] This is common in solvents that have not been de-gassed or are not of high purity.2. Hydrolysis: If the sample was stored in an unbuffered aqueous solution or exposed to acidic/basic conditions, ring cleavage may have occurred.[1]1. Analyze the mass of the new peak. A peak with a mass of (2 * Parent Mass - 2) strongly suggests the disulfide dimer. Use fresh, high-purity, de-gassed solvents for all preparations and analyses.2. Maintain neutral pH for aqueous solutions using a suitable buffer (e.g., phosphate or HEPES), unless the experimental protocol requires otherwise.
A freshly prepared solution appears clear, but turns yellow/brown or forms a precipitate over time. 1. Oxidation/Polymerization: Color changes often indicate the formation of oxidized species or polymers.2. Poor Solubility/Precipitation: The compound may be falling out of solution, especially if a stock solution in an organic solvent is diluted into an aqueous buffer where its solubility is lower.1. Blanket solutions with inert gas (argon or nitrogen) before sealing and storage to displace oxygen. Store protected from light.2. Verify the compound's solubility in the final buffer system. If precipitation occurs upon dilution, consider using a co-solvent or a formulation aid, if permissible for the experiment.

Section 3: Standard Operating Procedures (SOPs) for Stability Assessment

To ensure the integrity of your experimental data, it is crucial to perform a basic stability study under your specific experimental conditions.

SOP 1: Protocol for a Time-Course Stability Study using HPLC-UV

This protocol provides a framework for assessing the stability of this compound in a chosen solvent over time.

Objective: To quantify the percentage of the parent compound remaining at various time points under specific storage conditions.

Materials:

  • This compound (solid)

  • High-purity solvent of interest (e.g., DMSO, Acetonitrile, Water with 10mM Phosphate Buffer pH 7.4)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber glass vials

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a final concentration of 1 mg/mL.

  • Aliquot the Solution: Dispense the solution into multiple amber vials (one for each time point and condition) to avoid contaminating the main stock.

  • Storage: Store the vials under the desired conditions (e.g., Room Temperature/Light, Room Temperature/Dark, 4°C/Dark, -20°C/Dark).

  • Time-Zero (T0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system. This serves as your 100% reference.

  • Subsequent Time Points: At designated intervals (e.g., 1, 4, 8, 24, 48, 72 hours and 1 week), retrieve one vial from each storage condition. Allow it to equilibrate to room temperature if frozen, dilute it in the same manner as the T0 sample, and analyze by HPLC.

  • HPLC Conditions (Example):

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both with 0.1% formic acid or TFA). A good starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the compound's λmax. Based on similar structures, primary peaks are expected around 224 nm and 314 nm. A wavelength scan using a UV-Vis spectrophotometer is recommended to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point (Tx) relative to the initial time point (T0) using the peak area from the chromatograms: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • A compound is often considered stable if >90% of the parent peak area remains.

Experimental Workflow Visualization

The following diagram outlines the workflow for the stability study described above.

Caption: Workflow for conducting a time-course stability assessment via HPLC-UV.

Section 4: Summary of Stability Considerations

The following table summarizes the key stability factors and recommendations for common solvents.

SolventRecommended UseKey Stability ConcernsMitigation & Best Practices
DMSO Short-term use for bioassaysProne to oxidation of the mercapto group due to peroxide impurities and hygroscopic nature.[6][7]Use fresh, anhydrous grade. Prepare solutions immediately before use. Do not store for extended periods.
Acetonitrile Short- and long-term storageDissolved oxygen can cause oxidation.Use high-purity, HPLC-grade. De-gas with sonication or sparge with nitrogen/argon before use for long-term storage.
Ethanol Short- and long-term storagePotential for slow esterification if acidic impurities are present (unlikely but possible).Use absolute (200 proof) ethanol. Store protected from light and air.
Water / Aqueous Buffers Short-term useRisk of hydrolysis at non-neutral pH, especially with heat. Dissolved oxygen promotes oxidation.Use ultrapure water and a suitable buffer (e.g., pH 7.4 phosphate) for physiological studies. Prepare fresh.

References

Technical Support Center: Overcoming Poor Reproducibility in Biological Testing of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the Technical Support Center for Quinazolinone Compound Testing. As a fellow scientist, I understand that inconsistent and irreproducible results are a significant barrier to progress. Quinazolinone derivatives, while being a "privileged structure" in medicinal chemistry due to their diverse biological activities, present a unique set of physicochemical challenges that often lead to poor reproducibility.[1][2][3][4] Their inherent lipophilicity and rigid ring structure frequently result in poor aqueous solubility, a tendency to aggregate, and potential for chemical instability under specific assay conditions.[1][5][6]

This guide is structured to function as your in-house expert, moving beyond simple protocols to explain the causality behind common experimental failures. We will address specific issues in a direct question-and-answer format, provide validated, step-by-step protocols for critical workflows, and use diagrams to clarify complex concepts. Our goal is to empower you with the knowledge to design self-validating experiments, ensuring the data you generate is robust, reproducible, and reliable.

Part 1: Troubleshooting Guide

This section directly addresses the most common and frustrating issues encountered during the biological evaluation of quinazolinone compounds.

Issue 1: Solubility and Compound Precipitation

Poor aqueous solubility is the most frequent cause of irreproducibility for this class of compounds.[5][7] Precipitation in your assay buffer or cell culture medium means the effective concentration of your compound is unknown and variable, leading to inconsistent results.[5][7]

Question: My quinazolinone compound won't dissolve, even in 100% DMSO. What should I do?

Answer: This indicates either very high crystal lattice energy or potential issues with your solvent.

  • Initial Steps:

    • Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. Hydrated DMSO has significantly lower solvating power for lipophilic compounds.

    • Increase Solvent Volume: You may be attempting to make a stock solution that is too concentrated. Try doubling the solvent volume.

    • Apply Gentle Energy: Use a combination of gentle warming (not exceeding 40-50°C to prevent degradation) and ultrasonication in a water bath to aid dissolution.[5] Visually inspect the solution to ensure no solid particles remain.[8]

Question: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. How can I solve this?

Answer: This is a classic case of a compound crashing out of solution when the percentage of the organic co-solvent (DMSO) drops significantly. The key is to keep the compound in solution in the final aqueous environment.

  • The Troubleshooting Workflow: The following decision tree illustrates a systematic approach to resolving this issue.

    Caption: Troubleshooting workflow for compound precipitation.
  • Explanation of Solubilization Strategies:

StrategyMechanism of ActionTypical ConcentrationKey Considerations
pH Adjustment For ionizable compounds, changing the pH alters the charge state to a more soluble form.[6][9]2-3 pH units away from pKaEnsure the new pH does not affect compound stability or the biological components of your assay (e.g., enzyme activity, cell health).[9]
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG) reduces the overall polarity of the aqueous buffer, improving solubility.[5][7]1-5% (v/v)Co-solvents can impact enzyme kinetics or cell viability at higher concentrations. Always test a vehicle control with the same co-solvent concentration.[7]
Surfactants Above their critical micelle concentration (CMC), surfactants like Tween-20 or Triton X-100 form micelles that encapsulate hydrophobic compounds.[7]>0.01% (above CMC)Surfactants can denature proteins or disrupt cell membranes. They are also a common source of assay interference.[10]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, forming inclusion complexes that "hide" the lipophilic compound from water.[9]1:1 or 1:2 Molar RatioCan sometimes interfere with compound-target binding if the complex is too stable.
Issue 2: Assay Interference and False Positives

Irreproducibility is not always due to solubility. Quinazolinone compounds can directly interfere with assay technologies, producing misleading results.

Question: My dose-response curve is extremely steep and only appears at higher concentrations. Is this real activity?

Answer: This is a hallmark of compound aggregation.[11] Many lipophilic molecules, including quinazolinones, can self-associate at a critical concentration to form colloidal aggregates. These aggregates non-specifically sequester and denature proteins, leading to apparent biological activity that is promiscuous and not target-specific.[10][12]

  • The Mechanism of Aggregation-Based Interference:

    Caption: Mechanism of aggregation-based assay interference.
  • How to Confirm and Mitigate Aggregation:

    • Add Detergent: Re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100 or Tween-20) in the buffer. If the activity disappears, it was likely caused by aggregation, as detergents disrupt the formation of these colloids.[10]

    • Check for Promiscuity: Test your compound against an unrelated enzyme. Aggregators are often promiscuous and will inhibit multiple proteins non-specifically.

    • Analytical Confirmation: Techniques like Dynamic Light Scattering (DLS) can directly detect the formation of aggregates in your assay buffer.[13]

Question: I am seeing a high background signal in my fluorescence-based assay. Could my quinazolinone be the cause?

Answer: Yes, this is a strong possibility. Many heterocyclic, aromatic compounds like quinazolinones are intrinsically fluorescent.[7]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at various concentrations, but without the enzyme or fluorescent probe. If you see a signal at the assay's excitation/emission wavelengths, your compound is autofluorescent.

    • Change Assay Format: If autofluorescence is significant, the most reliable solution is to switch to an orthogonal, non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo™) or a label-free method like Surface Plasmon Resonance (SPR).[7]

Issue 3: Chemical Purity and Stability

The integrity of your compound is paramount for reproducible results.

Question: Different batches of my synthesized compound are giving wildly different IC50 values. What is happening?

Answer: This points to batch-to-batch variability in purity or the presence of isomeric impurities. The biological activity of quinazolinones is highly dependent on the substitution patterns on the ring system.[1] A small, highly potent impurity can dominate the observed biological activity.

  • Mandatory Pre-Assay Compound Characterization: Before any biological testing, every new batch of a compound must be rigorously characterized.

AnalysisPurposeAcceptance Criteria
HPLC/UPLC Determine purity and identify impurities.>95% purity
Mass Spectrometry (MS) Confirm the molecular weight and identity of the main peak.Measured mass ± 0.001 Da of calculated mass
NMR Spectroscopy Confirm the chemical structure.Spectrum consistent with proposed structure

Question: My compound's activity seems to decrease if the prepared plates sit for a few hours before reading. Is it unstable?

Answer: This is a strong indication of compound instability in your assay medium.[14] Quinazolinone rings can be susceptible to hydrolysis, especially at non-neutral pH.[8]

  • How to Test for Stability:

    • Incubation Study: Spike your compound into the complete assay buffer or cell culture medium.

    • Time-Point Sampling: Incubate at the assay temperature (e.g., 37°C) and take samples at different time points (e.g., 0, 1, 2, 4, 8 hours).

    • LC-MS Analysis: Quench the reaction by adding cold acetonitrile to precipitate proteins and analyze the remaining concentration of the parent compound by LC-MS.[7] A decrease in the parent compound's peak area over time confirms degradation.

Part 2: Standard Operating Procedures (SOPs)

Following standardized protocols is essential for ensuring reproducibility.

SOP 1: Preparation of Quinazolinone Stock Solutions
  • Objective: To prepare a concentrated stock solution for serial dilution.

  • Materials: Quinazolinone compound, anhydrous DMSO, Class A volumetric flask or calibrated micropipettes, vortex mixer, sonicator.

  • Procedure:

    • Accurately weigh the compound using an analytical balance.

    • Transfer the compound to a volumetric flask.

    • Add approximately 70% of the final volume of anhydrous DMSO.

    • Vortex vigorously for 2 minutes.

    • If solids remain, sonicate the solution in a water bath at 30-40°C for 10-15 minutes.

    • Allow the solution to return to room temperature.

    • Add DMSO to the final volume mark.

    • Visually inspect for any undissolved particulates. The solution must be perfectly clear.

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

SOP 2: Cell-Based Viability Assay (MTT) with Quinazolinone-Specific Controls
  • Objective: To assess the cytotoxic effect of a quinazolinone compound on a cancer cell line.[15]

  • Materials: Adherent cancer cells (e.g., HCT116)[16], complete culture medium, 96-well plates, quinazolinone stock solution, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.[16][17]

    • Compound Preparation: Prepare serial dilutions of the quinazolinone compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and does not exceed 0.5%.[7]

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "cells + medium + vehicle (DMSO)" controls and "medium only" blank controls.

    • Incubation: Incubate for the desired exposure time (e.g., 72 hours).[16]

    • Precipitation Check (CRITICAL): Before adding MTT, visually inspect the wells under a microscope for any signs of compound precipitation. Note the lowest concentration at which precipitation is observed. Data from precipitated wells is unreliable.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value. Disregard data points where precipitation was observed.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of quinazolinones I should be aware of? Quinazolinones are generally characterized by their fused heterocyclic ring system, which makes them rigid and often planar.[1] They are typically lipophilic (hydrophobic) and have poor aqueous solubility. Their structure often contains nitrogen atoms that can be protonated, making their solubility pH-dependent.[6]

Q2: Why is it critical to test for compound aggregation? Compound aggregation is a major source of false positives in high-throughput screening.[10][12] Aggregates act non-specifically, often by sequestering and denaturing the target protein, rather than binding to a specific active site. This leads to activity that is not reproducible in follow-up studies or in vivo, wasting significant time and resources.[13]

Q3: My quinazolinone is potent in vitro but has no effect in my animal model. What are the likely causes? This is a common challenge in drug development. The primary reasons are often poor pharmacokinetic properties stemming from the compound's physicochemical characteristics:

  • Low Aqueous Solubility: Limits dissolution and absorption in the gastrointestinal tract after oral dosing.[5]

  • Poor Permeability: The compound may not be able to cross cell membranes effectively to reach its target.

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes (e.g., Cytochrome P450s) in the liver.

To address this, advanced formulation strategies such as creating nanosuspensions or using lipid-based delivery systems may be necessary.[5][6]

References

Technical Support Center: Scaling Up 2-Mercapto-3-methylquinazolin-4(3H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-mercapto-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound involves the cyclization of a thiourea derivative formed from N-methylanthranilic acid and a methyl isothiocyanate precursor. A common approach involves the reaction of anthranilic acid with an appropriate isothiocyanate.[1] Greener synthetic methods are also being explored, utilizing deep eutectic solvents (DESs) or microwave-assisted synthesis to improve yields and reduce environmental impact.[2][3]

Q2: What are the critical reaction parameters to monitor for a successful synthesis?

A2: Several parameters are crucial for the successful synthesis of this compound. These include:

  • Temperature: High temperatures can lead to the decomposition of starting materials or the formation of byproducts.[4] Optimization studies have shown that temperatures around 80°C can provide good yields.[5]

  • Reaction Time: The reaction time needs to be optimized to ensure complete conversion without the formation of degradation products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[6]

  • Solvent: The choice of solvent is critical as it affects the solubility of reactants and the reaction pathway.[7] While traditional syntheses may use solvents like ethanol or DMF[1], green alternatives like deep eutectic solvents are gaining traction.[2]

  • Stoichiometry of Reactants: The molar ratio of the reactants, particularly the anthranilic acid derivative and the isothiocyanate, should be carefully controlled to maximize the yield of the desired product and minimize side reactions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of this compound. These include:

  • FTIR Spectroscopy: To identify characteristic functional groups such as the C=O, C=N, and C=S bonds.[1][8]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.[6][8][9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[6][10]

  • Melting Point: A sharp melting point is indicative of a pure compound.[1][6]

  • Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.[6]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?

A: Low yields in quinazolinone synthesis can stem from several factors. A systematic evaluation of your reaction conditions is the primary step in troubleshooting.[7]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reactants are critical.[7] Consider re-optimizing these parameters. For instance, the cyclization step may require specific temperature control to prevent the formation of side products.[4]

  • Improper Solvent Selection: The solvent plays a crucial role in the solubility of reactants and the overall reaction pathway.[7] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial. While ethanol is commonly used[1], deep eutectic solvents (DESs) like choline chloride:urea have been shown to improve yields in similar syntheses.[2]

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using TLC. If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Product Degradation: The desired product might be degrading under the reaction conditions. This can be due to excessive heat or prolonged reaction times.[4] If you suspect degradation, try running the reaction at a lower temperature for a longer period.

ParameterRecommended RangeRationale
Temperature 80 - 120 °CBalances reaction rate with potential for degradation.[3][5]
Solvent Ethanol, DMF, DESSolubilizes reactants and intermediates.[1][2]
Catalyst TriethylamineActs as a base to facilitate the reaction.[1]

Experimental Protocol for Yield Optimization:

  • Set up a series of small-scale reactions in parallel.

  • Vary one parameter at a time (e.g., temperature in 10°C increments, different solvents).

  • Monitor each reaction by TLC at regular intervals.

  • Once the reactions are complete, isolate and quantify the product from each reaction to determine the optimal conditions.

Issue 2: Formation of Impurities and Side Products

Q: My reaction is producing significant amounts of side products, making the purification of my target quinazolinone difficult. What are the likely side reactions, and how can I minimize them?

A: The formation of side products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to minimizing their formation.

Common Side Products and Prevention Strategies:

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product. Ensure that all glassware is thoroughly dried and use anhydrous solvents.

  • Uncyclized Intermediates: Incomplete cyclization of the thiourea intermediate can result in its presence as a major impurity. This can be addressed by optimizing the reaction temperature and time to favor the cyclization step. The use of a suitable condensing agent can also promote cyclization.

  • Self-Condensation Products: Under certain conditions, the starting materials or intermediates may undergo self-condensation. This can often be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

Purification Strategy:

If impurities are still present, a multi-step purification process may be necessary.

  • Recrystallization: This is often the first step to remove major impurities. Ethanol is a commonly used solvent for the recrystallization of quinazolinone derivatives.[1]

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used to separate the desired product from closely related impurities.[6] A solvent system of methanol and chloroform has been reported for the purification of similar compounds.[6]

Visualizing the Synthesis

Synthesis Pathway:

The primary synthetic route to 2-mercapto-3-substituted-quinazolin-4(3H)-ones is depicted below.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Derivative Thiourea_Intermediate Thiourea Intermediate Anthranilic_Acid->Thiourea_Intermediate + Isothiocyanate (e.g., in Ethanol) Isothiocyanate Isothiocyanate Quinazolinone 2-Mercapto-3-substituted- quinazolin-4(3H)-one Thiourea_Intermediate->Quinazolinone Cyclization (Heat, Base) Troubleshooting_Logic cluster_troubleshoot Troubleshooting Steps Start Start Synthesis Monitor Monitor Reaction (TLC) Start->Monitor Workup Reaction Workup & Isolation Monitor->Workup Analyze Analyze Product (NMR, MS, MP) Workup->Analyze Success Pure Product >85% Yield Analyze->Success Meets Specs Failure Low Yield or Impure Product Analyze->Failure Fails Specs Check_Conditions Re-evaluate Conditions (Temp, Time, Solvent) Failure->Check_Conditions Check_Reagents Verify Reagent Purity Failure->Check_Reagents Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Failure->Optimize_Purification Check_Conditions->Start Retry with Optimized Conditions Check_Reagents->Start Retry with Pure Reagents Optimize_Purification->Analyze Re-analyze Purified Product

References

Validation & Comparative

A Comparative Analysis of 2-Mercapto-3-Methylquinazolin-4(3H)-one and Other Carbonic Anhydrase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the carbonic anhydrase (CA) inhibitor 2-mercapto-3-methylquinazolin-4(3H)-one with other established alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, outlines experimental methodologies, and provides field-proven insights to support informed decision-making in drug discovery and development projects.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, electrolyte secretion, and CO2 transport.[1] With at least 15 known isoforms in humans, exhibiting distinct tissue distribution and subcellular localization, CAs have emerged as significant therapeutic targets for a range of pathologies. Inhibition of specific CA isoforms is a clinically validated strategy for the treatment of glaucoma, epilepsy, and altitude sickness, and is an area of active investigation for anticancer therapies.[1][2]

The therapeutic efficacy of CA inhibitors is intrinsically linked to their potency and isoform selectivity. Non-selective inhibition can lead to off-target effects, highlighting the critical need for the development of isoform-specific inhibitors. This guide will delve into the performance of this compound, a member of the quinazolinone class of compounds, in comparison to well-established CA inhibitors: the classical sulfonamide acetazolamide, the topically active antiglaucoma agent dorzolamide, and the repurposed cyclooxygenase-2 (COX-2) inhibitor, celecoxib.

The Quinazolinone Scaffold: A Promising Avenue for CA Inhibition

The quinazolinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Recent research has highlighted the potential of 2-mercaptoquinazolin-4(3H)-one derivatives as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms.[3][4]

This compound: A Structural Overview

While direct experimental data on the inhibitory activity of this compound against various hCA isoforms is not extensively available in the public domain, studies on its close structural analogs provide valuable insights into its potential efficacy. The core structure features a quinazolinone ring system with a mercapto group at the 2-position and a methyl group at the 3-position. It is hypothesized that the mercapto group can coordinate with the zinc ion in the active site of the carbonic anhydrase enzyme, a key interaction for inhibition.

Performance of Structurally Related Quinazolinone Derivatives

Research on S-substituted and 3-substituted 2-mercaptoquinazolin-4(3H)-one derivatives has demonstrated potent inhibitory activity against several hCA isoforms, particularly the tumor-associated hCA IX and hCA XII.[3][4][5] For instance, certain S-substituted derivatives incorporating a 4-ethylbenzenesulfonamide moiety have shown Ki values in the low nanomolar range against hCA IX and hCA XII, with some compounds exhibiting significant selectivity over the ubiquitous cytosolic isoforms hCA I and hCA II.[3] These findings suggest that the 2-mercaptoquinazolin-4(3H)-one scaffold is a promising starting point for the design of potent and selective CA inhibitors. The methyl substitution at the 3-position in the target compound of this guide is expected to influence its pharmacokinetic properties and potentially its binding affinity within the enzyme's active site.

Comparative Analysis with Established Carbonic Anhydrase Inhibitors

To provide a comprehensive performance context, we will compare the inhibitory profiles of this compound's derivatives with three well-characterized CA inhibitors: acetazolamide, dorzolamide, and celecoxib.

Acetazolamide: The Archetypal Non-selective Inhibitor

Acetazolamide is a sulfonamide-based inhibitor that has been in clinical use for decades. It acts as a potent, non-selective inhibitor of multiple CA isoforms.[6] Its systemic administration leads to a range of physiological effects, including diuresis and reduction of intraocular pressure, but is also associated with side effects due to its lack of isoform specificity.[6]

Dorzolamide: A Topically Active, Isoform-Selective Inhibitor

Dorzolamide is a topically active CA inhibitor primarily used in the treatment of glaucoma. It exhibits greater selectivity for hCA II, the predominant isoform in the ciliary processes of the eye, over hCA I.[6] This targeted activity minimizes systemic side effects, making it a safer and more effective option for ophthalmic applications.

Celecoxib: A COX-2 Inhibitor with Carbonic Anhydrase Activity

Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), has been shown to inhibit carbonic anhydrases, particularly hCA II, in the nanomolar range.[7] This off-target activity is attributed to the presence of an unsubstituted sulfonamide moiety in its structure. While not clinically used for its CA inhibitory effects, its activity highlights the potential for drug repurposing and the importance of understanding the broader pharmacological profiles of existing drugs.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of a compound is a critical determinant of its therapeutic potential. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a more potent inhibitor. The following table summarizes the inhibitory activities of derivatives of this compound and the comparator drugs against key hCA isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives *114.5 - >5000[3]25.4 - >1000[3]8.0 - 256.4[3]2.4 - 113.4[3]
Acetazolamide 250[3]12.1[8]25[3]5.7[3]
Dorzolamide 6000[6]0.18[9]--
Celecoxib -nanomolar range[7]--

*Note: The data for 2-mercaptoquinazolin-4(3H)-one derivatives represents a range of values obtained for various S-substituted and 3-substituted analogs and not for this compound itself. The specific inhibitory activity of the latter compound requires direct experimental determination.

Experimental Methodologies for Efficacy Determination

The robust and reproducible determination of inhibitory potency is paramount in drug discovery. The most common method for determining Ki values for carbonic anhydrase inhibitors is the stopped-flow CO₂ hydrase assay. However, a more accessible and widely used method is the colorimetric esterase assay.

Detailed Protocol for In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a robust method to screen for and characterize CA inhibitors based on the enzyme's esterase activity.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.[8]

Materials and Reagents:

  • Human carbonic anhydrase (e.g., hCA II, recombinant)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (including this compound and comparators)

  • Positive control inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

    • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration in cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of p-NPA in DMSO.

    • Substrate Working Solution: Dilute the p-NPA stock solution in Assay Buffer to the desired final concentration.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compounds and positive control in DMSO. Create serial dilutions of the stock solutions in DMSO.

  • Assay Protocol:

    • Add 180 µL of Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of the serially diluted inhibitor solutions (or DMSO for the no-inhibitor control) to the respective wells.

    • Add 10 µL of the CA Working Solution to all wells except the blank (add 10 µL of Assay Buffer to the blank wells).

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells.

    • Immediately start monitoring the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare CA Enzyme Working Solution A2 Add CA Enzyme and Pre-incubate P1->A2 P2 Prepare Substrate Working Solution A3 Initiate Reaction with Substrate P2->A3 P3 Prepare Serial Dilutions of Inhibitors A1 Dispense Assay Buffer and Inhibitors into Plate P3->A1 A1->A2 A2->A3 A4 Kinetic Reading at 405 nm A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50/Ki D2->D3

Caption: A streamlined workflow for the in vitro colorimetric carbonic anhydrase inhibition assay.

Mechanism of Action: A Visual Representation

Carbonic anhydrase inhibitors typically function by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule that is essential for the catalytic cycle. The sulfonamide group of classical inhibitors and the presumed interaction of the mercapto group of quinazolinones are central to this inhibitory mechanism.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Cycle cluster_inhibitor Inhibitor Binding Zn++ Zn++ H2O H₂O Zn++->H2O CO2 CO2 H2O->CO2 Nucleophilic Attack His1 His1 His1->Zn++ His2 His2 His2->Zn++ His3 His3 His3->Zn++ HCO3- HCO3- CO2->HCO3- Hydration Inhibitor Inhibitor (e.g., Sulfonamide) Inhibitor->Zn++ Coordination (Inhibition)

References

A Comparative Benchmarking of Quinazolinone Derivatives in Preclinical Analgesic Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the analgesic activity of various quinazolinone derivatives, grounded in established preclinical experimental models. It is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel non-opioid analgesics. The information presented herein is a synthesis of data from peer-reviewed literature, focusing on the causal relationships between chemical structure, experimental methodology, and analgesic efficacy.

Introduction: The Therapeutic Promise of Quinazolinones in Pain Management

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] A significant body of research has been dedicated to exploring its potential as a source of novel analgesic agents.[5][6][7] The core structure of quinazolinone offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize analgesic efficacy and minimize side effects. This guide will delve into the comparative analgesic performance of various quinazolinone derivatives, contextualized by the experimental models used for their evaluation.

Methodologies for Assessing Analgesic Activity

The evaluation of analgesic potential in preclinical settings relies on standardized behavioral models in animals that quantify their response to noxious stimuli. The choice of model is critical as different assays are sensitive to different mechanisms of pain and classes of analgesics. This section details the protocols for the most commonly employed models in the study of quinazolinone derivatives.

Thermally-Induced Nociception Models

These models are effective for evaluating centrally acting analgesics.[8]

The hot plate test is a widely used method to assess the response to a thermal stimulus.[8][9] It measures the latency of a complex, supraspinally integrated response to a constant temperature.[9]

Experimental Protocol: Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.[10] A transparent glass cylinder is used to confine the animal to the heated surface.[8]

  • Animal Selection and Acclimatization: Mice are screened for their baseline pain threshold, and only those exhibiting a reaction time within a specific range (e.g., 5-30 seconds) are selected for the study.[11]

  • Procedure:

    • The animal is placed on the heated surface of the plate.

    • The time taken for the animal to exhibit nociceptive responses, such as licking its paws or jumping, is recorded as the reaction latency.[8][10]

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[10]

  • Data Analysis: The percentage increase in reaction latency after drug administration is calculated relative to the baseline latency.

Hot_Plate_Test_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Animal_Selection Animal Selection & Acclimatization Baseline_Latency Record Baseline Latency Animal_Selection->Baseline_Latency Drug_Admin Administer Quinazolinone Derivative or Control Baseline_Latency->Drug_Admin Place_On_Hot_Plate Place Animal on Hot Plate (55°C) Drug_Admin->Place_On_Hot_Plate Observe_Response Observe for Paw Licking or Jumping Place_On_Hot_Plate->Observe_Response Record_Latency Record Reaction Latency Observe_Response->Record_Latency Calculate_Analgesia Calculate % Increase in Latency Record_Latency->Calculate_Analgesia Compare_Groups Compare with Control & Standard Calculate_Analgesia->Compare_Groups

Caption: Workflow for the Hot Plate Analgesic Test.

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus, typically radiant heat.[12][13][14] An increase in the time it takes for the animal to flick its tail away from the heat source indicates an analgesic effect.[12][15]

Experimental Protocol: Tail-Flick Test

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[13]

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the apparatus.

    • The heat source is activated, and a timer starts simultaneously.

    • The timer stops automatically when the animal flicks its tail, and the latency is recorded.[13]

    • A cut-off time is employed to prevent tissue injury.

  • Data Analysis: The analgesic activity is expressed as the percentage increase in tail-flick latency.

Tail_Flick_Test_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Animal_Restraint Gentle Animal Restraint Position_Tail Position Tail in Apparatus Animal_Restraint->Position_Tail Activate_Heat Activate Radiant Heat Source & Timer Position_Tail->Activate_Heat Observe_Flick Observe for Tail Flick Activate_Heat->Observe_Flick Record_Latency Automatically Record Latency Observe_Flick->Record_Latency Calculate_Analgesia Calculate % Increase in Latency Record_Latency->Calculate_Analgesia Statistical_Analysis Statistical Comparison Calculate_Analgesia->Statistical_Analysis

Caption: Workflow for the Tail-Flick Analgesic Test.

Chemically-Induced Nociception Model

This model is particularly sensitive to peripherally acting analgesics.[8][16]

The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a model of visceral pain.[16][17][18] Analgesic compounds reduce the number of these writhes.[18]

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Grouping: Mice are divided into control, standard (e.g., diclofenac sodium), and test groups.[16][19]

  • Drug Administration: The test quinazolinone derivative, vehicle (control), or standard drug is administered, typically 30-60 minutes before the acetic acid injection.[16][20]

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally.[16][19]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 10-20 minutes).[16][19]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Writhing_Test_Workflow Animal_Grouping Animal Grouping (Control, Standard, Test) Drug_Administration Administer Quinazolinone, Vehicle, or Standard Animal_Grouping->Drug_Administration Acetic_Acid_Injection Intraperitoneal Injection of Acetic Acid Drug_Administration->Acetic_Acid_Injection Observation Observe and Count Writhes for a Set Period Acetic_Acid_Injection->Observation Data_Analysis Calculate % Inhibition of Writhing Observation->Data_Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Comparative Analgesic Activity of Quinazolinone Derivatives

The following table summarizes the analgesic activity of selected quinazolinone derivatives from various studies. The data is presented to facilitate a direct comparison of their efficacy in different preclinical models.

Derivative Dose (mg/kg) Route of Administration Analgesic Model % Analgesic Activity / Inhibition Standard Drug % Activity of Standard Reference
2-Phenyl quinazolinone (diethyl substitution)20Not SpecifiedEddy's Hot Plate58 ± 0.45%Diclofenac Sodium53 ± 0.35%[2]
Thiourea-substituted 2-methylthio quinazolinone20Not SpecifiedEddy's Hot Plate67 ± 1.18%Diclofenac62 ± 1.49%[3]
2-Butyl-3-(pyrrolidin-1-yl)quinazolin-4(3H)-one20Not SpecifiedEddy's Hot Plate73 ± 1.49%Diclofenac62 ± 1.49%[3]
2-Phenyl-3-(benzylamino)quinazolin-4(3H)-one20Not SpecifiedEddy's Hot Plate55 ± 0.36%DiclofenacNot Specified[2]
Methylamino substituted 2-phenylquinazolinones20Not SpecifiedEddy's Hot Plate43 ± 0.51% to 61 ± 1.08%DiclofenacNot Specified[2]
4-Trifluoromethyl substituted pyrazole-quinazolinoneNot SpecifiedNot SpecifiedVisceral and Inflammatory Pain ModelsIC50 = 42 nMNot SpecifiedNot Specified[2]
4-Bromo substituted pyrazole-quinazolinoneNot SpecifiedNot SpecifiedVisceral and Inflammatory Pain ModelsIC50 = 170 nMNot SpecifiedNot Specified[2]
Compound Q5 (a novel quinazolinone derivative)Not SpecifiedNot SpecifiedHot Plate Method89.96% inhibition (at 3rd hr)Ibuprofen100% inhibition[4]
Compound Q8 (a novel quinazolinone derivative)Not SpecifiedNot SpecifiedHot Plate Method88.40% inhibition (at 3rd hr)Ibuprofen100% inhibition[4]
Compound Q5 (a novel quinazolinone derivative)Not SpecifiedNot SpecifiedAcetic Acid Writhing90.92% inhibitionIbuprofenNot Specified[4]
Compound Q8 (a novel quinazolinone derivative)Not SpecifiedNot SpecifiedAcetic Acid Writhing88.44% inhibitionIbuprofenNot Specified[4]
Novel Quinazolinones conjugated with ibuprofenNot SpecifiedNot SpecifiedNot SpecifiedImproved analgesic activity, one derivative completely abolished pain responseNot SpecifiedNot Specified[21]

Structure-Activity Relationship (SAR) and Mechanism of Action

The analgesic activity of quinazolinone derivatives is intricately linked to their structural features. Modifications at various positions of the quinazolinone ring system can significantly influence their potency and selectivity.

  • Substitution at Position 2: The nature of the substituent at the 2-position of the quinazolinone ring plays a crucial role. For instance, increasing the lipophilicity at C-2 by introducing a butyl group instead of a methyl group has been shown to enhance analgesic activity.[3]

  • Substitution at Position 3: The substituent at the 3-position also significantly impacts analgesic efficacy. The introduction of a pyrrolidine ring at this position has demonstrated high activity.[3]

  • Hybrid Molecules: Conjugating the quinazolinone scaffold with other pharmacophores, such as ibuprofen or indole acetamide, has emerged as a promising strategy to develop potent and selective analgesics.[21]

A primary mechanism of action for many analgesic and anti-inflammatory quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[21] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can exert their analgesic effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Inhibition_Pathway Cell_Injury Cellular Injury / Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Cell_Injury->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Quinazolinone Quinazolinone Derivatives Quinazolinone->COX2 Inhibition

Caption: Simplified pathway of COX-2 mediated pain and its inhibition by quinazolinone derivatives.

Conclusion and Future Directions

The comparative data presented in this guide underscore the significant potential of the quinazolinone scaffold in the development of novel analgesic agents. Several derivatives have demonstrated efficacy comparable or superior to standard non-steroidal anti-inflammatory drugs in preclinical models. The versatility of the quinazolinone nucleus allows for extensive structural modifications, paving the way for the optimization of analgesic potency and the mitigation of adverse effects. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as on comprehensive pharmacokinetic and toxicological profiling to identify lead candidates for clinical development. The exploration of hybrid molecules incorporating the quinazolinone core with other known analgesic pharmacophores represents a particularly promising avenue for future drug discovery efforts.

References

Validating the Anticancer Mechanism of 2-mercapto-3-methylquinazolin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of the novel compound 2-mercapto-3-methylquinazolin-4(3H)-one (MMQ). We will explore a multi-faceted approach, comparing MMQ's performance with established alternatives and providing the supporting experimental rationale and detailed protocols. Our focus is on building a self-validating experimental cascade to elucidate the primary mechanism of action, a critical step in the preclinical development of any potential anticancer therapeutic.[1][2][3]

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[4][5][6] Derivatives of 2-mercaptoquinazolin-4(3H)-one have been reported to exhibit a range of anticancer activities, including inhibition of histone deacetylases (HDACs), modulation of the PI3K/Akt signaling pathway, inhibition of epidermal growth factor receptor (EGFR), and disruption of tubulin polymerization.[4][5][7][8] This guide will systematically investigate these potential mechanisms for MMQ.

Experimental Workflow: A Step-by-Step Validation Cascade

Our approach is designed as a logical progression, starting with broad phenotypic assays and narrowing down to specific molecular target engagement. This ensures a cost-effective and scientifically rigorous validation process.

G cluster_0 Phase 1: In Vitro Cytotoxicity & Selectivity phenotypic Cell Viability Assay (MTT) Determine IC50 across cancer & normal cell lines selectivity Calculate Selectivity Index (IC50 normal / IC50 cancer) phenotypic->selectivity Data Analysis apoptosis Apoptosis Assay (Annexin V/PI Staining) phenotypic->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) phenotypic->cell_cycle western Western Blot Analysis (Key protein expression & phosphorylation) apoptosis->western cell_cycle->western Investigate cell cycle regulators biochemical Biochemical Assays (e.g., Kinase or Tubulin Polymerization Assays) western->biochemical Validate direct target engagement

Caption: A logical workflow for validating the anticancer mechanism of MMQ.

Phase 1: Foundational Cytotoxicity and Selectivity Screening

The initial step is to ascertain the cytotoxic potential of MMQ against a panel of cancer cell lines and to assess its selectivity towards cancer cells over normal cells.[1]

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] A reduction in metabolic activity is indicative of either reduced proliferation or increased cell death.

Experimental Protocol: MTT Assay [9][10][11][12]

  • Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231 - breast, SW620 - colon) and a normal cell line (e.g., MRC-5 - lung fibroblast) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of MMQ (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control cytotoxic agent.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Analysis and Selectivity Index

The IC50 values of MMQ will be compared with those of established drugs targeting the hypothesized pathways. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of the compound's therapeutic window. A higher SI is desirable.

Table 1: Hypothetical IC50 and Selectivity Index Data

CompoundTarget PathwayCancer Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (SI)
MMQ Hypothesized Experimental DataExperimental DataCalculated
IdelalisibPI3Kδ2.5>50>20
GefitinibEGFR0.51530
SAHAHDAC1.8105.6
PaclitaxelTubulin0.010.110

Phase 2: Unraveling the Cellular Mechanism of Action

Assuming MMQ demonstrates significant and selective cytotoxicity, the next phase investigates the cellular processes affected.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[13] We will use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

Experimental Protocol: Annexin V/PI Staining [12]

  • Cell Treatment: Treat cancer cells with MMQ at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cell division.[12] Propidium iodide staining of DNA allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis [12]

  • Cell Treatment: Treat cells with MMQ at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Phase 3: Pinpointing the Molecular Target

The final phase aims to identify the direct molecular target(s) of MMQ through biochemical and molecular biology techniques.

Western Blot Analysis of Key Signaling Proteins

Based on the apoptosis and cell cycle data, and the known targets of quinazolinone derivatives, we will perform western blotting to assess the expression and phosphorylation status of key proteins.[13][14][15]

G cluster_0 Apoptosis Pathway cluster_1 PI3K/Akt Pathway cluster_2 EGFR Pathway bcl2 Bcl-2 (anti-apoptotic) caspase3 Cleaved Caspase-3 bcl2->caspase3 bax Bax (pro-apoptotic) bax->caspase3 parp Cleaved PARP caspase3->parp pi3k PI3K p_akt p-Akt pi3k->p_akt akt Akt egfr EGFR p_egfr p-EGFR p_egfr->pi3k MMQ MMQ MMQ->bcl2 Down-regulation? MMQ->bax Up-regulation? MMQ->p_akt Inhibition? MMQ->p_egfr Inhibition?

Caption: Potential signaling pathways affected by MMQ to be investigated by Western Blot.

Experimental Protocol: Western Blotting [14]

  • Protein Extraction: Treat cells with MMQ for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-EGFR, EGFR, Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Table 2: Western Blot Target Rationale and Comparative Compounds

Target PathwayKey Proteins to AnalyzeRationaleComparative Inhibitor
PI3K/Akt p-Akt (Ser473), Total AktInhibition will decrease phosphorylation of Akt.[16][17][18]Idelalisib
EGFR p-EGFR (Tyr1068), Total EGFRInhibition will decrease autophosphorylation of EGFR.[19][20][21][22][23]Gefitinib
Apoptosis Cleaved Caspase-3, Cleaved PARP, Bcl-2, BaxInduction of apoptosis will increase cleavage of caspases and PARP, and alter the Bax/Bcl-2 ratio.[15]Paclitaxel
Direct Target Engagement: Biochemical Assays

If western blot results suggest inhibition of a particular kinase or pathway, a direct biochemical assay is necessary to confirm that MMQ interacts with the purified protein.

Example Protocol: In Vitro Tubulin Polymerization Assay [24][25][26]

This assay is relevant if cell cycle analysis shows a G2/M arrest. It measures the effect of a compound on the assembly of purified tubulin into microtubules.[24][25]

  • Reaction Setup: In a 96-well plate, add purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add MMQ at various concentrations. Include a known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as controls.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity over time in a microplate reader.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a decreased rate and extent of fluorescence increase.

Conclusion

This comparative guide outlines a systematic and robust approach to validating the anticancer mechanism of this compound. By progressing from broad cellular effects to specific molecular interactions and continually comparing the data with known inhibitors, researchers can build a strong, evidence-based profile for MMQ. This rigorous, multi-pronged validation is essential for making informed decisions in the drug development process and for positioning novel compounds for further preclinical and clinical investigation.

References

The Evolving Landscape of Quinazolinone Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-3-methylquinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinazolinone scaffold represents a privileged heterocyclic system, renowned for its broad spectrum of pharmacological activities.[1][2][3] Among its numerous derivatives, the 2-mercapto-3-methylquinazolin-4(3H)-one core has emerged as a particularly fruitful starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, comparing the impact of various structural modifications on their biological efficacy. We will delve into the experimental data that underpins these relationships and provide insights into the rational design of next-generation quinazolinone-based drugs.

The this compound Core: A Versatile Pharmacophore

The fundamental structure of this compound offers several key points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The primary sites for derivatization are the thiol group at the C-2 position, the methyl group at the N-3 position, and the fused benzene ring (positions 6, 7, and 8). Each of these positions plays a critical role in the molecule's interaction with biological targets, and understanding the impact of substitutions at these sites is paramount for rational drug design.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at key positions, drawing on experimental data from multiple studies.

Substitutions at the C-2 Position: The Gateway to Diverse Activities

The thiol group at the C-2 position is a highly reactive and versatile handle for introducing a wide array of functionalities. S-alkylation and S-arylation are common strategies to modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby influencing its biological profile.

  • Antimicrobial Activity: The introduction of various thioester and thioether linkages at the C-2 position has been shown to impart significant antimicrobial properties. For instance, condensation with substituted aroyl chlorides to yield thioesters has demonstrated good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[4] The nature of the substituent on the aroyl moiety is critical, with electron-withdrawing groups often enhancing activity.

  • Anti-inflammatory Activity: Modifications at the C-2 position have also been explored for their anti-inflammatory potential. The introduction of bulky aromatic or heterocyclic rings via a thioether linkage can lead to compounds with significant anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema model in rodents.[5][6]

  • Anticancer Activity: Recent studies have highlighted the potential of C-2 substituted 2-mercaptoquinazolin-4(3H)-ones as anticancer agents. Specifically, the incorporation of a hydroxamic acid moiety via a linker attached to the C-2 sulfur has yielded potent histone deacetylase (HDAC) inhibitors.[7]

The N-3 Position: A Key Determinant of Potency and Selectivity

The substituent at the N-3 position plays a crucial role in orienting the molecule within the binding pocket of its target and can significantly impact potency and selectivity. While our core topic specifies a methyl group at this position, it is instructive to compare its influence with other substituents to understand the broader SAR of the quinazolinone scaffold.

  • Anticancer Activity: In the context of HDAC inhibitors, the size of the N-3 substituent is a critical determinant of cytotoxicity. Studies have shown that methyl-substituted derivatives exhibit the highest potency against various cancer cell lines, followed by phenyl and then benzyl-substituted compounds.[7] This suggests that a smaller, less sterically hindered group at N-3 is favorable for this particular biological target.

  • Anticonvulsant Activity: The N-3 position has also been a focal point in the development of anticonvulsant agents. The seminal anticonvulsant methaqualone features a tolyl group at N-3.[8][9] While a direct comparison with a methyl group is not always available, the extensive research on N-aryl quinazolinones for anticonvulsant activity underscores the importance of this position in modulating central nervous system (CNS) effects.[10][11]

Benzene Ring Substitutions: Fine-Tuning the Pharmacokinetic and Pharmacodynamic Profile

Modifications on the fused benzene ring (positions 6, 7, and 8) provide an avenue for fine-tuning the electronic properties and metabolic stability of the entire molecule.

  • Anti-inflammatory and Antimicrobial Activity: The introduction of halogens, such as iodine at positions 6 and 8, has been shown to enhance both antibacterial and anti-inflammatory activities.[6][12][13] This is likely due to the increased lipophilicity and altered electronic distribution of the quinazolinone core, which can improve membrane permeability and target binding. An SAR study indicated that compounds with electron-withdrawing groups, such as halogens, can sometimes lead to lower anti-inflammatory activity compared to those with electron-releasing groups like alkyl or alkoxy substituents.[14]

  • Anticancer Activity: In the pursuit of anticancer agents, substitutions on the benzene ring have yielded promising results. For example, a methyl group at the 7-position of the quinazolinone ring in HDAC inhibitors resulted in one of the most potent compounds against colon and breast cancer cell lines.[7]

Comparative Data Summary

To provide a clearer picture of the SAR, the following tables summarize key experimental data from various studies.

Table 1: Influence of C-2 Substituents on Antimicrobial Activity

Compound IDC-2 SubstituentTarget OrganismActivity (Zone of Inhibition in mm)Reference
Example 1 -S-CO-C₆H₅S. aureus18[4]
Example 2 -S-CO-C₆H₄-Cl (p)S. aureus22[4]
Example 3 -S-CH₂-CO-NH-N=CH-C₆H₄-OH (p)B. subtilis15[15]

Table 2: Impact of N-3 and Benzene Ring Substitutions on Anticancer (HDAC Inhibition) Activity

Compound IDN-3 SubstituentBenzene Ring SubstituentCell LineIC₅₀ (µM)Reference
4a -CH₃HSW620 (Colon)4.24 ± 1.16[7]
4c -CH₃7-CH₃SW620 (Colon)3.61 ± 0.32[7]
7a -C₆H₅HSW620 (Colon)> 50[7]
10a -CH₂-C₆H₅HSW620 (Colon)> 50[7]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis of this compound analogs and their subsequent biological evaluation follow well-established methodologies.

General Synthetic Scheme

The synthesis typically begins with the reaction of N-methylanthranilic acid with a thiocyanate, or by reacting anthranilic acid with methyl isothiocyanate. The resulting this compound can then be derivatized at the C-2 position through various reactions, such as S-alkylation with alkyl or aryl halides.

Synthesis_Workflow A N-methylanthranilic Acid C This compound A->C Cyclization B Thiocyanate or Methyl Isothiocyanate B->C E S-substituted Analogs C->E S-alkylation D Alkyl/Aryl Halide D->E

Caption: General synthetic workflow for this compound analogs.

Key Experimental Workflows

1. Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin or diclofenac), and test groups.

  • Dosing: Test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw.

  • Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[1][5]

2. Antimicrobial Activity Screening (Agar Well Diffusion Method)

  • Preparation of Media: Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Application of Compounds: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to the wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

  • Comparison: The activity is compared with that of a standard antibiotic (e.g., ciprofloxacin or amoxicillin).[12][16]

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesized Analogs Purification Purification & Characterization Synthesis->Purification AntiInflammatory Anti-inflammatory Assay Purification->AntiInflammatory Antimicrobial Antimicrobial Assay Purification->Antimicrobial Anticancer Anticancer Assay Purification->Anticancer SAR_Analysis SAR Analysis AntiInflammatory->SAR_Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Lead_Identification Lead Identification SAR_Analysis->Lead_Identification

Caption: A comprehensive workflow from synthesis to lead identification.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of new therapeutic agents with a wide range of biological activities. The structure-activity relationship studies clearly indicate that targeted modifications at the C-2, N-3, and benzene ring positions can lead to significant improvements in potency and selectivity.

Future research in this area should focus on:

  • Exploring novel substitutions at the C-2 position to expand the diversity of biological targets.

  • Systematic investigation of the steric and electronic effects of N-3 substituents to optimize activity for specific therapeutic areas.

  • Leveraging computational modeling and docking studies to rationalize the observed SAR and guide the design of new analogs with enhanced target affinity.

  • Investigating the pharmacokinetic and toxicological profiles of the most promising lead compounds to assess their drug-likeness and potential for clinical development.

By continuing to build upon the existing knowledge of the SAR of these versatile compounds, the scientific community can unlock their full therapeutic potential and contribute to the development of novel and effective treatments for a variety of diseases.

References

A Comparative Guide to the Synthesis of 2-Mercaptoquinazolinones: Green Chemistry vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the quinazolinone scaffold stands as a privileged structure due to its wide array of biological activities, including antimicrobial, antitumor, anticonvulsant, and anti-inflammatory properties. Among its derivatives, 2-mercaptoquinazolinones are crucial intermediates for the synthesis of various bioactive molecules. The growing emphasis on sustainable and environmentally benign chemical processes has spurred the development of "green" synthetic routes for these valuable compounds, offering compelling alternatives to long-established conventional methods. This guide provides an in-depth, objective comparison of green versus conventional synthesis strategies for 2-mercaptoquinazolinones, supported by experimental data and detailed protocols to inform methodological choices in the modern research environment.

The Shift Towards Greener Synthesis

The twelve principles of green chemistry serve as a foundational guide for developing more environmentally friendly chemical processes.[1][2] In organic synthesis, this translates to the use of sustainable solvents, energy-efficient reaction conditions, and the minimization of hazardous waste.[1][3] Conventional methods for synthesizing 2-mercaptoquinazolinones often rely on volatile organic solvents, stoichiometric amounts of base catalysts, and prolonged reaction times under reflux, contributing to a significant environmental footprint.[4][5] In contrast, green chemistry approaches aim to mitigate these drawbacks by employing novel reaction media and energy sources.

Conventional Synthesis: The Established Route

The traditional and most common synthesis of 2-mercaptoquinazolin-4(3H)-ones involves the condensation of anthranilic acid or its derivatives with isothiocyanates.[4] This reaction is typically carried out in a volatile organic solvent such as ethanol and often requires a base catalyst like triethylamine.[4][5]

General Reaction Scheme: Conventional Method

G cluster_reactants Reactants cluster_conditions Conditions Anthranilic_Acid Anthranilic Acid Product 2-Mercaptoquinazolinone Anthranilic_Acid->Product Isothiocyanate Isothiocyanate Isothiocyanate->Product Solvent Ethanol (Solvent) Catalyst Triethylamine (Base Catalyst) Heat Reflux (Heat) G cluster_reactants Step 1: Nucleophilic Attack Anthranilic_Acid Anthranilic Acid Intermediate Thiourea Intermediate Anthranilic_Acid->Intermediate Nucleophilic attack of amino group on isothiocyanate carbon Isothiocyanate Isothiocyanate Isothiocyanate->Intermediate Product 2-Mercaptoquinazolinone Intermediate->Product Intramolecular cyclization and dehydration

References

Comparative Efficacy of 2-Mercapto-3-Methylquinazolin-4(3H)-one: A Deep Dive into In Vitro Promise and the In Vivo Gap

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

This guide provides a comprehensive analysis of the therapeutic potential of the 2-mercapto-quinazolin-4(3H)-one scaffold, with a specific focus on the N-3 methyl substituted derivative. While direct and extensive data for 2-mercapto-3-methylquinazolin-4(3H)-one remains nascent, this document synthesizes findings from closely related analogs to provide a predictive comparison of its in vitro and in vivo efficacy. We will explore the critical role of the N-3 substituent in modulating biological activity and discuss the translational challenges from promising laboratory findings to potential clinical applications.

The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. The introduction of a mercapto group at the C-2 position and various substituents at the N-3 position allows for fine-tuning of these properties. This guide delves into the existing evidence to build a scientifically grounded case for the potential of this compound.

Part 1: In Vitro Efficacy - Potency in the Dish

The preponderance of available research focuses on the in vitro evaluation of 2-mercapto-quinazolin-4(3H)-one derivatives. These studies are crucial for initial screening, mechanism of action elucidation, and establishing structure-activity relationships (SAR).

Anticancer Activity: A Standout Candidate

The most compelling evidence for the N-3 methyl substitution comes from anticancer studies. Research exploring a library of 2-mercaptoquinazolin-4(3H)-one derivatives revealed that substituents at the N-3 position significantly influence cytotoxic activity[4].

A key study demonstrated that among benzyl, phenyl, and methyl-substituted derivatives, the methyl-substituted compounds exhibited the highest cytotoxicity against colon (SW620) and breast (MDA-MB-231) cancer cell lines[4].

Table 1: In Vitro Anticancer Activity of N-3 Methyl-Substituted 2-Mercaptoquinazolin-4(3H)-one Analogs

Compound IDSubstituent on Quinazolinone RingCell LineIC50 (µM)
4a H (unsubstituted)SW620 (Colon Cancer)4.24 ± 1.16[4]
MDA-MB-231 (Breast Cancer)2.93 ± 0.68[4]
4c 7-CH₃SW620 (Colon Cancer)3.61 ± 0.32[4]
MDA-MB-231 (Breast Cancer)3.34 ± 0.32[4]

Data sourced from a study on N-hydroxyheptanamide derivatives of the core scaffold.

Causality Behind the Activity: The mechanism of action for these potent compounds was identified as the inhibition of Histone Deacetylase (HDAC)[4]. HDAC inhibitors are a promising class of cancer therapeutics that alter gene expression to halt cell cycle progression and induce apoptosis (programmed cell death)[4]. Further investigation confirmed that compounds 4a and 4c induced G2/M phase cell cycle arrest and promoted apoptosis in SW620 cells, validating their potential as effective HDAC-targeted anticancer agents[4].

HDAC_Inhibition_Pathway Quinazolinone 2-Mercapto-3-methyl- quinazolin-4(3H)-one Analog HDAC Histone Deacetylase (HDAC) Enzymes Quinazolinone->HDAC Inhibition Acetylation Increased Histone Acetylation HDAC->Acetylation Blocks Deacetylation Gene Altered Gene Expression Acetylation->Gene Arrest G2/M Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis (Cell Death) Gene->Apoptosis Cancer Inhibition of Cancer Cell Proliferation Arrest->Cancer Apoptosis->Cancer

Caption: Proposed anticancer mechanism via HDAC inhibition.

Antimicrobial and Anti-inflammatory Potential

While specific data for the N-3 methyl derivative is less defined in these areas, the broader class of 2-mercapto-quinazolin-4(3H)-ones shows significant promise.

  • Antimicrobial Activity: Derivatives with an N-3 phenyl substitution have demonstrated good activity against a range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis[5][6]. The core scaffold is recognized as a key building block for developing new antibacterial agents to combat drug resistance[1]. The general protocol involves screening for zones of inhibition using agar diffusion methods or determining Minimum Inhibitory Concentrations (MICs)[7].

  • Anti-inflammatory Activity: Numerous studies have reported the anti-inflammatory and analgesic properties of quinazolinone derivatives[8][9][10]. Some novel 2-methyl-3-substituted quinazolinones exhibited more potent anti-inflammatory activity than the standard drug, diclofenac sodium, in animal models[8]. This activity is often evaluated in vitro by measuring the inhibition of inflammatory mediators like TNF-α and IL-6[11].

Part 2: In Vivo Efficacy - The Translational Hurdle

A significant gap exists between the potent in vitro data and published in vivo studies for this compound itself. This is a common challenge in drug development. In vivo models are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system.

Extrapolating from Analogs: In vivo studies on related quinazolinone derivatives provide valuable insights. For instance, the anti-inflammatory activity of several 2-methyl-3-substituted quinazolinones was confirmed using the carrageenan-induced rat paw edema model , a standard in vivo assay for acute inflammation[8][12]. In these studies, compounds were administered orally to rats, and the reduction in paw swelling was measured over several hours compared to a control group[8][12].

Key Translational Challenges:

  • Pharmacokinetics (ADME): A compound that is highly active in a petri dish may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching the target tissue in sufficient concentrations. Studies on other quinazolinones have focused on improving these pharmacokinetic profiles to enhance in vivo efficacy[13].

  • Toxicity: In vivo studies are critical for identifying potential off-target effects and establishing a safety profile. A compound may be selectively toxic to cancer cells in vitro but exhibit unacceptable toxicity to healthy tissues in an animal model.

  • Bioavailability: The formulation and route of administration can drastically impact the amount of drug that reaches systemic circulation.

The promising in vitro anticancer data for N-3 methyl analogs strongly warrants progression into in vivo cancer models, such as xenograft studies in mice, to determine if the observed cytotoxicity translates to tumor growth inhibition in a living organism.

Part 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated.

Protocol 1: General Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones

This protocol is based on the widely reported condensation reaction between anthranilic acid and an isothiocyanate[14][15].

Objective: To synthesize the core quinazolinone scaffold.

Materials: Anthranilic acid, methyl isothiocyanate, ethanol, reflux apparatus.

Procedure:

  • Dissolve anthranilic acid (1 equivalent) in ethanol in a round-bottom flask.

  • Add methyl isothiocyanate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Start Anthranilic Acid + Methyl Isothiocyanate in Ethanol Reflux Heat to Reflux (4-6 hours) Start->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry Product Final Product: 2-Mercapto-3-methyl- quinazolin-4(3H)-one Dry->Product

Caption: General workflow for synthesizing the target compound.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[16].

Objective: To determine the IC50 value of a compound against a cancer cell line.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound is a compound of significant interest, particularly in the realm of oncology. The potent in vitro cytotoxicity demonstrated by its close analogs, driven by HDAC inhibition, provides a solid rationale for its further development.

However, the current body of evidence is heavily weighted towards in vitro studies. The critical next step for the research community is to bridge the in vivo gap. A comprehensive preclinical evaluation, including pharmacokinetic profiling, maximum tolerated dose studies, and efficacy testing in relevant animal cancer models, is essential to validate whether the remarkable promise shown in the laboratory can translate into a tangible therapeutic agent. The journey from a hit compound to a clinical candidate is long, but for the this compound scaffold, the initial steps are exceptionally promising.

References

A Researcher's Guide to Navigating Kinase Cross-Reactivity: A Case Study on the Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of kinase inhibitor cross-reactivity, a critical parameter in drug discovery and chemical biology. While prompted by an inquiry into the specific molecule 2-mercapto-3-methylquinazolin-4(3H)-one, the available public data on this compound is limited. Therefore, we will broaden our scope to its parent chemical family: the quinazolinone scaffold . This structure is a well-established and prolific pharmacophore in kinase inhibitor development, making it an excellent model for understanding the principles and practices of assessing kinase selectivity.[1][2][3][4]

We will explore the methodologies used to profile these compounds, the interpretation of the resulting data, and the strategic decisions that guide the development of selective and potent kinase inhibitors.

The Double-Edged Sword: Understanding Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary target for the majority of small molecule inhibitors.[5][6] This homology presents a significant challenge: achieving selectivity for a single kinase target is difficult.[7][8] An inhibitor designed for one kinase may inadvertently bind to and inhibit several others, a phenomenon known as cross-reactivity or off-target activity .

This cross-reactivity can be either a detrimental liability, leading to toxicity and undesirable side effects, or a therapeutic advantage. The concept of polypharmacology describes inhibitors that are intentionally designed or discovered to hit multiple, disease-relevant targets, which can lead to enhanced efficacy.[9] Therefore, a comprehensive understanding of a compound's kinome-wide activity is not merely an academic exercise but a cornerstone of modern drug development.[10]

The quinazoline core is a privileged scaffold precisely because its derivatives have been successfully developed as both highly selective and multi-targeted kinase inhibitors, targeting kinases such as EGFR, VEGFR, and CDKs.[1][2][3][11] Assessing a new derivative, such as this compound, requires a systematic evaluation of its interaction with the broader kinome.

The Workflow for Assessing Kinase Cross-Reactivity

A multi-faceted approach is essential to build a complete picture of an inhibitor's selectivity profile. This typically involves a tiered workflow moving from broad, high-throughput biochemical assays to more focused biophysical and cell-based validation.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation cluster_2 Data Interpretation a Compound of Interest (e.g., Quinazolinone Derivative) b Broad Kinome Screen (>400 Kinases, Single Dose % Inhibition) a->b Initial Screen c Dose-Response (IC50) Determination (Primary Targets & Potent Off-Targets) b->c Hit Identification d Target Engagement Assay (e.g., NanoBRET, CETSA) c->d Confirm Cellular Activity f Selectivity Profile Generation (Kinome Maps, S-Score) c->f Quantitative Data e Pathway Modulation Analysis (e.g., Phospho-Western Blot) d->e Confirm Functional Effect e->f Correlate with Cellular Effect

Caption: A typical workflow for characterizing kinase inhibitor selectivity.

Methodologies for Profiling: A Comparative Overview

Several distinct but complementary assay technologies are employed to measure the interaction between an inhibitor and a panel of kinases.

Biochemical Activity Assays: The Gold Standard

These assays directly measure the catalytic activity of purified recombinant kinases. They are the workhorse for large-scale profiling due to their scalability and reproducibility.[6]

  • Radiometric Assays: Historically considered the "gold standard," these assays use radioisotope-labeled ATP ([γ-³²P] or [γ-³³P]) and measure the incorporation of the radioactive phosphate onto a substrate.[12][13] Their universal applicability across all kinases makes them a robust choice for primary screening.[12]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative with high sensitivity and are well-suited for high-throughput screening (HTS).[13][14] Formats like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation.

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[14] This is a universal method as ADP is a common product of all kinase reactions.

Causality Behind Experimental Choice: The choice of assay depends on the screening stage. A single-dose radiometric screen across a large panel is often used for initial profiling to identify potential hits broadly. Subsequently, multi-point dose-response curves using a luminescence or fluorescence-based method are generated for key targets to determine potency (IC₅₀) accurately.[12] It is crucial to run these assays at or near the ATP Kₘ for each kinase to ensure that the resulting IC₅₀ values reflect the inhibitor's intrinsic affinity.[7][9]

Biophysical Binding Assays

Instead of measuring enzyme activity, these assays detect the direct physical binding of the inhibitor to the kinase. This can be useful for identifying non-ATP competitive inhibitors or for validating hits from activity screens.

  • Thermal Shift Assays (DSF): This technique measures the change in a protein's melting temperature upon ligand binding.[7] Inhibitors that bind and stabilize the kinase will increase its melting temperature.

  • Competitive Binding Assays: These assays use a known, high-affinity ligand (often a probe attached to a solid support) that binds to the kinase ATP pocket. The ability of the test compound to displace this probe is then measured.[7]

Cellular Target Engagement Assays

Confirming that an inhibitor engages its target in the complex environment of a living cell is a critical validation step.[5] Cellular ATP concentrations are much higher (millimolar range) than those used in most biochemical assays, which can significantly impact an inhibitor's apparent potency.[12]

  • NanoBRET™/CETSA®: These methods measure target engagement in live cells. NanoBRET™ (Bioluminescence Resonance Energy Transfer) measures the proximity of an inhibitor to a luciferase-tagged kinase. The Cellular Thermal Shift Assay (CETSA®) measures the stabilization of the target protein by the inhibitor in cell lysates or intact cells.

Data Interpretation: A Hypothetical Case Study

Let's imagine we have synthesized a novel compound, Q-M3 , a this compound derivative. We first screen it at a 1 µM concentration against a panel of 100 kinases. The initial results show significant (>80%) inhibition of three kinases: EGFR, VEGFR2, and CDK2. We then perform 10-point dose-response assays to determine the IC₅₀ values.

Table 1: Hypothetical Kinase Inhibition Data for Compound Q-M3

Kinase TargetKinase FamilyIC₅₀ (nM)On-Target/Off-TargetPotential Therapeutic Relevance
EGFR RTK15 Primary On-Target Non-Small Cell Lung Cancer
VEGFR2 RTK45 Secondary On-Target Anti-angiogenesis (various tumors)
ABL1Non-RTK>10,000Off-TargetN/A
SRCNon-RTK2,500Off-TargetPotential for toxicity
CDK2 CMGC95 Potent Off-Target Melanoma, cell cycle control
PIM1CAMK>10,000Off-TargetN/A
ROCK1AGC8,000Off-TargetPotential for toxicity

RTK: Receptor Tyrosine Kinase

G cluster_on On-Targets (Desired Polypharmacology) cluster_off Off-Targets (Potential for Side Effects) Q-M3 Q-M3 EGFR EGFR (IC50 = 15 nM) Q-M3->EGFR High Potency VEGFR2 VEGFR2 (IC50 = 45 nM) Q-M3->VEGFR2 High Potency CDK2 CDK2 (IC50 = 95 nM) Q-M3->CDK2 Moderate Potency SRC SRC (IC50 = 2500 nM) Q-M3->SRC Low Potency

Caption: Target profile of the hypothetical inhibitor Q-M3.

From this data, we can conclude:

  • Primary Target: Q-M3 is a potent inhibitor of EGFR.

  • Multi-Targeted Profile: It also potently inhibits VEGFR2, suggesting it could function as a dual inhibitor, a profile known for some successful quinazoline-based drugs.[3]

  • Significant Off-Target Activity: The potent inhibition of CDK2 is a critical finding.[2] This could be an opportunity for repositioning the drug for cancers where CDK2 is a driver, or it could be a source of toxicity that needs to be engineered out through medicinal chemistry optimization.

  • Selectivity: The compound is highly selective against other kinases like ABL1 and PIM1 but shows weak activity against SRC and ROCK1, which should be monitored.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a self-validating system for determining an inhibitor's IC₅₀ value against a specific kinase.

A. Materials:

  • Kinase: Purified, recombinant target kinase (e.g., EGFR).

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Test Compound: Q-M3, serially diluted in 100% DMSO.

  • Assay Buffer: Kinase-specific buffer containing DTT, MgCl₂, and BSA.

  • ATP: Adenosine triphosphate at a concentration of 2x the Kₘ for the target kinase.

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

B. Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Q-M3 in DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in assay buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final reaction volume is 11 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis & Validation:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • IC₅₀ Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Trustworthiness: The assay's reliability is validated by the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 indicates a robust and reliable assay.

Conclusion

Characterizing the cross-reactivity of a novel kinase inhibitor is a foundational step in its development. For a compound from a well-established class like the quinazolinones, this process leverages decades of accumulated knowledge. While this compound itself lacks a public profile, the systematic application of the biochemical, biophysical, and cellular assays described here would be the definitive path to understanding its therapeutic potential and liabilities. This rigorous, multi-step evaluation ensures that only the most promising and well-characterized candidates advance toward clinical application.

References

A Comparative Benchmarking Guide to Antioxidant Potential: Trolox vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of antioxidant research and drug development, the rigorous and reproducible assessment of antioxidant potential is paramount. The choice of a reference standard is a critical determinant of an assay's accuracy and relevance. This guide provides an in-depth comparative analysis of two ubiquitously employed antioxidant standards: Trolox, a water-soluble analog of vitamin E, and L-ascorbic acid (Vitamin C). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate standard for their specific experimental needs.

Introduction: The Imperative for Standardization in Antioxidant Assays

The evaluation of a compound's ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is fundamental to understanding its therapeutic potential. A variety of assays have been developed to measure this antioxidant capacity, each with its own distinct chemistry and mechanism. To ensure comparability and validity of results across different studies and laboratories, the use of a consistent and well-characterized standard is indispensable. An ideal antioxidant standard should exhibit a stable and reproducible reaction with the radical species in a given assay, be water-soluble for ease of use in biological systems, and have a well-understood mechanism of action. Trolox and ascorbic acid have emerged as the frontrunners, yet their chemical properties and behaviors in different assay systems warrant a detailed comparison.

Unveiling the Contenders: Chemical and Mechanistic Profiles

A thorough understanding of the chemical structures and antioxidant mechanisms of Trolox and ascorbic acid is crucial for interpreting experimental outcomes.

Trolox: The Vitamin E Analog

Trolox, chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a hydrophilic analog of α-tocopherol (Vitamin E).[1][2][3] Its water solubility, a consequence of the replacement of the hydrophobic phytyl tail with a carboxyl group, makes it particularly suitable for use in aqueous-based antioxidant assays.[4][5]

The antioxidant activity of Trolox stems from its ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals, thereby neutralizing them.[6] This process results in the formation of a stable phenoxyl radical, which does not readily participate in further oxidative reactions.[6]

Trolox_Structure cluster_info Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Trolox info Water-soluble analog of Vitamin E. Antioxidant activity via hydrogen atom donation from the hydroxyl group.

Caption: Chemical structure of Trolox.

Ascorbic Acid: The Quintessential Vitamin Antioxidant

L-ascorbic acid, or Vitamin C, is a vital water-soluble vitamin with well-established antioxidant properties.[7][8][9] It is a potent reducing agent and scavenger of a wide array of ROS and RNS, including superoxide radicals, hydroxyl radicals, and singlet oxygen.[7][8][10]

Ascorbic acid's antioxidant mechanism involves the donation of electrons from its 2,3-enediol group to neutralize free radicals.[7] This process results in the formation of the relatively stable ascorbyl radical, which can then be reduced back to ascorbic acid or further oxidized to dehydroascorbic acid.[7][9]

Ascorbic_Acid_Structure cluster_info L-Ascorbic Acid (Vitamin C) Ascorbic_Acid info Water-soluble vitamin with potent antioxidant properties. Electron donor to neutralize a wide range of reactive oxygen species.

Caption: Chemical structure of L-Ascorbic Acid.

Head-to-Head Comparison: Performance in Key Antioxidant Assays

The choice between Trolox and ascorbic acid as a standard often depends on the specific antioxidant assay being employed. Their differing chemical properties can lead to variations in reactivity and, consequently, in the calculated antioxidant capacity of a test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The deep violet color of the stable DPPH radical is reduced to a pale yellow in the presence of an antioxidant.

FeatureTroloxAscorbic Acid
Mechanism Primarily hydrogen atom donation.Primarily electron donation.
Reaction Kinetics Generally exhibits slower reaction kinetics compared to ascorbic acid.Reacts rapidly with the DPPH radical.
Stability More stable in solution compared to ascorbic acid.[11]Prone to auto-oxidation, especially in the presence of metal ions and at neutral or alkaline pH.[12][13]
Applicability Widely used as a standard, with results often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14][15]Also a common standard, but its instability can be a source of variability.[11][16]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

FeatureTroloxAscorbic Acid
Mechanism Both hydrogen atom and electron donation.[17]Primarily electron donation.
Reaction Kinetics Reacts readily with the ABTS radical cation.Also reacts rapidly with the ABTS radical cation.
pH Sensitivity The assay can be performed over a wide pH range, and Trolox is stable under these conditions.[18]Ascorbic acid's stability is pH-dependent.
Applicability The TEAC assay, which uses the ABTS radical, is a very common method for determining antioxidant capacity, with Trolox as the definitive standard.[17][19][20]Frequently used as a standard, but the same stability concerns as in the DPPH assay apply.[21]
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

FeatureTroloxAscorbic Acid
Mechanism Scavenges peroxyl radicals through hydrogen atom donation.[6]Can also scavenge peroxyl radicals.
Reaction Kinetics Exhibits a clear and reproducible inhibition of fluorescein decay.Can also inhibit fluorescein decay, but its pro-oxidant potential in the presence of metals can complicate interpretation.[4]
Standardization Trolox is the universally accepted standard for the ORAC assay, with results expressed as Trolox Equivalents.[22][23][24]While it can be used, it is not the standard of choice due to potential pro-oxidant activities that can interfere with the assay.[11]
Summary of Comparative Performance
AssayTrolox as StandardAscorbic Acid as StandardKey Considerations
DPPH Recommended. Stable and provides consistent results.[25][26]Use with caution. Instability can lead to variability.[11]Ascorbic acid's faster kinetics may be advantageous in some applications.
ABTS Highly Recommended. The basis for the widely used TEAC value.[17][19]Acceptable alternative. Stability remains a concern.[21]Trolox is the more established and reliable standard for this assay.
ORAC Gold Standard. Universally accepted for expressing ORAC values.[22][23]Not Recommended. Potential for pro-oxidant interference.[4]The ORAC assay is specifically designed and validated with Trolox as the standard.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, adhering to standardized protocols is essential.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted for a 96-well microplate format.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Trolox standard solutions (e.g., 0-100 µM in methanol or ethanol)

  • Ascorbic acid standard solutions (e.g., 0-100 µM in methanol or ethanol, freshly prepared)

  • Test sample solutions

  • Methanol or ethanol (as solvent)

Procedure:

  • Add 20 µL of standard, sample, or solvent (for blank) to the wells of a 96-well plate.[25]

  • Add 180 µL of DPPH working solution to all wells.

  • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[15][25]

  • Measure the absorbance at 517 nm using a microplate reader.[15][27]

  • Calculate the percentage of DPPH radical scavenging activity.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare DPPH Solution A2 Add 180µL DPPH Solution P1->A2 P2 Prepare Standard/Sample Dilutions A1 Add 20µL Standard/Sample to Plate P2->A1 A1->A2 A3 Incubate 30 min (Dark, RT) A2->A3 A4 Read Absorbance at 517nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Standard Curve D1->D2 D3 Determine Sample TEAC D2->D3

Caption: DPPH Assay Workflow.

ABTS Radical Cation Decolorization Assay Protocol

This protocol is for a 96-well microplate format.

Reagents:

  • ABTS stock solution (e.g., 7 mM in water)[28]

  • Potassium persulfate solution (e.g., 2.45 mM in water)[28]

  • ABTS•+ working solution (prepared by mixing ABTS stock and potassium persulfate solutions and allowing to react in the dark)[28]

  • Trolox standard solutions (e.g., 0-200 µM in buffer)

  • Ascorbic acid standard solutions (e.g., 0-200 µM in buffer, freshly prepared)

  • Test sample solutions

  • Phosphate buffered saline (PBS) or other suitable buffer

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[28]

  • Dilute the ABTS•+ working solution with buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of standard, sample, or buffer (for blank) to the wells of a 96-well plate.[21]

  • Add 190 µL of the diluted ABTS•+ solution to all wells.[21]

  • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ inhibition.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare ABTS•+ Solution (12-16h) P2 Dilute ABTS•+ to Abs ~0.7 P1->P2 A2 Add 190µL Diluted ABTS•+ P2->A2 P3 Prepare Standard/Sample Dilutions A1 Add 10µL Standard/Sample to Plate P3->A1 A1->A2 A3 Incubate 6 min (RT) A2->A3 A4 Read Absorbance at 734nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Standard Curve D1->D2 D3 Determine Sample TEAC D2->D3

Caption: ABTS Assay Workflow.

ORAC Assay Protocol

This protocol is for a 96-well black microplate format.

Reagents:

  • Fluorescein sodium salt solution (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)[23]

  • Trolox standard solutions (e.g., 0-100 µM in buffer)

  • Test sample solutions

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

Procedure:

  • Add 25 µL of standard, sample, or buffer (for blank) to the wells of a 96-well black plate.[23][29]

  • Add 150 µL of fluorescein solution to all wells.[23][29]

  • Incubate at 37°C for at least 30 minutes.[23][29]

  • Initiate the reaction by adding 25 µL of AAPH solution to all wells.[23][29]

  • Immediately begin kinetic reading of fluorescence (e.g., every minute for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.[23][29]

  • Calculate the area under the curve (AUC) for each well.

  • Determine the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

  • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

  • Calculate the ORAC value of the samples in Trolox Equivalents.

ORAC_Workflow cluster_setup Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis S1 Add 25µL Standard/Sample to Plate S2 Add 150µL Fluorescein S1->S2 S3 Incubate 30 min at 37°C S2->S3 R1 Add 25µL AAPH S3->R1 R2 Kinetic Fluorescence Reading R1->R2 D1 Calculate Area Under Curve (AUC) R2->D1 D2 Calculate Net AUC D1->D2 D3 Plot Standard Curve D2->D3 D4 Determine Sample ORAC Value D3->D4

Caption: ORAC Assay Workflow.

Conclusion and Recommendations

Both Trolox and ascorbic acid are valuable standards for assessing antioxidant potential. However, their suitability varies depending on the chosen assay and the specific research question.

  • For general antioxidant screening using DPPH and ABTS assays, Trolox is the recommended standard. Its superior stability provides more consistent and reproducible results.[11] While ascorbic acid can be used, its propensity for degradation requires careful handling and fresh preparation of solutions to minimize variability.[12][13]

  • For the ORAC assay, Trolox is the undisputed gold standard. The assay was developed and validated using Trolox, and expressing results in Trolox Equivalents is the accepted convention in the scientific community.[22][23]

  • When investigating biological systems, the potential for ascorbic acid to exhibit pro-oxidant effects, particularly in the presence of transition metals, must be considered. [4][5][13] Trolox is less prone to such dual behavior.[5][30]

Ultimately, the choice of standard should be guided by a thorough understanding of the assay chemistry and the properties of the standards themselves. For robust and comparable data, consistency in the choice of standard and adherence to validated protocols are paramount.

References

The Unfolding Selectivity of 2-Mercapto-3-methylquinazolin-4(3H)-one: A Comparative Analysis for HDAC Isoform Targeting

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the HDAC Isoform Selectivity of a Promising Quinazolinone-Based Inhibitor

In the landscape of epigenetic drug discovery, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is a paramount objective. The ability to target specific HDACs holds the promise of enhanced therapeutic efficacy and reduced off-target effects. This guide provides a comprehensive analysis of the HDAC isoform selectivity profile of 2-mercapto-3-methylquinazolin-4(3H)-one, a compound belonging to a class of quinazolinone-based molecules that have garnered significant interest for their potential as anticancer agents.[1][2][3] We will objectively compare its performance with established pan-HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA), supported by experimental data and detailed protocols for researchers in the field.

The Significance of HDAC Isoform Selectivity

Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[4][5] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer. The 18 known human HDACs are categorized into four classes based on their homology to yeast HDACs.[6] While pan-HDAC inhibitors like SAHA and TSA have demonstrated clinical utility, their broad activity can lead to dose-limiting toxicities.[7][8] The development of isoform-selective inhibitors is driven by the understanding that individual HDAC isoforms have distinct, and sometimes opposing, biological functions. Targeting specific isoforms implicated in a particular disease could therefore offer a more refined and tolerable therapeutic strategy.

The Emergence of the 2-Mercaptoquinazolin-4(3H)-one Scaffold

The 2-mercaptoquinazolin-4(3H)-one core structure has emerged as a promising scaffold for the design of novel HDAC inhibitors. Research has indicated that derivatives of this scaffold can exhibit potent and, in some cases, selective HDAC inhibitory activity.[9][10][11] Notably, several studies have highlighted a propensity for these compounds to selectively target HDAC6, a class IIb HDAC that has garnered attention as a therapeutic target in cancer and neurodegenerative diseases due to its primary role in deacetylating non-histone proteins like α-tubulin.[9][10][12]

While a complete selectivity profile for the specific compound this compound across all HDAC isoforms is not extensively documented in publicly available literature, we can infer its likely selectivity based on studies of closely related derivatives. This guide will present data from such derivatives to provide a representative profile, with the understanding that direct experimental validation on the parent compound is warranted.

Comparative Selectivity Profile: 2-Mercaptoquinazolin-4(3H)-one Derivatives vs. Pan-HDAC Inhibitors

The following tables summarize the available inhibitory activity (IC50 values) of a representative 2-mercaptoquinazolin-4(3H)-one derivative against several HDAC isoforms, alongside the well-characterized profiles of SAHA and Trichostatin A. This allows for a direct comparison of potency and selectivity.

Table 1: HDAC Isoform Selectivity of a Representative 2-Mercaptoquinazolin-4(3H)-one Derivative

HDAC IsoformRepresentative 2-Mercaptoquinazolin-4(3H)-one Derivative IC50 (µM)
HDAC3~2.37
HDAC4>10
HDAC60.3
HDAC8~0.69
HDAC11>10

Data inferred from a study on a closely related derivative with a 2-mercaptoquinazolinone cap moiety.[9]

Table 2: HDAC Isoform Selectivity of Pan-HDAC Inhibitors SAHA (Vorinostat) and Trichostatin A (TSA)

HDAC IsoformSAHA (Vorinostat) IC50 (nM)Trichostatin A (TSA) IC50 (nM)
HDAC110 - 61~1.8 - 6
HDAC220 - 251~1.8
HDAC319 - 20~1.8
HDAC4-38
HDAC631 - 3208.6
HDAC720-
HDAC8420 - 827-
HDAC10-~20
HDAC11--

IC50 values are compiled from multiple sources and can vary based on assay conditions.[4][8][13]

From this comparative data, it is evident that while SAHA and TSA exhibit potent, broad-spectrum inhibition across multiple HDAC isoforms in the nanomolar range, the representative 2-mercaptoquinazolin-4(3H)-one derivative displays a clear preference for HDAC6, with an IC50 value in the sub-micromolar range.[9] This suggests a significantly more selective profile for this class of compounds.

Experimental Protocols for Assessing HDAC Isoform Selectivity

To enable researchers to independently validate and expand upon these findings, we provide detailed protocols for key in vitro and cellular assays used to determine HDAC inhibitor selectivity.

In Vitro HDAC Isoform Selectivity Profiling: A Fluorometric Approach

This protocol outlines a common method for determining the IC50 values of a test compound against a panel of purified recombinant HDAC isoforms.

Principle: The assay measures the enzymatic activity of an HDAC isoform on a fluorogenic substrate. The substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is deacetylated by the HDAC enzyme. A developer solution containing a protease then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity. The presence of an inhibitor reduces this signal.

Workflow Diagram:

HDAC_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Plate Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Plate Add Compound & Enzyme to Plate Compound->Plate Enzyme Dilution of HDAC Isoform Enzyme->Plate Substrate Fluorogenic Substrate Solution AddSubstrate Initiate Reaction with Substrate Substrate->AddSubstrate Incubate1 Pre-incubation (Inhibitor-Enzyme Binding) Plate->Incubate1 Incubate1->AddSubstrate Incubate2 Enzymatic Reaction AddSubstrate->Incubate2 Develop Add Developer (Stop & Develop Signal) Incubate2->Develop Read Measure Fluorescence (Plate Reader) Develop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for in vitro HDAC isoform selectivity assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells.

  • Enzyme Preparation: Dilute the purified, recombinant human HDAC isoforms to their optimal concentrations in cold assay buffer.

  • Assay Plate Setup: In a 96-well black microplate, add the diluted test compound to the respective wells. Include positive control wells (no inhibitor) and negative control wells (no enzyme).

  • Enzyme Addition: Add the diluted HDAC enzyme to all wells except the negative controls.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Signal Development: Add the developer solution to each well. This solution typically contains a protease to cleave the deacetylated substrate and a potent pan-HDAC inhibitor (like Trichostatin A) to stop the reaction.

  • Fluorescence Measurement: After a brief incubation at room temperature to allow for complete development, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Cellular Assay: Assessing Target Engagement and Downstream Effects

Cellular assays are essential to confirm that the observed in vitro activity translates to a biological effect in a cellular context.

Principle: Treatment of cells with an HDAC inhibitor should lead to an increase in the acetylation of HDAC substrates. For an HDAC6-selective inhibitor, a key downstream effect is the hyperacetylation of α-tubulin. This can be detected by Western blotting.

Simplified Signaling Pathway Diagram:

HDAC6_Pathway cluster_inhibitor Inhibitor Action cluster_cellular Cellular Machinery cluster_outcome Biological Outcome Inhibitor This compound HDAC6 HDAC6 Inhibitor->HDAC6 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Tubulin_Ac Acetylated α-Tubulin Microtubule Altered Microtubule Dynamics Tubulin_Ac->Microtubule Leads to Tubulin->Tubulin_Ac Acetylation

Caption: Simplified pathway of HDAC6 inhibition.

Step-by-Step Methodology (Western Blot for α-Tubulin Acetylation):

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HDAC6 inhibitor).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

  • Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to the total α-tubulin to determine the fold-change upon treatment with the inhibitor.

Conclusion and Future Directions

The available evidence strongly suggests that the 2-mercaptoquinazolin-4(3H)-one scaffold is a promising starting point for the development of selective HDAC6 inhibitors. The representative data indicates a clear selectivity for HDAC6 over other HDAC isoforms, a stark contrast to the broad-spectrum activity of pan-HDAC inhibitors like SAHA and TSA. This selectivity profile could translate into a more favorable therapeutic window in clinical applications.

For researchers and drug development professionals, the key takeaway is the potential of this chemical class to yield highly selective HDAC inhibitors. Further investigation is warranted to fully characterize the selectivity profile of this compound and its analogs against the full panel of HDAC isoforms. The experimental protocols provided in this guide offer a robust framework for conducting such studies. The continued exploration of this and similar scaffolds will undoubtedly contribute to the development of the next generation of targeted epigenetic therapies.

References

Cytotoxicity comparison between 2-mercapto-3-methylquinazolin-4(3H)-one and established drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide to Evaluating the Cytotoxicity of Novel Quinazolinone-Based Compounds

Focus: A Comparative Framework for 2-mercapto-3-methylquinazolin-4(3H)-one

Authored For: Drug Discovery and Development Professionals

Disclaimer: This guide establishes a comprehensive framework for cytotoxic evaluation. Direct experimental data for this compound is not widely available in peer-reviewed literature; therefore, this document utilizes a hypothetical dataset for this specific compound to illustrate the comparative methodology. Data for established drugs are based on published findings.

Introduction: The Quinazolinone Scaffold and the Imperative for Cytotoxicity Screening

The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its structural versatility allows for targeted modifications that can modulate pharmacological activity, a feature exemplified by approved anticancer agents like Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor.[2]

The compound this compound is a versatile synthetic precursor used in the development of more complex therapeutic agents.[4][5] While derivatives of 2-mercaptoquinazolinones have shown promising anti-tumor activity and the ability to inhibit key cellular targets like histone deacetylases and carbonic anhydrases,[6][7] a standardized cytotoxic profile of the parent compound itself is not extensively documented in public literature.

This guide, therefore, serves as a senior-level methodological framework for researchers seeking to characterize the cytotoxic potential of novel compounds like this compound. We will outline the necessary experimental protocols, rationale for comparator selection, and a robust framework for data interpretation, using a hypothetical profile for our lead compound against two well-established anticancer drugs:

  • Gefitinib: A quinazoline-based EGFR tyrosine kinase inhibitor, serving as a structurally relevant, mechanism-specific benchmark.

  • Doxorubicin: A classic anthracycline antibiotic chemotherapeutic, providing a broad-spectrum, mechanistically distinct point of comparison.

The comparison will be contextualized using two standard cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), both of which are extensively used in cytotoxicity screening.[8][9]

Core Methodology: The MTT Assay for Cell Viability Assessment

To quantify cytotoxicity, a reliable and reproducible method is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

Principle of the MTT Assay: The assay's logic is rooted in cellular function. Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[10][11] The formazan crystals are then solubilized, and the intensity of the resulting purple solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of cell death induced by a cytotoxic compound.

Experimental Workflow: MTT Cytotoxicity Assay

Below is a diagram illustrating the sequential steps of the MTT protocol, a self-validating system where each step builds upon the last to ensure data integrity.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Readout cluster_analysis Phase 4: Data Analysis start Start: Culture Cell Lines (e.g., MCF-7, A549) seed Seed Cells in 96-Well Plate (~1x10^4 cells/well) start->seed incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 add_drugs Treat Cells with Compounds (Varying Concentrations) prep_drugs Prepare Serial Dilutions (Test Compound & Comparators) prep_drugs->add_drugs incubate2 Incubate for 48-72h (Exposure Period) add_drugs->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate3 Incubate for 2-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO, isopropanol) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability vs. Control read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

This protocol is a self-validating system. Including untreated controls, vehicle controls (e.g., DMSO), and a positive control (a known cytotoxic agent) is essential for data normalization and quality assurance.

Materials:

  • Cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds (this compound, Gefitinib, Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[12]

  • Compound Preparation and Treatment: Prepare a series of dilutions for each test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly on a plate shaker for 5-10 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value—the concentration of the drug that inhibits cell growth by 50%.

Comparative Data Analysis: A Hypothetical Assessment

To illustrate the output of the described methodology, the following table presents a hypothetical dataset comparing the cytotoxic activity of our focus compound with Gefitinib and Doxorubicin. The IC₅₀ values for the established drugs are representative of ranges reported in the literature.[8][9][14][15][16]

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment

CompoundTarget/MechanismIC₅₀ on A549 (Lung)IC₅₀ on MCF-7 (Breast)
This compound To be determined45.8 (Hypothetical)62.3 (Hypothetical)
Gefitinib EGFR Tyrosine Kinase Inhibitor~9.5[14][17][18]> 50
Doxorubicin DNA Intercalation / Topoisomerase II Inhibitor~0.25[8]~0.4

Interpretation of Results:

  • Potency: Based on this hypothetical data, Doxorubicin is the most potent cytotoxic agent, with sub-micromolar IC₅₀ values in both cell lines. Gefitinib shows high potency against A549 cells but is significantly less effective against MCF-7, which is consistent with its targeted mechanism against EGFR, a driver in certain lung cancers.

  • Novel Compound Profile: The hypothetical IC₅₀ values for this compound are in the moderate-to-low potency range. This is a common starting point for a precursor molecule. The key value of this data is establishing a baseline for future medicinal chemistry efforts, where modifications to the core structure would aim to drastically lower these IC₅₀ values.

  • Cell-Specific Sensitivity: The difference in Gefitinib's activity between the two cell lines highlights the importance of testing against a panel of cell lines. A compound showing high potency in one line and low in another may have a specific mechanism of action or target a pathway unique to the sensitive cells.

Mechanistic Context: Understanding the "Why" Behind the Data

Cytotoxicity data alone is a starting point. Understanding the underlying mechanism of action provides the critical context for drug development.

EGFR Inhibition by Quinazoline-Based Drugs

Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase.[2] This action blocks the downstream signaling cascades—primarily the RAS/MAPK and PI3K/AKT pathways—that promote cell proliferation, survival, and angiogenesis.[17]

EGFR_Pathway cluster_downstream Downstream Signaling cluster_output Cellular Outcomes EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation EGFR->P Dimerization & Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding ATP ATP ATP->P RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis Survival Survival PI3K_AKT->Survival PI3K_AKT->Angiogenesis

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

The potential for novel quinazolinone derivatives to act via this or similar kinase inhibition pathways is a primary driver of research in this area.[19][20] In contrast, Doxorubicin's broad cytotoxicity stems from its ability to intercalate into DNA and inhibit topoisomerase II, disrupting DNA replication and repair in all rapidly dividing cells, which explains its potency across different cancer types.[8]

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for assessing the cytotoxic potential of this compound or any novel chemical entity. By employing standardized protocols like the MTT assay and making logical comparisons against both structurally related and mechanistically distinct established drugs, researchers can generate high-quality, interpretable data.

The hypothetical results for this compound establish it as a scaffold with low intrinsic cytotoxicity, positioning it as an ideal starting point for derivatization. Future work should focus on synthetic modifications aimed at enhancing potency (i.e., lowering the IC₅₀ value) and selectivity. Subsequent studies should then progress to broader cell line screening, mechanism of action studies, and eventually, in vivo efficacy models to validate lead candidates for preclinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Mercapto-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-mercapto-3-methylquinazolin-4(3H)-one (CAS No. 1705-09-5). As a key intermediate in medicinal chemistry and drug discovery, this quinazolinone derivative is integral to advancing research.[1][2] However, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, providing the causal logic behind each procedural step, empowering you to manage this chemical waste with expertise and confidence.

Part 1: Core Directive - Hazard Assessment & Characterization

  • Quinazolinone Core: Derivatives of this heterocyclic system are known to be biologically active.[3] Analogs such as 2-Mercapto-4(3H)-quinazolinone and 2-methyl-4(3H)-quinazolinone are classified as skin irritants, serious eye irritants, and may cause respiratory irritation.[4][5]

  • Mercaptan (-SH) Group: This functional group is notorious for its potent and unpleasant odor.[6] Institutional guidelines often mandate special handling for such malodorous compounds to prevent olfactory disturbances in laboratory spaces.[6][7] Furthermore, thiols can be reactive, particularly with oxidizing agents.[8]

Based on this analysis, all waste containing this compound must be treated as hazardous. Disposal is regulated under federal guidelines, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), and worker safety is governed by the Occupational Safety and Health Administration (OSHA).[9][10][11]

Potential Hazard Classification Code (Inferred) Primary Concern Authoritative Source (Analogous Compounds)
Skin IrritationH315Causes skin irritation.Sigma-Aldrich, ChemicalBook[4][5][12]
Eye IrritationH319Causes serious eye irritation.Sigma-Aldrich, ChemicalBook[4][5][12]
Respiratory IrritationH335May cause respiratory irritation.Sigma-Aldrich, ChemicalBook[4][5][12]
MalodorousN/APotent, unpleasant odor can cause nuisance and discomfort.University of South Dakota, Northwestern University[6][7]

Part 2: Procedural Protocols for Safe Disposal

This section provides step-by-step methodologies for waste handling, from initial collection to final handoff for disposal.

Immediate Safety & Personal Protective Equipment (PPE)

Rationale: Creating a barrier between the researcher and the chemical is the first line of defense. Given the inferred hazards, robust PPE is non-negotiable.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks and contain odors.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: For spill cleanup or situations with potential for high dust concentration, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary.[4]

Waste Collection & Segregation Protocol

Rationale: Proper containment and segregation prevent accidental reactions and ensure the waste stream is correctly identified for the disposal facility.

  • Designate a Waste Container: Use a leak-proof, sealable container compatible with the chemical. A high-density polyethylene (HDPE) bottle with a screw-on cap is recommended.

  • Label the Container: Immediately affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • All identified hazards (e.g., "Irritant," "Malodorous").

    • The accumulation start date.

  • Collect Waste:

    • Solid Waste: Place contaminated items (e.g., weighing paper, gloves, pipette tips) directly into the labeled container.

    • Liquid Waste: Collect rinsate from cleaning contaminated glassware. Triple-rinse the glassware and collect all three rinses as chemical waste.[7]

  • Segregate Incompatibles: Store the waste container away from strong oxidizing agents (e.g., peroxides, nitrates).[8]

    • Expert Insight: Mixing thiols with strong oxidizers can cause a vigorous, exothermic reaction, creating a significant safety hazard.

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] Do not allow waste to accumulate for more than 150 days or exceed a volume of 25 gallons in a laboratory SAA.[7]

Spill Management & Decontamination

Rationale: A prepared response minimizes exposure and environmental contamination in the event of an accidental release.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the perimeter of the spill.

  • Clean Up: Cover the spill with the absorbent material. Once fully absorbed, carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.

Chemical Neutralization Protocol (Advanced - EHS Approval Required)

Rationale: For laboratories that generate significant quantities of this waste, chemical neutralization via oxidation can convert the malodorous mercaptan into a less offensive species, simplifying handling.[13] This protocol must be validated and approved by your EHS office before implementation.

Objective: To safely neutralize the mercaptan group in this compound waste using an oxidizing agent.

Materials:

  • Mercaptan-containing waste.

  • 5-10% Sodium Hypochlorite solution (bleach) or 3% Hydrogen Peroxide.

  • Large beaker or flask (at least 2x the volume of the waste).

  • Stir bar and stir plate.

  • pH paper or meter.

Procedure:

  • Preparation: Perform this entire procedure in a chemical fume hood while wearing appropriate PPE.

  • Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., water or ethanol) to better control the reaction rate.

  • Oxidant Addition: While stirring the waste solution, slowly add the oxidizing agent (e.g., bleach) dropwise.

    • Expert Insight: The reaction can be exothermic. Monitor for any significant temperature increase or gas evolution. Add the oxidant slowly to maintain control.

  • Monitoring: Continue stirring and periodically (and safely) check for the characteristic mercaptan odor.

  • Completion: Allow the reaction to stir for at least one hour after the odor is no longer detectable.

  • Verification: If required by your EHS protocol, perform an analytical test to confirm the absence of the thiol.

  • Final Disposal: The neutralized waste must still be collected, labeled, and disposed of as hazardous waste through your EHS office, but it will be significantly less odorous.[13]

Part 3: Visualization of Disposal Workflows

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from this compound.

start Waste Generated: This compound spill_check Small Spill or Routine Waste? start->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Spill waste_collection Follow Waste Collection & Segregation Protocol spill_check->waste_collection Routine collect_spill Collect Contaminated Materials as Waste spill_protocol->collect_spill collect_spill->waste_collection neutralize_check On-site Neutralization Approved by EHS? waste_collection->neutralize_check neutralize_protocol Follow Chemical Neutralization Protocol neutralize_check->neutralize_protocol Yes collect_untreated Collect & Label Untreated Waste neutralize_check->collect_untreated No collect_treated Collect & Label Treated Waste neutralize_protocol->collect_treated request_pickup Request EHS Pickup collect_treated->request_pickup collect_untreated->request_pickup final_disposal Final Disposal by Licensed Facility request_pickup->final_disposal

Caption: Decision workflow for proper disposal.

Chemical Neutralization Workflow

This diagram details the steps for the advanced neutralization protocol.

start Start: Mercaptan Waste ppe Don PPE in Fume Hood start->ppe add_oxidant Slowly Add Oxidizing Agent (e.g., Bleach or H₂O₂) ppe->add_oxidant monitor Monitor Reaction (Temp, Gas, Odor) add_oxidant->monitor stir Stir for Adequate Time monitor->stir odor_check Odor Persists? stir->odor_check odor_check->add_oxidant Yes verification Verification Step (Optional Analytical Test) odor_check->verification No dispose Dispose of Neutralized Waste per EHS Guidelines verification->dispose

Caption: Workflow for chemical neutralization of mercaptan waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-mercapto-3-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-mercapto-3-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.